Product packaging for 4-Chloro-2-methyl-6-phenylpyrimidine(Cat. No.:CAS No. 2915-15-3)

4-Chloro-2-methyl-6-phenylpyrimidine

Cat. No.: B2969081
CAS No.: 2915-15-3
M. Wt: 204.66
InChI Key: MKRVYJDOHARDKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 2915-15-3) is a high-purity synthetic pyrimidine derivative offered as a solid and supplied for research applications. This compound belongs to a class of halogenated pyrimidines that serve as crucial chemical intermediates and building blocks in organic synthesis and medicinal chemistry . The chlorine atom at the 4-position of the pyrimidine ring is a reactive site, making this compound an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create more complex, disubstituted molecules for screening and development . Pyrimidine scaffolds are of significant research interest due to their wide range of biological activities . They form the core structure of nucleic acids and are investigated as potential inhibitors of vital enzymes involved in DNA biosynthesis . Research into novel pyrimidine derivatives, particularly 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, has demonstrated marked antibacterial activity against Gram-positive bacteria, highlighting the potential of this chemical class in antimicrobial development . Furthermore, structurally related pyrimidine compounds have shown promising in vitro antifungal activities against various phytopathogenic fungi, underscoring their value in agricultural chemical research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B2969081 4-Chloro-2-methyl-6-phenylpyrimidine CAS No. 2915-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRVYJDOHARDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of this pyrimidine derivative. The primary synthesis route detailed herein involves a two-step process: the formation of a 2-methyl-6-phenylpyrimidin-4-ol intermediate, followed by a robust chlorination reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies for pyrimidine-based molecules.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles.[3] This reactivity profile makes it a versatile building block for the development of novel therapeutic agents and functional materials.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is achieved through a two-step reaction sequence. This strategy is predicated on the initial construction of the pyrimidine ring to form 2-methyl-6-phenylpyrimidin-4-ol, which is subsequently converted to the target chloro-derivative.

Synthesis_Pathway cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A Benzoylacetone C 2-Methyl-6-phenylpyrimidin-4-ol A->C Base (e.g., NaOEt) B Acetamidine Hydrochloride B->C D 2-Methyl-6-phenylpyrimidin-4-ol F This compound D->F Heat E Phosphorus Oxychloride (POCl3) E->F

Figure 1: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

The initial and crucial step in this synthetic sequence is the construction of the pyrimidine ring. This is typically achieved through the condensation of a β-dicarbonyl compound with an amidine. In this specific synthesis, benzoylacetone serves as the three-carbon building block, and acetamidine provides the N-C-N fragment.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The basic conditions facilitate the deprotonation of the active methylene group of benzoylacetone, which then undergoes a nucleophilic attack on the carbon atom of acetamidine. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Experimental Protocol

Materials:

  • Benzoylacetone

  • Acetamidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • To this basic solution, add acetamidine hydrochloride and stir until it dissolves.

  • Add benzoylacetone dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the product.

  • The solid product, 2-methyl-6-phenylpyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[4]

Step 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6]

Rationale for Reagent Selection

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it highly effective for the conversion of heteroaromatic hydroxyl compounds to their corresponding chloro derivatives. The reaction is typically driven to completion by heating.

Experimental Protocol

Materials:

  • 2-Methyl-6-phenylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Dichloromethane (or other suitable solvent)

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • In a fume hood, a mixture of 2-methyl-6-phenylpyrimidin-4-ol and phosphorus oxychloride is carefully prepared in a round-bottom flask equipped with a reflux condenser.[6] A small amount of N,N-dimethylaniline can be added.

  • The reaction mixture is heated under reflux for a few hours.[5] The reaction progress is monitored by TLC.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The reaction mixture is then cooled in an ice bath and cautiously poured onto crushed ice to quench the remaining POCl₃.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Alternative Synthetic Routes

While the two-step process described above is the most common, other methods for the synthesis of substituted pyrimidines exist. One notable alternative involves the use of chalcones as starting materials.[7][8][9][10][11]

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, can react with amidines in the presence of a base to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.[8][9] For the synthesis of 2-methyl-6-phenylpyrimidin-4-ol, a suitably substituted chalcone would be required.

Chalcone_Pathway A Substituted Chalcone C Dihydropyrimidine Intermediate A->C Base B Acetamidine B->C D 2-Methyl-6-phenylpyrimidin-4-ol C->D Oxidation

Figure 2: Generalized pathway for pyrimidine synthesis from chalcones.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthesis Step
2-Methyl-6-phenylpyrimidin-4-olC₁₁H₁₀N₂O186.21Cyclocondensation of benzoylacetone and acetamidine
This compoundC₁₁H₉ClN₂204.66Chlorination of the pyrimidinol with POCl₃

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The two-step approach involving the formation of a pyrimidinol intermediate followed by chlorination offers a reliable and scalable route to this valuable synthetic building block. Understanding the nuances of each reaction step, from the choice of reagents to the optimization of reaction conditions, is paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound and utilize it in their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Chloro-Methyl-Phenylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound of interest, 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), is a specific isomer of a substituted pyrimidine. In the course of this technical review, it has become apparent that publicly available experimental data for this exact isomer is limited. However, a closely related isomer, 4-Chloro-6-methyl-2-phenylpyrimidine (CAS No. 29509-92-0), has more extensive, albeit still incomplete, characterization data. This guide will therefore focus on the physicochemical properties of the latter, more documented isomer, providing a valuable reference point for researchers in the field. It is crucial to acknowledge this distinction in any experimental design or interpretation of data.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules. Their physicochemical properties are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the known physicochemical characteristics of 4-Chloro-6-methyl-2-phenylpyrimidine, offering insights into its molecular structure, solubility, and spectral properties. Furthermore, it outlines robust experimental protocols for the determination of key parameters, empowering researchers to conduct their own characterization studies.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Caption: Key identifiers for 4-Chloro-6-methyl-2-phenylpyrimidine.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Chloro-6-methyl-2-phenylpyrimidine is presented below. This table combines experimentally determined values with computationally predicted data, providing a comprehensive profile.

PropertyValueSource (Type)
Molecular Weight 204.65 g/mol PubChem (Computed)[1]
Boiling Point 324.5 ± 22.0 °C at 760 mmHgECHEMI (Predicted)[2]
Melting Point Not available-
Solubility 0.3 µg/mL (at pH 7.4)PubChem (Experimental)[1]
logP (XLogP3) 3.2PubChem (Computed)[1]
pKa Not available-
Spectral Data

Spectroscopic analysis is essential for structural elucidation and purity assessment.

  • Mass Spectrometry (GC-MS): Experimental GC-MS data is available and shows a molecular ion peak consistent with the compound's molecular weight. The top five peaks observed are at m/z values of 169, 204, 77, 206, and 103.[1]

Synthesis Overview

The synthesis of chloro-substituted phenylpyrimidines can be achieved through various synthetic routes. One common approach involves the condensation of a β-diketone or a related precursor with benzamidine to form a hydroxypyrimidine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

General Synthetic Pathway A β-Diketone Precursor + Benzamidine B Hydroxymethylphenylpyrimidine A->B Condensation C 4-Chloro-6-methyl-2-phenylpyrimidine B->C Chlorination (e.g., POCl₃)

Caption: A simplified schematic of a common synthetic route.

Experimental Protocols: A Practical Guide

For researchers requiring empirical data, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid-to-liquid phase transition occurs is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline 4-Chloro-6-methyl-2-phenylpyrimidine is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality in Experimental Choices:

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement of the phase transition temperature.

Determination of Aqueous Solubility (Thermodynamic Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and is a vital parameter in drug development.

Principle: An excess of the solid compound is equilibrated with the solvent of interest until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

  • Scintillation vials or similar sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Reference standard of 4-Chloro-6-methyl-2-phenylpyrimidine

Procedure:

  • Sample Preparation: An excess amount of solid 4-Chloro-6-methyl-2-phenylpyrimidine is added to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification (HPLC):

    • A standard stock solution of the compound is prepared in a suitable organic solvent (e.g., acetonitrile) and used to create a series of calibration standards by dilution.

    • The filtered sample and the calibration standards are injected into the HPLC system.

    • The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Self-Validating System:

  • Visual Confirmation of Excess Solid: Ensures that the solution is saturated.

  • Time to Equilibrium Study: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Solubility Determination Workflow A Add excess solid to buffer B Equilibrate on shaker (24-48h at constant T) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify by HPLC D->E F Report solubility E->F

Caption: Experimental workflow for thermodynamic solubility determination.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents with diverse biological activities.[1][2][3][4][5] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological targets. 4-Chloro-2-methyl-6-phenylpyrimidine is a key intermediate, providing a structural basis for the design and synthesis of novel drug candidates.[6] Its characterization is not merely an academic exercise but a critical step in quality control and the rational design of new chemical entities. This guide provides a comprehensive framework for the synthesis, purification, and rigorous structural elucidation of this compound, reflecting the self-validating systems required in drug development.

Part 1: Synthesis and Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound, followed by a stringent assessment of its purity. Impurities, which can arise from starting materials, byproducts, or degradation, can confound analytical data and impact biological efficacy and safety.[7][8][9]

Synthesis Pathway: A Two-Step Approach

A common and efficient route to this compound involves a two-step process: initial formation of a hydroxypyrimidine intermediate, followed by chlorination.

Step 1: Pyrimidine Ring Formation The synthesis commences with the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the target molecule, the reaction of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide is a viable route to form the 2-methyl-6-phenylpyrimidin-4(3H)-one intermediate.[10]

Step 2: Chlorination The resulting hydroxypyrimidine is then converted to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Synthesis

Materials:

  • 2-methyl-6-phenylpyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Organic base (e.g., N,N-diethylaniline)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 2-methyl-6-phenylpyrimidin-4(3H)-one in a suitable solvent, slowly add phosphorus oxychloride at a controlled temperature.[10][11]

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[10]

Purity Determination: A Multi-faceted Approach

Purity is not an absolute value but a profile determined by a suite of analytical techniques. For pharmaceutical intermediates, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the gold standards for assessing purity and identifying impurities.[7][12]

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

  • Utility: Provides quantitative data on the purity of the compound and can detect non-volatile impurities.

  • Expected Result: A single major peak with a purity level typically exceeding 98% is desired for subsequent characterization and use in drug development.

Differential Scanning Calorimetry (DSC)

  • Principle: DSC can be used to determine the purity of crystalline substances by analyzing their melting behavior. Impurities broaden the melting peak and lower the melting point.[9]

  • Pre-requisites: This method is suitable for crystalline materials with a purity of >98% that do not decompose upon melting.[9]

Part 2: Structural Elucidation Workflow

Once the purity of this compound has been established, a combination of spectroscopic and spectrometric techniques is employed to confirm its molecular structure.

Workflow Diagram: Structural Elucidation

G cluster_synthesis Synthesis & Purity cluster_elucidation Structural Elucidation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Purity Purity Assessment (HPLC, GC) Purification->Purity MS Mass Spectrometry (MS) Purity->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Connectivity & Environment FTIR FTIR Spectroscopy Purity->FTIR Functional Group ID Xray X-ray Crystallography (if crystalline) NMR->Xray 3D Structure Confirmation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[13]

  • Expected Molecular Ion: For this compound (C₁₁H₉ClN₂), the expected monoisotopic mass is approximately 204.0454 g/mol .[14]

  • Isotopic Pattern of Chlorine: A key feature in the mass spectrum will be the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[15][16][17] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2), separated by 2 m/z units.[15][16][17] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[13][18][19]

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

  • Expected ¹H NMR Spectrum of this compound:

    • Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the aromatic region (δ 7.4-8.2 ppm). The exact chemical shifts will depend on the electronic effects of the pyrimidine ring.

    • Pyrimidine Proton (H5): A singlet integrating to 1 proton. Its chemical shift will be influenced by the adjacent chloro and phenyl groups.

    • Methyl Protons (CH₃): A singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

  • Expected ¹³C NMR Spectrum of this compound:

    • Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon attached to the pyrimidine ring will be a quaternary carbon.

    • Pyrimidine Carbons: Four distinct signals for the pyrimidine ring carbons. The carbon bearing the chlorine atom (C4) will be significantly downfield.

    • Methyl Carbon: A single signal in the upfield region (δ 20-30 ppm).

2D NMR Techniques (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[18][19]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

  • Expected IR Absorptions:

    • Aromatic C-H stretch: ~3050-3100 cm⁻¹

    • C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

    • C-Cl stretch: ~700-800 cm⁻¹[2]

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state.[1][4][20][21][22] This technique reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]

Summary of Expected Analytical Data

Technique Parameter Expected Value/Observation
Molecular Formula -C₁₁H₉ClN₂
Molecular Weight -204.65 g/mol [14]
Mass Spectrometry Molecular Ion (M+)m/z ~204
Isotopic Peak (M+2)m/z ~206 (approx. 1/3 intensity of M+)[15][16]
¹H NMR Phenyl ProtonsMultiplet, 5H, δ ~7.4-8.2 ppm
Pyrimidine ProtonSinglet, 1H
Methyl ProtonsSinglet, 3H, δ ~2.0-3.0 ppm
¹³C NMR Aromatic CarbonsMultiple signals, δ ~120-160 ppm
Methyl CarbonSingle signal, δ ~20-30 ppm
IR Spectroscopy Key StretchesAromatic C-H, C=C, C=N, C-Cl

Conclusion

The structural analysis and characterization of this compound is a systematic process that relies on a suite of orthogonal analytical techniques. By following a logical workflow from synthesis and purification to comprehensive spectroscopic and spectrometric analysis, researchers can unequivocally confirm the identity, purity, and structure of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the quality and reliability of data in drug discovery and development, providing a solid foundation for the subsequent exploration of the compound's therapeutic potential.

References

An In-depth Technical Guide to 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides an analysis of its spectroscopic data, outlines a representative synthetic protocol, and explores its applications in drug discovery and development. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂.[1] Its structure features a central pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2915-15-3[2]
Molecular Formula C₁₁H₉ClN₂[1]
Molecular Weight 204.66 g/mol [3]
Appearance Solid[4]
Boiling Point 324.5 ± 22.0 °C at 760 mmHg (Predicted)[5]
Solubility 0.3 µg/mL at pH 7.4[1]
XLogP3 3.2[5]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 204, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 206 with an intensity of approximately one-third of the molecular ion peak is also anticipated. Common fragmentation patterns may involve the loss of the chloro group or cleavage of the phenyl or methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, and the methyl protons. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The single proton on the pyrimidine ring would appear as a singlet, and the methyl protons would also present as a singlet, typically in the upfield region (δ 2.0-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for all eleven carbon atoms in the molecule. The carbons of the phenyl ring and the pyrimidine ring would resonate in the downfield aromatic region, while the methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity of the chloro substituent. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Representative Synthetic Protocol

A common synthetic route to this compound involves the condensation of a β-dicarbonyl compound with acetamidine, followed by chlorination. A general procedure is outlined below:

Step 1: Synthesis of 2-methyl-6-phenylpyrimidin-4(3H)-one A mixture of a suitable β-ketoester, such as ethyl benzoylacetate, and acetamidine hydrochloride is refluxed in the presence of a base, like sodium ethoxide in ethanol.[5]

Step 2: Chlorination to this compound The resulting 2-methyl-6-phenylpyrimidin-4(3H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[5]

Diagram 1: General Synthetic Workflow

G Reactants Ethyl Benzoylacetate + Acetamidine Hydrochloride Intermediate 2-methyl-6-phenylpyrimidin-4(3H)-one Reactants->Intermediate Base (e.g., NaOEt), Reflux Product This compound Intermediate->Product Chlorinating Agent (e.g., POCl₃)

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of substituted pyrimidines have been investigated for a variety of biological activities, including as antimicrobial and anticancer agents.[7] The specific substitution pattern of this compound provides a unique chemical space for the design of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Diagram 2: Role in Medicinal Chemistry

G Start This compound (CAS 2915-15-3) Reaction Nucleophilic Substitution at C4-position Start->Reaction Diversity Diverse Library of Substituted Pyrimidines Reaction->Diversity Screening Biological Screening Diversity->Screening Leads Hit/Lead Compounds Screening->Leads

Caption: Application of this compound in generating compound libraries for drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: [1]

It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid the formation of dust and aerosols.[3] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9]

Conclusion

This compound (CAS No. 2915-15-3) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reactive chloro group allows for the synthesis of a diverse range of substituted pyrimidines for biological screening. This guide provides essential information on its properties, synthesis, and handling to support its effective and safe use in research and development.

References

An In-Depth Technical Guide to 4-chloro-2-methyl-6-phenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, characterization, and explore its potential as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental insights.

Introduction to this compound

This compound is a substituted pyrimidine with the IUPAC name 4-chloro-6-methyl-2-phenylpyrimidine.[1] The pyrimidine core is a fundamental motif in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at position 4, a methyl group at position 2, and a phenyl group at position 6—confers distinct chemical properties and potential for selective biological activity.

The presence of a chlorine atom at the 4-position is of particular synthetic utility, serving as a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for drug discovery. The methyl and phenyl groups at positions 2 and 6, respectively, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its binding affinity and selectivity for biological targets.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-chloro-6-methyl-2-phenylpyrimidine[1]
CAS Number 29509-92-0[1]
Molecular Formula C₁₁H₉ClN₂[1]
Molecular Weight 204.66 g/mol
Appearance Solid[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of the pyrimidine ring system, followed by a chlorination step. This synthetic strategy is adaptable and allows for the preparation of various analogs.

Step 1: Pyrimidine Ring Formation

The core pyrimidine structure is typically synthesized via a condensation reaction. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the precursor to our target molecule, 6-methyl-2-phenylpyrimidin-4(3H)-one, benzamidine is reacted with a suitable three-carbon component like ethyl acetoacetate.

Step 2: Chlorination

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This is a crucial step that activates the molecule for further functionalization. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add benzamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-2-phenylpyrimidin-4(3H)-one.

Part 2: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one in a round-bottom flask.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.

  • Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Data
  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₉ClN₂), the expected molecular ion peaks would correspond to its isotopic pattern, with a prominent peak at m/z 204 and a smaller peak at m/z 206 (due to the ³⁷Cl isotope).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the pyrimidine ring proton, and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyrimidine and phenyl rings, as well as the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, as well as C-H stretching and bending vibrations.

Biological Activity and Therapeutic Potential

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to competitively inhibit the enzyme's function. The strategic placement of substituents on the pyrimidine ring is a key strategy for achieving potency and selectivity.

Potential as a Kinase Inhibitor

The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The chlorine atom at the 4-position is a key reactive handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). These side chains can extend into specific pockets of the kinase active site, thereby enhancing binding affinity and selectivity. A notable application of similar pyrimidine scaffolds is in the development of Aurora Kinase inhibitors, which are crucial regulators of mitosis and are often overexpressed in cancer.

Logical Relationship: From Scaffold to Kinase Inhibitor

G Scaffold to Kinase Inhibitor Development A 4-chloro-2-methyl-6- phenylpyrimidine Scaffold B Nucleophilic Aromatic Substitution (SNAr) at C4-Cl A->B Key Reactive Site C Introduction of diverse amine-containing side chains B->C Synthetic Strategy D Library of Novel Pyrimidine Derivatives C->D Diversity Generation E Screening for Kinase Inhibition D->E Biological Evaluation F Lead Compound Identification (e.g., Aurora Kinase Inhibitor) E->F Hit-to-Lead Optimization

Caption: A logical workflow for developing kinase inhibitors.

Potential Antifungal Activity

Derivatives of 2-phenylpyrimidine have also been investigated as potential antifungal agents.[2] A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The phenylpyrimidine core can be designed to fit into the active site of CYP51, disrupting its function and leading to fungal cell death.

Signaling Pathway: Potential Antifungal Mechanism of Action

G Hypothetical Antifungal Mechanism cluster_fungus Fungal Cell A 4-chloro-2-methyl-6- phenylpyrimidine Derivative B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Inhibition C Ergosterol Biosynthesis Pathway B->C Blocked Step D Ergosterol C->D Synthesis E Fungal Cell Membrane Integrity D->E Essential Component F Fungal Cell Death E->F Disruption leads to

Caption: Potential mechanism of antifungal action via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4,6-substituted pyrimidines is highly dependent on the nature and position of the substituents.[3][4][5]

  • The 4-Position: The chloro group at this position is not only a synthetic handle but can also contribute to binding interactions. Replacing it with different groups allows for the exploration of various binding pockets in the target protein.

  • The 2-Position: The methyl group at this position can influence the molecule's orientation within a binding site. Modifications at this position can be used to fine-tune selectivity.

  • The 6-Position: The phenyl group at this position can engage in hydrophobic or π-stacking interactions with amino acid residues in the active site of a target enzyme. Substitution on this phenyl ring can further optimize these interactions and improve potency.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive scaffold for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the well-documented activities of related pyrimidine derivatives, particularly as kinase inhibitors and antifungal agents, provide a strong rationale for its further investigation.

Future research should focus on the synthesis of a focused library of derivatives by exploiting the reactivity of the 4-chloro group. These compounds should then be screened against a panel of kinases and fungal strains to identify promising lead candidates. Detailed structural biology studies, such as X-ray crystallography of ligand-protein complexes, will be invaluable for understanding the molecular basis of their activity and for guiding further lead optimization efforts.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the characterization of 4-Chloro-2-methyl-6-phenylpyrimidine, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] Understanding the physicochemical properties, particularly solubility and stability, of novel derivatives like this compound is a critical step in early-stage drug discovery and development. It dictates formulation strategies, storage conditions, and ultimately, the therapeutic potential of the compound.

Initial literature and database searches indicate that while the synthesis of this compound is documented, comprehensive experimental data on its solubility and stability are not widely published.[2][3] This guide, therefore, is designed to provide researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough evaluation of these critical parameters. We will draw upon established methodologies for characterizing similar heterocyclic compounds and pyrimidine derivatives to provide a robust, scientifically-grounded approach.

Part 1: Physicochemical Characterization and Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The pyrimidine ring, being polar in nature, suggests that its derivatives may exhibit varied solubility depending on the nature and position of their substituents.[4][5] The presence of a chloro group, a methyl group, and a phenyl group on the pyrimidine core of the target molecule will create a unique electronic and steric environment influencing its interaction with different solvents.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer some properties based on the structure and comparison with analogs like 4-Chloro-6-methyl-2-phenylpyrimidine.[6]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₉ClN₂Based on chemical structure.
Molecular Weight 204.66 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureTypical for similar pyrimidine derivatives.[4]
Aqueous Solubility Expected to be lowThe presence of the phenyl group and the chloro substituent likely decreases aqueous solubility. A close analog, 4-chloro-6-methyl-2-phenylpyrimidine, has a reported solubility of 0.3 µg/mL at pH 7.4.[6][7]
Organic Solvent Solubility Higher solubility expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM)Based on general solubility trends for heterocyclic compounds.[8]
Experimental Workflow for Solubility Assessment

A systematic approach is required to determine the solubility profile of this compound in various media relevant to pharmaceutical development.

G cluster_0 Solubility Determination Workflow start Acquire Pure Compound (>98% purity via HPLC) thermo Thermodynamic Solubility (Shake-Flask Method) start->thermo Equilibrium Method kinetic Kinetic Solubility (High-Throughput Method) start->kinetic Screening Method ph_sol pH-Solubility Profile thermo->ph_sol pH 1.2, 4.5, 6.8, 7.4 analysis Quantification (UV-Vis or HPLC-UV) kinetic->analysis ph_sol->analysis report Data Reporting (mg/mL or µg/mL) analysis->report

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (purity >98%)

  • Selection of solvents:

    • Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

    • Methanol, Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[9]

  • Calculate the solubility in mg/mL or µg/mL.

Part 2: Stability Assessment

Evaluating the stability of a potential drug candidate is crucial for ensuring its safety, efficacy, and shelf-life.[10][11] The chloro substituent at the 4-position of the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis.[12][13] Therefore, a comprehensive stability study should investigate the effects of pH, temperature, and light.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution of Compound in a suitable solvent hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) start->hydrolysis thermal Thermal Stress (Solid & Solution State) start->thermal photo Photolytic Stress (ICH Q1B Guidelines) start->photo analysis Stability-Indicating HPLC Method (Assay of parent, detection of degradants) hydrolysis->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS/MS, NMR) analysis->characterization If significant degradation

Caption: Experimental workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

  • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

  • Incubate the solutions at a controlled temperature (e.g., 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the aliquots if necessary.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products. The chloro group at the 4-position is susceptible to hydrolysis, which would likely yield the corresponding 2-methyl-6-phenylpyrimidin-4-ol.[12][13]

Protocol: Thermal Stability

Objective: To assess the stability of the compound under elevated temperatures in both solid and solution states.

Methodologies:

  • Solid-State Thermal Stability (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):

    • TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[11][14][15]

    • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing melting points, phase transitions, and decomposition events.[10][14][15]

  • Solution-State Thermal Stability:

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points by HPLC to monitor for degradation.

Protocol: Photostability

Objective: To determine the light sensitivity of the compound according to ICH Q1B guidelines.[16][17][18][19][20]

Procedure:

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.[16]

  • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Compare the results to determine the extent of photodegradation. Any significant change in purity or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradants.

TechniqueApplicationKey Information Provided
HPLC-UV Purity assessment, quantification in solubility and stability studies.Retention time, peak area (for concentration), detection of impurities/degradants.[21]
LC-MS/MS Identification of unknown degradation products.Molecular weight and fragmentation patterns of the parent compound and its degradants.[21]
NMR (¹H and ¹³C) Structural confirmation of the synthesized compound and characterization of major degradants.Chemical structure and connectivity of atoms.[21]
FTIR Identification of functional groups.Confirms the presence of key chemical bonds in the molecule.[21]

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The methodologies outlined herein are based on established principles and regulatory guidelines, ensuring the generation of reliable and interpretable results. Further investigation into this and similar pyrimidine derivatives will continue to enrich our understanding of their therapeutic potential.

References

An In-Depth Spectroscopic Guide to 4-Chloro-2-methyl-6-phenylpyrimidine: Elucidation for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral assignments but also the causal logic behind the expected spectroscopic behavior, thereby facilitating the identification and characterization of this molecule in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a wide array of pharmaceuticals and functional materials. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, making them indispensable tools for chemists.

This guide focuses on the specific isomer where the methyl group is at the 2-position and the phenyl group is at the 6-position. It is crucial to distinguish this from its isomer, 4-chloro-6-methyl-2-phenylpyrimidine, as the substituent placement significantly alters the spectroscopic output.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the resonant phenyl ring creates a unique electronic environment that is reflected in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental data for this compound, the following assignments are predicted based on established chemical shift principles and data from analogous substituted pyrimidines. The complexity of substituted pyrimidine NMR spectra often arises from complex spin-spin coupling and the influence of substituents on the electronic environment[1].

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to be characterized by distinct signals for the methyl, pyrimidine, and phenyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 2.6Singlet3H-CH₃ (at C2)The methyl group is attached to the pyrimidine ring and is expected to appear as a singlet in this region.
~ 7.3Singlet1HPyrimidine-H (at C5)This proton is on the pyrimidine ring, and its chemical shift is influenced by the adjacent chloro and phenyl groups.
~ 7.4 - 7.6Multiplet3HPhenyl-H (meta, para)Protons on the phenyl ring further from the pyrimidine core.
~ 8.0 - 8.2Multiplet2HPhenyl-H (ortho)These protons are ortho to the pyrimidine ring and are deshielded due to the ring's anisotropic effect.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 25-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
~ 115C5The carbon bearing the lone pyrimidine proton, shielded by the adjacent nitrogen but influenced by the chloro and phenyl groups.
~ 128 - 131Phenyl CHsAromatic carbons of the phenyl ring.
~ 135Phenyl C (quaternary)The carbon of the phenyl ring attached to the pyrimidine.
~ 160C4The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded.
~ 165C6The carbon atom bonded to the phenyl group.
~ 170C2The carbon atom bonded to the methyl group and flanked by two nitrogen atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3050 - 3100C-H stretchAromatic (Phenyl & Pyrimidine)Characteristic stretching vibrations for sp² C-H bonds.
~ 2950 - 3000C-H stretchAliphatic (-CH₃)Stretching vibrations for the methyl group's sp³ C-H bonds.
~ 1550 - 1600C=N and C=C stretchPyrimidine ringThese absorptions are characteristic of the pyrimidine ring system.
~ 1450 - 1500C=C stretchPhenyl ringAromatic ring stretching vibrations.
~ 1000 - 1100C-Cl stretchAryl-ChlorideThe stretching vibration of the carbon-chlorine bond.
~ 700 - 800C-H bendAromatic (out-of-plane)Bending vibrations indicative of the substitution pattern on the phenyl ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Molecular Formula: C₁₁H₉ClN₂ Molecular Weight: 204.66 g/mol Exact Mass: 204.0454 g/mol

Experimental Mass Spectrum of 4-Chloro-6-methyl-2-phenylpyrimidine

The following data is from the GC-MS of the isomer, 4-Chloro-6-methyl-2-phenylpyrimidine.

m/zRelative Intensity (%)
20625
20469
16999.99
10323
7726

Data sourced from PubChem (CID: 598255).[2]

Interpretation:

  • m/z 204 & 206: These peaks represent the molecular ion [M]⁺ and its isotopic peak [M+2]⁺. The approximate 3:1 ratio of their intensities is characteristic of a molecule containing one chlorine atom.

  • m/z 169: This is the base peak, likely resulting from the loss of a chlorine radical followed by the loss of a hydrogen atom, or the loss of HCl.

  • m/z 103: This fragment could correspond to the benzonitrile cation [C₆H₅CN]⁺.

  • m/z 77: This peak is characteristic of the phenyl cation [C₆H₅]⁺.

G M [C₁₁H₉ClN₂]⁺˙ m/z = 204/206 F1 [C₁₁H₈N₂]⁺˙ m/z = 168 M->F1 - HCl F2 [C₆H₅CN]⁺˙ m/z = 103 F1->F2 - C₄H₃N F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CN

Caption: A plausible fragmentation pathway for chlorophenylpyrimidine isomers.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Vortex or sonicate the sample until it is completely dissolved.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. A ¹H experiment typically requires 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.

  • Validation: The presence of a residual solvent peak in the ¹H NMR spectrum serves as an internal chemical shift reference.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

  • Validation: The absence of broad O-H and strong C=O bands (unless expected) confirms the sample's purity from water and carbonyl-containing impurities.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Separation and Ionization: The compound will be vaporized and separated on the GC column before entering the Mass Spectrometer, where it will be ionized (typically by Electron Ionization - EI).

  • Data Acquisition: The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Validation: The presence of the characteristic isotopic pattern for chlorine in the molecular ion peak validates the elemental composition.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the ultimate standard for structural confirmation. This guide serves as a foundational resource to aid researchers in that endeavor.

References

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activities of Pyrimidine Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous and indispensable scaffold in the chemistry of life.[1] Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the structure and function of DNA and RNA.[2] Beyond the genetic code, the pyrimidine motif is integral to essential biomolecules such as thiamine (vitamin B1) and various coenzymes, highlighting its deep entanglement with cellular metabolism and enzymatic processes.[1] This inherent biological relevance has not gone unnoticed by medicinal chemists. The pyrimidine core is considered a "privileged scaffold," a structural framework that is capable of providing ligands for more than one type of receptor or enzyme target. This versatility has propelled the development of a vast and diverse arsenal of therapeutic agents across a wide spectrum of diseases.[2] Pyrimidine derivatives have demonstrated remarkable pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways and workflows that underpin their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignant Proliferation

The fight against cancer has been significantly advanced by the development of targeted therapies, many of which are built upon the pyrimidine scaffold. These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes that drive cancer cell growth, proliferation, and survival.[2][5]

A. Mechanism of Action: Taming Uncontrolled Cell Growth

A primary strategy in pyrimidine-based anticancer drug design is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: EGFR and VEGFR are tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[6][7] Many pyrimidine derivatives, particularly those with a fused ring system like pyrrolo[2,3-d]pyrimidines, function as ATP-competitive inhibitors of EGFR and VEGFR.[6] By binding to the ATP-binding pocket of the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7] This disruption of signaling ultimately leads to a reduction in cell proliferation and the induction of apoptosis.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors have been developed to target specific CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[9][10]

B. Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The efficacy of pyrimidine-based kinase inhibitors is intricately linked to their chemical structure. Key SAR insights include:

  • The Hinge-Binding Motif: The pyrimidine core often serves as a scaffold to present specific pharmacophoric features that interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

  • Substitutions at the 4- and 5-positions: Modifications at these positions of the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in many EGFR inhibitors, a substituted aniline at the 4-position is a common feature that occupies the hydrophobic pocket of the ATP-binding site.[7]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrrole, pyridine, or pyrazole, to the pyrimidine core can enhance binding affinity and introduce additional points of interaction with the target kinase, often leading to increased potency and altered selectivity profiles.[7][11]

C. Experimental Protocols

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][13]

  • Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol: [3][12][13][14]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[15][16][17][18][19]

  • Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. The inhibition of this phosphorylation by a test compound is measured, often using methods like fluorescence, luminescence, or radioactivity.

  • Step-by-Step Protocol (Luminescent Assay): [16][19]

    • Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

    • Compound Dilution: Prepare serial dilutions of the pyrimidine derivative in the assay buffer.

    • Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the test compound, and the substrate.

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.

    • Luminescence Measurement: Read the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

D. Quantitative Data: A Snapshot of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrileCompound 10bHepG23.56[8]
Pyrimidine-5-carbonitrileCompound 10bA5495.85[8]
Pyrimidine-5-carbonitrileCompound 10bMCF-77.68[8]
Pyrazolo[3,4-d]pyrimidineCompound 15Various1.18 - 8.44[11]

E. Visualizing the Anticancer Mechanism

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

II. Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[19][20][21]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

Pyrimidine-based antimicrobials employ diverse mechanisms to thwart microbial growth:

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[22][23] Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, can act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent arrest of bacterial growth.[16][22]

  • Inhibition of Cell Division: Some thiophenyl-substituted pyrimidines have been shown to inhibit the polymerization of FtsZ, a bacterial protein that is a homolog of eukaryotic tubulin and is essential for cell division.[3] This disruption of the cell division machinery leads to bactericidal effects.

B. Structure-Activity Relationship (SAR): Tailoring for Microbial Targets
  • 2,4-Diaminopyrimidine Moiety: This structural feature is a classic pharmacophore for DHFR inhibitors, mimicking the pteridine ring of the natural substrate, dihydrofolic acid.[16]

  • Lipophilicity and Substituents: The nature and position of substituents on the pyrimidine ring can significantly influence antibacterial activity. Aromatic residues and electronegative groups can enhance microbiological activity, although they may also affect solubility.[18]

C. Experimental Protocols

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[4][7][24][25][26]

  • Principle: A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.

  • Step-by-Step Protocol: [4][7][24][25][26]

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard).

    • Plate Inoculation: Uniformly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a bacterial lawn.

    • Disk Application: Aseptically place paper disks impregnated with the pyrimidine derivative onto the agar surface.

    • Incubation: Incubate the plates at 37°C for 16-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

    • Interpretation: Compare the zone diameter to established standards to classify the organism as susceptible, intermediate, or resistant.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.[1][10][11][27][28]

  • Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[27]

  • Step-by-Step Protocol: [1][10][27]

    • Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer.

    • Compound Dilution: Prepare serial dilutions of the pyrimidine derivative.

    • Reaction Mixture: In a 96-well plate, combine the DHFR enzyme, NADPH, and the test compound.

    • Initiation of Reaction: Initiate the reaction by adding DHF.

    • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the inhibitor. Determine the percent inhibition and the IC50 value.

D. Quantitative Data: Gauging Antimicrobial Potency
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Thiophenyl-pyrimidinesCompound 33MRSA, VREs2[20]

III. Antiviral Activity: Combating Viral Replication

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, particularly against herpesviruses and HIV.[29][30] More recently, non-nucleoside pyrimidine derivatives have also shown promise as broad-spectrum antiviral agents.

A. Mechanism of Action: Halting the Viral Life Cycle
  • Nucleoside Analogs: These compounds are structurally similar to natural pyrimidine nucleosides.[29] After being phosphorylated to their triphosphate form by viral or cellular kinases, they are incorporated into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and the inhibition of viral replication.[29]

  • Inhibition of Pyrimidine Biosynthesis: Some antiviral pyrimidine derivatives can inhibit host cell enzymes involved in pyrimidine biosynthesis.[31][32] This depletes the intracellular pool of pyrimidine nucleotides, which are essential for viral replication, thereby creating an antiviral state.[31]

B. Structure-Activity Relationship (SAR): Designing Effective Viral Inhibitors
  • Modifications of the Sugar Moiety: For nucleoside analogs, modifications at the 3'-position of the sugar ring are critical for antiviral activity. For example, the 3'-azido group in zidovudine (AZT) is a key feature for its anti-HIV activity.[33]

  • Substitutions on the Pyrimidine Ring: Substitutions at the C-5 position of the pyrimidine ring can influence the potency and spectrum of antiviral activity.[33][34]

C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[30][32][35][36][37]

  • Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.[30]

  • Step-by-Step Protocol: [30][32][36]

    • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

    • Virus Infection: Infect the cells with a known amount of virus.

    • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the pyrimidine derivative.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization: Stain the cell monolayer with a dye (e.g., crystal violet) to visualize the plaques.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.

D. Visualizing the Antiviral Workflow

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Add Pyrimidine Derivative B->C D Incubate C->D E Stain and Count Plaques D->E F Calculate IC50 E->F

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

IV. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][33][35]

A. Mechanism of Action: Modulating Inflammatory Pathways
  • Cyclooxygenase (COX) Inhibition: Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[9][33][36][38]

  • Inhibition of Pro-inflammatory Cytokine Production: Pyrimidine compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This is often achieved through the inhibition of signaling pathways like the p38 MAP kinase pathway.[24][25][27][34][35][37][39][40][41]

B. Structure-Activity Relationship (SAR): Designing Selective Anti-inflammatory Agents

The development of selective COX-2 inhibitors has been a major focus to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The SAR for pyrimidine-based anti-inflammatory agents often involves modifications that enhance binding to the active site of COX-2 while reducing affinity for COX-1.

C. Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[20][38][42][43][44]

  • Principle: The assay typically measures the production of prostaglandins or the consumption of a cosubstrate in a reaction catalyzed by recombinant COX-2.

  • Step-by-Step Protocol (EIA-based): [42]

    • Reagent Preparation: Prepare solutions of recombinant human COX-2, arachidonic acid (substrate), and other necessary co-factors.

    • Compound Dilution: Prepare serial dilutions of the pyrimidine derivative.

    • Enzyme Reaction: In a 96-well plate, combine the COX-2 enzyme and the test compound, and pre-incubate.

    • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

    • Incubation and Termination: Incubate for a specific time and then stop the reaction.

    • Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA).

    • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.

This assay measures the activity of p38 MAP kinase, a key regulator of inflammatory responses.[21][31][40]

  • Principle: The assay typically involves immunoprecipitating p38 MAP kinase from cell lysates and then performing an in vitro kinase assay using a specific substrate, such as ATF-2. The phosphorylation of the substrate is then detected.[40][45]

  • Step-by-Step Protocol (Non-radioactive): [40][45]

    • Cell Lysate Preparation: Prepare cell lysates from cells that have been stimulated to activate the p38 MAP kinase pathway.

    • Immunoprecipitation: Immunoprecipitate p38 MAP kinase from the lysates using a specific antibody.

    • Kinase Assay: Resuspend the immunoprecipitate in a kinase buffer containing ATP and a recombinant substrate (e.g., ATF-2).

    • Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.

    • Detection: Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ATF-2) via Western blotting or ELISA.

    • Data Analysis: Quantify the level of substrate phosphorylation to determine p38 MAP kinase activity.

D. Quantitative Data: Measuring Anti-inflammatory Efficacy
Compound ClassDerivativeTargetIC50 (µM)Reference
Pyrimidine AnalogCompound 2aCOX-23.5[8]
Pyrimidine AnalogCompound 9aNO production83.1[39]
Pyrimidine AnalogCompound 9dNO production88.7[39]
Pyrido[2,3-d]pyrimidineCompound 5COX-20.04[29]
Pyrido[2,3-d]pyrimidineCompound 6COX-20.04[29]

V. Cardiovascular Effects: Modulating Cardiac and Vascular Function

Pyrimidine derivatives have also shown potential in the treatment of cardiovascular diseases, primarily through their ability to act as calcium channel blockers and endothelin receptor antagonists.[14][17][46][47]

A. Mechanism of Action: Regulating Cardiovascular Tone
  • Calcium Channel Blockade: Dihydropyrimidine derivatives are known to block L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac tissue.[10][12][17][47] By inhibiting the influx of calcium, these compounds induce vasodilation, leading to a reduction in blood pressure.[47]

  • Endothelin Receptor Antagonism: Endothelin-1 is a potent vasoconstrictor, and its effects are mediated through endothelin receptors. Pyrimidine-based compounds have been developed as antagonists of these receptors, which can be beneficial in conditions such as pulmonary arterial hypertension.[14][48]

B. Experimental Protocol: In Vitro Calcium Channel Blocking Activity

This assay is used to evaluate the ability of a compound to inhibit calcium-induced contractions in isolated smooth muscle tissue.[10]

  • Principle: The contraction of smooth muscle, such as the rat ileum, is dependent on the influx of extracellular calcium. A calcium channel blocker will inhibit the contractions induced by a depolarizing agent like potassium chloride (KCl).

  • Step-by-Step Protocol: [10]

    • Tissue Preparation: Isolate a segment of the rat ileum and mount it in an organ bath containing a physiological salt solution.

    • Induction of Contraction: Induce sustained contractions by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.

    • Compound Addition: Add cumulative concentrations of the pyrimidine derivative to the bath and record the relaxation of the tissue.

    • Data Analysis: Plot a concentration-response curve and determine the IC50 value for the inhibition of KCl-induced contractions.

VI. Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and inherent biological relevance have given rise to a plethora of clinically successful drugs and a rich pipeline of promising therapeutic candidates. The diverse biological activities of pyrimidine derivatives, spanning from anticancer and antimicrobial to antiviral, anti-inflammatory, and cardiovascular effects, are a testament to the power of this privileged chemical architecture.

The ongoing challenge of drug resistance in both infectious diseases and oncology necessitates the continued exploration and innovative modification of the pyrimidine nucleus. Future research will undoubtedly focus on the design of next-generation pyrimidine derivatives with enhanced potency, improved selectivity, and novel mechanisms of action. The integration of computational modeling, structure-based drug design, and high-throughput screening will continue to accelerate the discovery of new pyrimidine-based therapies. As our understanding of the molecular intricacies of disease deepens, the pyrimidine scaffold is poised to remain at the forefront of drug discovery, offering a robust and adaptable platform for the development of transformative medicines that address the most pressing healthcare challenges of our time.

References

Methodological & Application

synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine from 2-methyl-6-phenylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine from its precursor, 2-methyl-6-phenylpyrimidin-4(3H)-one. This transformation is a crucial step in the synthesis of various compounds with potential therapeutic applications, leveraging the versatile reactivity of the chloropyrimidine scaffold.

Introduction: The Versatility of Chloropyrimidines in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence is due to their ability to mimic endogenous nucleic acid bases and engage in various biological interactions. The introduction of a chlorine atom onto the pyrimidine ring, as in this compound, creates a highly valuable intermediate. This chloro-substituent acts as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.[3] This strategic functionalization is a key approach in the development of novel drug candidates across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5]

Reaction Mechanism: From Pyrimidinone to Chloropyrimidine

The conversion of 2-methyl-6-phenylpyrimidin-4(3H)-one to this compound is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[6] The reaction proceeds through the more reactive tautomeric form, 2-methyl-6-phenylpyrimidin-4-ol.

The mechanism can be outlined as follows:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphite intermediate, which is a much better leaving group than the original hydroxyl group.

  • Nucleophilic Attack: A chloride ion, generated from POCl₃, acts as a nucleophile and attacks the carbon atom at the 4-position of the pyrimidine ring.

  • Elimination and Product Formation: The dichlorophosphite group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.

This process is often facilitated by heating, and in some cases, a tertiary amine base like pyridine or N,N-diethylaniline is added to scavenge the HCl generated during the reaction, which can help to drive the reaction to completion.[7][8]

reaction_mechanism Start 2-methyl-6-phenylpyrimidin-4(3H)-one (pyrimidinol tautomer) Intermediate1 Dichlorophosphite Intermediate Start->Intermediate1 + POCl₃ POCl3 POCl₃ Chloride Cl⁻ Product This compound Intermediate1->Product + Cl⁻ - [PO₂Cl₂]⁻

Caption: Reaction mechanism for the chlorination of 2-methyl-6-phenylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • 2-methyl-6-phenylpyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-methyl-6-phenylpyrimidin-4(3H)-one (e.g., 5.0 g, 1.0 equiv) and phosphorus oxychloride (e.g., 25 mL, 10 equiv). Caution: This step should be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.[9][10]

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. This step is crucial to minimize the vigor of the subsequent quenching step.[11]

  • Quenching: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. Always add the reaction mixture to the ice, never the other way around, to control the exothermic reaction. [12]

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Starting Material and POCl₃ reflux Heat to Reflux (3-6h) reactants->reflux remove_pocl3 Distill Excess POCl₃ reflux->remove_pocl3 quench Quench with Ice remove_pocl3->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Summary of Reaction Parameters

ParameterValue/DescriptionRationale
Stoichiometry
2-methyl-6-phenylpyrimidin-4(3H)-one1.0 equivalentLimiting reagent
Phosphorus oxychloride (POCl₃)5-10 equivalentsActs as both reagent and solvent to ensure complete conversion.[13]
Reaction Conditions
TemperatureReflux (~105-110 °C)Provides the necessary activation energy for the reaction.
Time3-6 hoursTypical duration for complete conversion, should be monitored by TLC.
AtmosphereInert (N₂ or Ar)Prevents reaction of POCl₃ with atmospheric moisture.
Work-up & Purification
Quenching AgentCrushed IceSafely hydrolyzes excess POCl₃ in a controlled manner.[14]
Neutralizing AgentSaturated NaHCO₃Neutralizes the HCl and phosphoric acid formed during quenching.
Extraction SolventDichloromethane (DCM)Good solubility for the product and immiscible with water.
Purification MethodSilica Gel ChromatographyEffective for separating the product from non-polar and polar impurities.

Safety Precautions

Phosphorus oxychloride (POCl₃) is an extremely hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood. [15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[9]

  • Inhalation: POCl₃ is toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[9] Work in a fume hood with proper airflow.

  • Skin and Eye Contact: POCl₃ is highly corrosive and causes severe burns to the skin and eyes.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]

  • Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[15][17] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • Quenching: The quenching of excess POCl₃ is a highly exothermic process. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water or ice to the reaction mixture.[12][14]

  • Waste Disposal: All waste containing POCl₃ must be neutralized carefully before disposal according to institutional and local regulations.

References

using 4-Chloro-2-methyl-6-phenylpyrimidine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-6-phenylpyrimidine: Protocols and Application Notes

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The ability to functionalize this core through robust carbon-carbon bond-forming reactions is paramount for generating novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its versatility and functional group tolerance.[3][4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling using this compound as a key building block. While heteroaryl chlorides are known to be more challenging substrates than their bromide or iodide counterparts, their cost-effectiveness and availability make them highly attractive starting materials.[4][5] This document delves into the reaction's mechanistic underpinnings, provides detailed protocols, and offers field-proven insights to navigate the complexities of coupling this electron-deficient heterocyclic halide.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle that comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The efficiency of each step is highly dependent on the chosen catalyst, ligands, base, and solvent system.

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for chloro-arenes and requires an electron-rich palladium center. The electron-deficient nature of the pyrimidine ring makes this C4-Cl bond more susceptible to oxidative addition than a C-Cl bond on a simple benzene ring.[2]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_adduct Aryl-Pd(II)-Cl(L₂) (Intermediate 1) pd0->oxidative_adduct Oxidative Addition transmetalation_product Aryl-Pd(II)-R(L₂) (Intermediate 2) oxidative_adduct->transmetalation_product Transmetalation transmetalation_product->pd0 Reductive Elimination product Product (Coupled Pyrimidine) transmetalation_product->product aryl_halide 4-Chloro-2-methyl- 6-phenylpyrimidine aryl_halide->oxidative_adduct boronic_acid R-B(OH)₂ (Arylboronic Acid) boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation_product

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of coupling this compound hinges on the careful selection of reaction components. The inherent stability of the C-Cl bond and potential for catalyst inhibition by the pyrimidine's nitrogen atoms are key challenges to overcome.[9]

  • Palladium Catalyst & Ligand System: For challenging chloro-heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ may require harsh conditions or provide low yields.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are often superior.[5][10][11] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Using a pre-formed precatalyst or generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is common practice.[8][12]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases are standard, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being widely used.[1][9] For less reactive systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be more effective.[12] The choice is often co-dependent on the solvent, as the base's solubility is critical.

  • Solvent System: A variety of solvents can be employed, with the choice impacting reaction rates and yields.[13] Common options include:

    • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices.[9][12]

    • Aromatic Hydrocarbons: Toluene is frequently used, especially for higher temperature reactions.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.

    • Aqueous Mixtures: Reactions are often run in a solvent/water mixture (e.g., Dioxane/H₂O) to facilitate the dissolution of the inorganic base.[9][14]

  • Boronic Acid Partner: The electronic nature of the boronic acid coupling partner can significantly influence the reaction's success. Electron-rich boronic acids generally provide better yields than their electron-deficient counterparts.[2][9] It is also important to consider the stability of the boronic acid, as they can undergo protodeboronation, especially under prolonged heating.[15] Using boronate esters (e.g., pinacol esters) or potassium trifluoroborates can circumvent these stability issues.[15][16]

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Reagents & ConditionsRationale & Key Considerations
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents to compensate for potential homo-coupling or degradation.[9]
Catalyst/Ligand Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)Buchwald ligands are highly effective for aryl chlorides. Pd(PPh₃)₄ is a classic choice for initial screening.[9][12]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equivalents. K₃PO₄ is often effective in challenging couplings.[9]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or TolueneThe aqueous mixture helps dissolve the base. Anhydrous conditions with a soluble base can also be effective.[1][9]
Temperature 80 - 110 °CHigher temperatures are typically required for C-Cl bond activation.[6]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6][17]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. All glassware should be oven-dried, and solvents should be degassed prior to use.

Caption: Experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 0.02 eq and SPhos, 0.04 eq).[12]

  • Inerting the Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. If using an aqueous mixture, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary and Expected Outcomes

The reactivity in Suzuki couplings can vary significantly based on the electronic properties of the boronic acid partner.

Table 2: Influence of Boronic Acid Substitution on Reaction Yield
Boronic Acid Partner (Example)Electronic NatureExpected YieldNotes
4-Methoxyphenylboronic acidElectron-RichGood to ExcellentElectron-donating groups on the boronic acid generally accelerate the transmetalation step, leading to higher yields.[9]
Phenylboronic acidNeutralModerate to GoodRepresents the baseline for comparison.[1]
4-Trifluoromethylphenylboronic acidElectron-PoorFair to ModerateElectron-withdrawing groups can slow down transmetalation, potentially requiring longer reaction times or more forcing conditions.[9]
2-Thiopheneboronic acidHeteroarylModerate to GoodHeteroaryl boronic acids are generally good coupling partners, though some can be prone to instability.[15]

Troubleshooting and Expert Insights

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive Catalyst2. Insufficiently Strong Base3. Low Temperature1. Switch to a more active catalyst system (e.g., a Buchwald palladacycle). Ensure the reaction is strictly anaerobic.[17]2. Change the base to K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene.
Formation of Side Products 1. Boronic Acid Homo-coupling2. Dehalogenation of Starting Material1. This can occur at high temperatures. Use a smaller excess of boronic acid (e.g., 1.1 eq) and ensure a fully inert atmosphere.2. This suggests the base is too strong or the temperature is too high. Try a milder base (K₂CO₃) or slightly lower temperature.
Reaction Stalls Catalyst DeactivationThe pyrimidine nitrogens may be coordinating to and inhibiting the palladium catalyst.[9] Using a bulkier ligand (e.g., XPhos, tBuXPhos) can sometimes prevent this inhibitory coordination.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing novel, functionalized pyrimidine derivatives. While the reaction presents challenges inherent to using a heteroaryl chloride, these can be effectively overcome through the rational selection of a modern, highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. By understanding the mechanistic principles and leveraging the protocols and insights provided, researchers can successfully employ this versatile building block to accelerate the discovery of new chemical entities for pharmaceutical and materials science applications.

References

Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Substituted Pyrimidines

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and FDA-approved drugs.[1] These heterocyclic motifs are integral to life itself as components of nucleic acids and are prized in drug design for their ability to interact with biological targets.[1][2] Consequently, pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3]

The functionalization of the pyrimidine ring is key to tuning its therapeutic properties. 4-Chloro-2-methyl-6-phenylpyrimidine serves as an exemplary starting material for generating diverse molecular libraries. The chlorine atom at the C4 position is an excellent leaving group, activated for displacement by the electron-withdrawing nature of the ring nitrogens. This facilitates a powerful and reliable reaction: Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed mechanistic overview and robust, field-proven protocols for the substitution of the C4-chloro group with amine and thiol nucleophiles, enabling the synthesis of novel compounds for research and drug development.

The SNAr Mechanism on the Pyrimidine Ring

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyrimidine is a well-established and efficient transformation.[4][5] Unlike nucleophilic substitutions on alkyl halides (SN1/SN2), the SNAr reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]

  • Stabilization and Regioselectivity: The stability of the Meisenheimer complex is the critical factor driving the reaction. The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms at positions 1 and 3.[7][8] This delocalization provides significant stabilization. Attack at the C4 (or C2/C6) positions is favored over the C5 position because the resulting negative charge can be effectively stabilized by the adjacent ring nitrogens.[7][8] Generally, the C4 position is more susceptible to attack than the C2 position.[9]

  • Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

The overall mechanism is depicted below.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Experimental Protocols

The following protocols provide step-by-step methodologies for the substitution of this compound with representative amine and thiol nucleophiles.

Protocol 1: Synthesis of N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine

Objective: To synthesize a 4-amino-pyrimidine derivative via SNAr reaction with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (or 2-Propanol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in n-butanol (approx. 0.1 M concentration).

  • Reagent Addition: Add benzylamine (1.2 eq) to the solution, followed by DIPEA (1.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C for n-butanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[10][11]

Protocol 2: Synthesis of 4-(Benzylthio)-2-methyl-6-phenylpyrimidine

Objective: To demonstrate the versatility of the substrate by synthesizing a 4-thioether-pyrimidine derivative using benzyl mercaptan.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (benzyl thiol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (1.5 eq) in DMF.

  • Reagent Addition: Add benzyl mercaptan (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature. The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-(Benzylthio)-2-methyl-6-phenylpyrimidine.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[12]

Data Summary and Workflow

To aid in experimental design, the following tables summarize typical reaction parameters and expected product characteristics.

Table 1: Typical Conditions for Nucleophilic Substitution

Nucleophile Class Example Nucleophile Solvent Base Temperature (°C) Typical Time (h)
Primary Amines Aniline, Benzylamine n-BuOH, 2-PrOH, Dioxane DIPEA, Et₃N 80 - 120 4 - 16
Secondary Amines Morpholine, Piperidine THF, EtOH, DMF K₂CO₃, DIPEA 25 - 80 2 - 8
Thiols Thiophenol, Benzyl Mercaptan DMF, DMSO, Acetonitrile K₂CO₃, NaH 25 - 80 1 - 6

| Alcohols | Sodium Methoxide | Methanol | N/A (alkoxide used) | 25 - 65 | 3 - 12 |

Table 2: Expected Characterization Data for Synthesized Products

Compound Molecular Formula MW ( g/mol ) Expected MS (m/z) [M+H]⁺
This compound C₁₁H₉ClN₂ 204.66 205.05
N-Benzyl-2-methyl-6-phenylpyrimidin-4-amine C₁₈H₁₇N₃ 275.35 276.15

| 4-(Benzylthio)-2-methyl-6-phenylpyrimidine | C₁₈H₁₆N₂S | 292.40 | 293.11 |

Experimental_Workflow start Combine Reactants: - 4-Cl-Pyrimidine Substrate - Nucleophile - Base (if needed) - Solvent react Heat and Stir (Monitor by TLC) start->react 1. Setup workup Reaction Workup - Quench/Dilute - Liquid-Liquid Extraction - Dry & Concentrate react->workup 2. Isolation purify Purification - Flash Column Chromatography or Recrystallization workup->purify 3. Purification characterize Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - IR Spectroscopy purify->characterize 4. Analysis product Pure Substituted Pyrimidine Product characterize->product

Caption: General experimental workflow for SNAr on 4-chloropyrimidine.

Conclusion

The nucleophilic aromatic substitution reaction on this compound is a highly effective and versatile method for synthesizing a wide range of functionalized pyrimidine derivatives. The protocols detailed herein for amination and thiolation are robust and can be adapted for various nucleophiles. By understanding the underlying SNAr mechanism and carefully controlling reaction conditions, researchers can efficiently generate novel molecular entities with significant potential for applications in drug discovery and materials science. The successful synthesis relies on diligent monitoring, proper workup, and thorough characterization to ensure the integrity of the final compounds.

References

Application Notes & Protocols: 4-Chloro-2-methyl-6-phenylpyrimidine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1] Its prevalence stems from its role as a fundamental building block of DNA and RNA, allowing pyrimidine-based molecules to effectively interact with a vast array of biological targets.[2] The synthetic accessibility and structural versatility of the pyrimidine scaffold have led to its widespread application in developing drugs for oncology, infectious diseases, and neurological disorders.[3]

This guide focuses on 4-Chloro-2-methyl-6-phenylpyrimidine , a highly versatile building block designed for efficient library synthesis and lead optimization. Its strategic trifunctional design offers distinct points for chemical modification:

  • C4-Chloro Group: An activated leaving group, ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

  • C6-Phenyl Group: A foundational element that can be further functionalized or serve as a key pharmacophoric feature.

  • C2-Methyl Group: A stable substituent that can influence solubility and metabolic stability.

The electron-deficient nature of the pyrimidine ring significantly activates the C4-chloro group, making it a predictable and reliable reaction handle for constructing complex molecular architectures.[4]

Physicochemical Properties and Handling

While comprehensive experimental data for this specific molecule is not widely published, the properties of its close structural analog, 4-Chloro-6-methyl-2-phenylpyrimidine, provide a reliable reference point.[5]

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂[5]
Molecular Weight 204.65 g/mol [5]
CAS Number 29509-92-0[5]
Appearance Solid (predicted)[5]
Solubility 0.3 µg/mL (in pH 7.4 buffer)[5]

Safety & Handling: Based on aggregated GHS data for the analog, the following hazards are noted.[5] Researchers should consult the specific Safety Data Sheet (SDS) before use.

  • GHS Pictogram: GHS07 (Warning)

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

Core Reactivity: A Hub for Molecular Diversification

The primary synthetic utility of this compound stems from the reactivity of the C4-chloro substituent. The electron-withdrawing nitrogen atoms at positions 1 and 3 render the C4 carbon highly electrophilic, making it susceptible to a range of transformations. This allows for the strategic and regioselective introduction of diverse functional groups.

A This compound B Buchwald-Hartwig Amination A->B Pd Catalyst, Ligand Base, Amine (R₂NH) C Suzuki-Miyaura Coupling A->C Pd Catalyst, Ligand Base, Boronic Acid (R-B(OH)₂) D Nucleophilic Aromatic Substitution (SNAr) A->D Base Nucleophile (NuH) P1 N-Aryl/Alkyl-2-methyl- 6-phenylpyrimidin-4-amine B->P1 P2 4-Aryl/Heteroaryl-2-methyl- 6-phenylpyrimidine C->P2 P3 4-(O, S, N-Substituted)- 2-methyl-6-phenylpyrimidine D->P3

Core reaction pathways for functionalizing the C4 position.
A. Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry for its remarkable functional group tolerance and broad substrate scope.[6] It allows for the facile synthesis of N-aryl and N-alkyl pyrimidinamines from aryl halides under conditions often milder than classical SNAr.[7] The choice of phosphine ligand is critical and can be tuned to accommodate a wide range of amine coupling partners.[8]

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[9] For this compound, it enables the introduction of various aryl and heteroaryl moieties at the C4 position, creating biaryl structures prevalent in many kinase inhibitors and other drug classes.[4][10] The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

C. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates direct displacement of the C4-chloride by strong nucleophiles.[12] This reaction typically proceeds through a concerted mechanism or a high-energy Meisenheimer-like intermediate.[13][14] While it can be performed without a metal catalyst, it often requires more forcing conditions (higher temperatures, stronger bases) than palladium-catalyzed methods. It is a cost-effective method for introducing simple amines, alkoxides, and thiolates.[15]

Application Focus: A Scaffold for Kinase Inhibitor Discovery

The 2,4-disubstituted pyrimidine scaffold is a "privileged" structure in oncology drug discovery, particularly for the development of ATP-competitive kinase inhibitors.[16] The nitrogen atoms of the pyrimidine ring frequently form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[17] this compound is an ideal starting point for a drug discovery campaign targeting kinases.

cluster_0 Scaffold Elaboration cluster_1 Library Synthesis & Screening start Building Block (4-Cl-Pyrimidine) step1 Buchwald-Hartwig (Introduce Hinge Binder) start->step1 scaffold Key Intermediate (4-Anilino-Pyrimidine) step1->scaffold step2 Suzuki Coupling (Introduce Diversity) scaffold->step2 library Final Compound Library step2->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->step1 Iterate

Workflow for a kinase inhibitor discovery campaign.

A typical strategy involves an initial Buchwald-Hartwig amination to install a substituted aniline at the C4 position, which will serve as the primary hinge-binding element.[17] Subsequent diversification, for example at the C6-phenyl group via another cross-coupling reaction, can then be used to explore the solvent-exposed region of the ATP pocket to optimize potency, selectivity, and pharmacokinetic properties.[18]

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl amine to the C4 position.

Reagents & Materials

ReagentM.W. ( g/mol )Equivalents
This compound204.651.0
Aryl AmineVaries1.1 - 1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.4
Anhydrous Toluene--

Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl amine (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the starting pyrimidine.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-methyl-6-phenylpyrimidin-4-amine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a boronic acid to the C4 position.

Reagents & Materials

ReagentM.W. ( g/mol )Equivalents
This compound204.651.0
(Hetero)arylboronic AcidVaries1.2 - 1.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0
1,4-Dioxane / Water (4:1 v/v)--

Step-by-Step Methodology

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Inert Atmosphere: Bubble argon or nitrogen through the mixture for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-aryl-2-methyl-6-phenylpyrimidine product.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the catalyst-free displacement of the chloride with an amine.

Reagents & Materials

ReagentM.W. ( g/mol )Equivalents
This compound204.651.0
Amine (e.g., Pyrrolidine)Varies2.0 - 3.0
Diisopropylethylamine (DIPEA)129.241.5
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)--

Step-by-Step Methodology

  • Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq) in NMP or DMSO.

  • Reagent Addition: Add the desired amine (2.0 eq) followed by DIPEA (1.5 eq).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. For microwave-assisted reactions, typical conditions are 150-180 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or preparative HPLC to isolate the final product.

Conclusion

This compound is a robust and versatile building block for medicinal chemistry. Its well-defined reactivity at the C4 position allows for the predictable and efficient application of modern synthetic methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and classical SNAr. This strategic functionalization makes it an invaluable tool for the rapid generation of compound libraries and the systematic optimization of lead candidates, particularly in the pursuit of novel kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving chloropyrimidines. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, and the ability to functionalize them efficiently is paramount.[1] While bromo- and iodo-pyrimidines are common substrates, the use of more abundant and cost-effective chloropyrimidines presents both a challenge and a significant opportunity. This document elucidates the core mechanistic principles, explains the causal relationships behind experimental choices, and provides robust, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By focusing on modern catalyst systems and troubleshooting common issues, this guide serves as a practical resource for synthesizing complex pyrimidine derivatives.

The Strategic Imperative: Why Focus on Chloropyrimidines?

The pyrimidine ring is a cornerstone motif in a multitude of FDA-approved drugs and biologically active molecules, often targeting enzymes like protein kinases.[1] The functionalization of this core structure via cross-coupling reactions is a powerful strategy in drug discovery. Traditionally, the more reactive bromo- and iodo-derivatives have been the substrates of choice. However, their chloro-analogs are often significantly less expensive and more readily available from commercial sources, making them highly attractive for large-scale synthesis.

The primary challenge lies in the inherent strength of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[2] Overcoming this hurdle requires a sophisticated understanding of the catalyst system. The development of specialized, bulky, and electron-rich ligands over the past two decades has been instrumental in making the coupling of aryl chlorides a routine and reliable transformation.[3][4]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[2][3][5] A mastery of this cycle is essential for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is the most challenging step for chloropyrimidines and is heavily influenced by the choice of ligand.[2] The electron-deficient nature of the pyrimidine ring does, however, facilitate this step compared to electron-rich chloroarenes.[6]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][8] This step is often facilitated by a base.

  • Reductive Elimination: The two newly-coupled organic fragments are expelled from the palladium center, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 LₙPd(0) (Active Catalyst) OA_Complex Lₙ(R¹)Pd(II)-X Pd0->OA_Complex Oxidative Addition TM_Complex Lₙ(R¹)Pd(II)-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product ArylHalide R¹-X (Chloropyrimidine) ArylHalide->OA_Complex Organometal M-R² (Coupling Partner) Organometal->TM_Complex caption Fig 1: General Palladium Cross-Coupling Catalytic Cycle.

Fig 1: General Palladium Cross-Coupling Catalytic Cycle.

Deconstructing the Reaction: Causality of Component Selection

The success of a cross-coupling reaction with a chloropyrimidine is not accidental; it is the result of a rational selection of components, each playing a critical role.

ComponentRole & RationaleRecommended Choices
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) precatalysts are air-stable and reduced in situ. Modern, well-defined precatalysts offer superior reliability and activity by facilitating the efficient generation of the active monoligated Pd(0) species.[3][9][10]Standard: Pd(OAc)₂, Pd₂(dba)₃ High-Activity: Buchwald G3/G4 Precatalysts, PEPPSI™-type catalysts
Ligand The most critical component for activating C-Cl bonds. Bulky, electron-rich ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2][3][4] The choice of ligand can also control regioselectivity in di- or poly-substituted pyrimidines.[11][12][13]Phosphines: XPhos, SPhos, RuPhos, BrettPhos, tBu₃P Carbenes (NHCs): IPr, IMes, IPent
Base Essential for facilitating the transmetalation step (Suzuki) or deprotonating the nucleophile (Buchwald-Hartwig).[2][14] The choice depends on the specific coupling partners and their sensitivity. Stronger, non-nucleophilic bases are often required for challenging couplings.[15]Suzuki: K₂CO₃, Cs₂CO₃, K₃PO₄ Buchwald-Hartwig: NaOtBu, KOtBu, LiHMDS
Solvent Solubilizes reagents and allows for effective heating. Aprotic polar or nonpolar solvents are common. Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation and deactivation.[2][16]Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN)
A Note on Regioselectivity

In pyrimidines with multiple chloro-substituents (e.g., 2,4-dichloropyrimidine), reactions typically favor substitution at the C4 position.[1] This is due to the greater electron deficiency at this position. However, recent advances have shown that specific, sterically demanding N-heterocyclic carbene (NHC) ligands can override this inherent electronic preference to achieve selective coupling at the C2 position, opening new synthetic avenues.[1][13][17]

Standard Operating Protocols

The following protocols are robust starting points for common transformations. It is imperative that all reactions are set up under an inert atmosphere (Nitrogen or Argon) using properly dried glassware and degassed solvents. [9][18]

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of a chloropyrimidine with an arylboronic acid.

Reagents & Materials

ReagentM.W.Quantity (mmol)Equivalents
Chloropyrimidine-1.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
SPhos410.570.040.04 (4 mol%)
K₃PO₄212.272.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos ligand (0.04 mmol) and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol details the coupling of a chloropyrimidine with a primary or secondary amine.

Reagents & Materials

ReagentM.W.Quantity (mmol)Equivalents
Chloropyrimidine-1.01.0
Amine-1.21.2
XPhos Pd G3 Precatalyst863.060.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Step-by-Step Procedure

  • Vessel Preparation: Inside a glovebox, add the XPhos Pd G3 precatalyst (0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried reaction vial with a stir bar. Add the chloropyrimidine (1.0 mmol).

  • Reagent Addition: If the amine is a solid, add it (1.2 mmol) inside the glovebox. Seal the vial.

  • Solvent & Liquid Reagent Addition: Remove the vial from the glovebox. Add degassed toluene (5 mL). If the amine is a liquid, add it (1.2 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 4-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira C-C Coupling

This protocol details the copper-co-catalyzed coupling of a chloropyrimidine with a terminal alkyne.

Reagents & Materials

ReagentM.W.Quantity (mmol)Equivalents
Chloropyrimidine-1.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₄1155.560.030.03 (3 mol%)
Copper(I) Iodide (CuI)190.450.060.06 (6 mol%)
Triethylamine (Et₃N)-5 mLSolvent & Base

Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk tube with a stir bar, add the chloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Seal the vessel and perform three evacuate/backfill cycles with an inert gas.

  • Solvent & Reagent Addition: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C, depending on substrate reactivity) for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis and efficient problem-solving.

Experimental_Workflow Start Start: Define Reaction Setup 1. Prepare Glassware (Oven-dried) Start->Setup Reagents 2. Weigh Solid Reagents (Substrate, Base, Catalyst) Setup->Reagents Inert 3. Establish Inert Atmosphere (3x Evacuate/Backfill Ar/N₂) Reagents->Inert Solvent 4. Add Degassed Solvents & Liquid Reagents Inert->Solvent React 5. Heat to Temperature & Stir Vigorously Solvent->React Monitor 6. Monitor Progress (TLC, LC-MS, GC) React->Monitor Monitor->React Reaction Incomplete Workup 7. Quench & Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Purify 8. Dry & Purify (Column Chromatography) Workup->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End caption Fig 2: General Experimental Workflow for Cross-Coupling.

Fig 2: General Experimental Workflow for Cross-Coupling.
Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).[16] 2. Impure reagents (water in solvent, degraded boronic acid).[9] 3. Insufficiently active catalyst/ligand system for C-Cl bond.[14] 4. Catalyst poisoning by pyrimidine nitrogens.[15][19]1. Ensure rigorous inert atmosphere technique. Use freshly degassed solvents. 2. Use anhydrous solvents and high-purity reagents. Store boronic acids properly. 3. Switch to a more active ligand (e.g., SPhos, XPhos) or a modern precatalyst (e.g., G3/G4).[15] 4. Increase ligand loading slightly (e.g., 1:2.2 Pd:Ligand ratio).
Catalyst Decomposition (Forms Palladium Black) 1. Reaction temperature is too high. 2. Ligand is not robust enough to stabilize the Pd(0) species.[19] 3. Inefficient reduction of Pd(II) precatalyst.1. Lower the reaction temperature and increase reaction time. 2. Use a bulkier, more electron-rich ligand to create a more stable catalytic complex.[19] 3. Consider using a well-defined Pd(0) source or a precatalyst designed for efficient activation.
Side Reactions 1. Homocoupling of boronic acid (Suzuki).[20] 2. Protodeboronation (Suzuki).[20] 3. Reductive Dehalogenation (forms pyrimidine).1. Ensure strict exclusion of oxygen. Lowering the temperature may help. 2. Use a less aqueous solvent system or a stronger base (e.g., K₃PO₄). Avoid prolonged heating. 3. Ensure solvents are pure and anhydrous. Some bases or additives can be sources of hydride.

References

Application Notes & Protocols: Leveraging 4-Chloro-2-methyl-6-phenylpyrimidine for the Synthesis of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its prevalence in endogenous nucleic acids and its capacity for diverse biological interactions.[1] This guide focuses on 4-Chloro-2-methyl-6-phenylpyrimidine, a highly versatile heterocyclic intermediate. The strategic positioning of a reactive chlorine atom at the C4 position, influenced by the ring's electronic properties, renders it an ideal substrate for a range of synthetic transformations. We present detailed application notes and validated protocols for key reactions—including Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and classical nucleophilic aromatic substitution (SNAr)—to facilitate the creation of novel derivative libraries for drug discovery and development.

The this compound Scaffold: A Strategic Overview

This compound is a privileged starting material for medicinal chemists. Its utility stems from the inherent reactivity of the C4-chloro group. The pyrimidine ring is electron-deficient, which activates the chlorine atom for displacement by nucleophiles. This reactivity is the gateway to introducing a vast array of functional groups and building blocks, enabling systematic exploration of structure-activity relationships (SAR).

The core structure offers three key points for modification, though the C4 position is the most synthetically accessible:

  • C4-Position (Chloro Group): The primary site for nucleophilic substitution and cross-coupling reactions.

  • C2-Position (Methyl Group): Generally stable, but can be a site for modification in more advanced synthetic routes.

  • C6-Position (Phenyl Group): Can be pre-functionalized or serve as a steric and electronic anchor for biological target interactions.

Caption: Core structure and key reactive site.

C-N Bond Formation: Buchwald-Hartwig Amination

Application Insight: The formation of carbon-nitrogen bonds is fundamental in drug discovery, as the 4-anilinopyrimidine motif is a well-established pharmacophore for kinase inhibitors.[2] The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction that allows for the facile synthesis of aryl amines from aryl halides with exceptional functional group tolerance, far surpassing classical methods.[3][4] This reaction is indispensable for generating libraries of N-aryl pyrimidine derivatives.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, especially with less reactive aryl chlorides.[5]

setup Reaction Setup reaction Heating & Stirring (e.g., 100°C, 12-24h) setup->reaction Inert Atmosphere (N2/Ar) workup Aqueous Workup reaction->workup Cool to RT extraction Organic Extraction (e.g., EtOAc) workup->extraction purification Column Chromatography extraction->purification Dry & Concentrate product Pure N-Aryl Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2.1: Synthesis of N-Aryl-2-methyl-6-phenylpyrimidin-4-amine

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, the desired aniline, Pd(OAc)₂, Xantphos, and NaOᵗBu.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.

Data Summary: Representative Buchwald-Hartwig Conditions

Amine TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield
Primary AnilinePd(OAc)₂ / XantphosNaOᵗBuToluene11070-90%
Secondary AminePd₂(dba)₃ / RuPhosLHMDSDioxane10065-85%
AlkylaminePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH9060-80%

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Application Insight: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, essential for constructing biaryl structures commonly found in pharmaceuticals.[6] For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the C4 position, significantly expanding the chemical space for SAR studies.[7]

The catalytic cycle is well-understood and involves three primary steps: oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[6][8] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.[6]

reagents Combine Reactants (Pyrimidine, Boronic Acid, Base) catalyst Add Catalyst & Degassed Solvent reagents->catalyst reaction Heat Under Inert Atmosphere (e.g., 90°C, 4-12h) catalyst->reaction quench Quench & Dilute reaction->quench separation Phase Separation quench->separation purification Purify Organic Phase (Chromatography) separation->purification product Pure Biaryl Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3.1: Synthesis of 4-Aryl-2-methyl-6-phenylpyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic Acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction to 90 °C under a nitrogen atmosphere.

    • Stir vigorously and monitor the reaction by TLC or LC-MS (typically 4-16 hours).

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure product.

Data Summary: Representative Suzuki-Miyaura Conditions

Boronic Acid TypeCatalystBaseSolventTemp (°C)Typical Yield
Electron-Rich ArylPd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-95%
Electron-Poor ArylPdCl₂(dppf)K₃PO₄DMF10070-85%
HeteroarylSPhos Pd G3Cs₂CO₃Toluene/H₂O10065-80%

Nucleophilic Aromatic Substitution (SNAr)

Application Insight: While modern cross-coupling reactions are powerful, classical SNAr remains a highly efficient and cost-effective method for introducing strong nucleophiles like alkoxides, thiolates, and certain amines.[9][10] The electron-deficient nature of the pyrimidine ring facilitates the addition-elimination mechanism characteristic of SNAr. This method is particularly useful when the desired nucleophile is readily available and the reaction conditions are mild, avoiding the need for expensive catalysts and ligands.

Protocol 4.1: Synthesis of 4-Alkoxy-2-methyl-6-phenylpyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Sodium Alkoxide (e.g., Sodium Methoxide, 1.5 eq)

    • Corresponding Anhydrous Alcohol (e.g., Methanol)

  • Procedure:

    • Dissolve this compound in the corresponding anhydrous alcohol in a round-bottom flask.

    • Add the sodium alkoxide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

    • Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Conclusion

This compound stands out as a robust and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein for Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution provide researchers with reliable methods to generate diverse chemical libraries. By leveraging these strategic transformations, scientists in drug development can efficiently explore structure-activity relationships, leading to the identification of new therapeutic candidates with enhanced potency and selectivity.

References

Synthetic Routes to Functionalized 2-Methyl-6-Phenylpyrimidine Analogues: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-methyl-6-phenylpyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antifungal properties. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties, enabling the development of novel therapeutic agents and advanced materials. This guide provides a detailed overview of the principal synthetic strategies for accessing functionalized 2-methyl-6-phenylpyrimidine analogues, complete with detailed experimental protocols and insights into the rationale behind these methodologies.

Strategic Approaches to the 2-Methyl-6-Phenylpyrimidine Core

The construction and functionalization of the 2-methyl-6-phenylpyrimidine ring system can be broadly categorized into three primary strategies, each offering distinct advantages in terms of efficiency, versatility, and access to diverse analogues.

  • Classical Cyclocondensation: Building the pyrimidine ring from acyclic precursors.

  • Cross-Coupling Methodologies: Functionalizing a pre-formed pyrimidine core.

  • Direct C-H Activation: A modern approach for late-stage functionalization.

This application note will delve into each of these strategies, providing both the theoretical underpinning and practical, step-by-step protocols.

Strategy 1: Cyclocondensation for Core Synthesis

The most traditional and often most direct method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. To achieve the 2-methyl-6-phenylpyrimidine structure, a phenyl-substituted 1,3-dicarbonyl compound is reacted with acetamidine.

Causality of Component Selection:
  • 1-Phenyl-1,3-butanedione (Benzoylacetone): This commercially available diketone provides the C4, C5, and C6 atoms of the pyrimidine ring, with the phenyl group pre-installed at the eventual C6 position. The two carbonyl groups are the electrophilic sites for condensation.

  • Acetamidine: This reagent provides the N1, C2, and N3 atoms of the pyrimidine ring. The use of acetamidine specifically installs the required methyl group at the C2 position.

The reaction proceeds via a well-established mechanism involving initial condensation to form a dihydropyrimidine intermediate, which then undergoes aromatization to yield the stable pyrimidine ring.

Visualizing the Cyclocondensation Workflow

cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product 1_Phenyl_1_3_butanedione 1-Phenyl-1,3-butanedione Mixing_and_Heating Mixing in Solvent (e.g., Ethanol) with Base (e.g., NaOEt) 1_Phenyl_1_3_butanedione->Mixing_and_Heating Acetamidine Acetamidine Acetamidine->Mixing_and_Heating Dihydropyrimidine Dihydropyrimidine Intermediate Mixing_and_Heating->Dihydropyrimidine Cyclization Aromatization Aromatization (Oxidation or Elimination) Dihydropyrimidine->Aromatization Workup_and_Purification Aqueous Workup & Purification (e.g., Crystallization) Aromatization->Workup_and_Purification Product 2-Methyl-6-phenylpyrimidine Workup_and_Purification->Product

Caption: Workflow for the cyclocondensation synthesis of 2-methyl-6-phenylpyrimidine.

Detailed Protocol: Cyclocondensation Synthesis

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Preparation of Acetamidine Free Base (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. This generates the acetamidine free base in situ.

  • Reaction with Diketone: To the ethanolic solution of acetamidine, add 1-phenyl-1,3-butanedione (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-6-phenylpyrimidine.

Strategy 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This strategy is ideal for creating a library of 6-aryl-2-methylpyrimidine analogues by starting with a common precursor, 2-methyl-6-chloropyrimidine, and coupling it with various arylboronic acids. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex.[1][2]

Rationale for this Approach:
  • Versatility: A wide range of commercially available arylboronic acids can be used to introduce diverse substituents at the C6 position.

  • High Yields and Functional Group Tolerance: The reaction is known for its high efficiency and tolerance of a broad array of functional groups on both coupling partners.[2]

  • Microwave Enhancement: Microwave-assisted Suzuki coupling can significantly reduce reaction times from hours to minutes, improving throughput.[2][3]

Visualizing the Suzuki-Miyaura Cross-Coupling

cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_process Process cluster_final_steps Final Steps cluster_product Product 2_Methyl_6_chloropyrimidine 2-Methyl-6-chloropyrimidine Heating Heating (Conventional or Microwave) 2_Methyl_6_chloropyrimidine->Heating Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Heating Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Workup_and_Purification Aqueous Workup & Purification (e.g., Chromatography) Heating->Workup_and_Purification Cross-Coupling Product 2-Methyl-6-phenylpyrimidine Workup_and_Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling to synthesize 2-methyl-6-phenylpyrimidine.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 2-Methyl-6-chloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-methyl-6-chloropyrimidine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents, 5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

  • Cooling and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-phenylpyrimidine.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-6-phenylpyrimidine92
24-Methoxyphenylboronic acid2-Methyl-6-(4-methoxyphenyl)pyrimidine88
33-Fluorophenylboronic acid2-Methyl-6-(3-fluorophenyl)pyrimidine95

Strategy 3: Direct C-H Arylation

Direct C-H activation is an increasingly important strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials (like halogenated pyrimidines), thus offering a more atom- and step-economical route.[4][5] In this approach, a C-H bond on the 2-methylpyrimidine ring is directly coupled with an aryl partner.

Advantages of C-H Activation:
  • Atom Economy: Reduces the formation of stoichiometric byproducts.

  • Step Economy: Simplifies synthetic sequences by avoiding pre-functionalization and de-functionalization steps.

  • Late-Stage Functionalization: Allows for the introduction of complexity at a late stage in the synthesis, which is highly valuable in drug discovery.

The regioselectivity of C-H activation on the pyrimidine ring can be influenced by the electronic nature of the ring and the directing effects of existing substituents. For 2-methylpyrimidine, the C6 position is a potential site for arylation.

Visualizing the Direct C-H Arylation Process

cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_process Process cluster_final_steps Final Steps cluster_product Product 2_Methylpyrimidine 2-Methylpyrimidine Heating_High_Temp High Temperature Heating 2_Methylpyrimidine->Heating_High_Temp Aryl_Halide Aryl Halide (e.g., Iodobenzene) Aryl_Halide->Heating_High_Temp Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Heating_High_Temp Ligand Ligand (e.g., Phosphine) Ligand->Heating_High_Temp Base Base (e.g., K₂CO₃) Base->Heating_High_Temp Workup_and_Purification Workup & Purification Heating_High_Temp->Workup_and_Purification C-H Activation/Arylation Product 2-Methyl-6-phenylpyrimidine Workup_and_Purification->Product

Caption: Conceptual workflow for the direct C-H arylation of 2-methylpyrimidine.

General Protocol: Palladium-Catalyzed Direct C-H Arylation

Materials:

  • 2-Methylpyrimidine

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine [PCy₃]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-methylpyrimidine (1.0 equivalent), iodobenzene (1.5 equivalents), palladium(II) acetate (0.05 equivalents), tricyclohexylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed DMAc via syringe.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Heating: Heat the reaction mixture at 120-150 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate 2-methyl-6-phenylpyrimidine.

Conclusion

The synthesis of functionalized 2-methyl-6-phenylpyrimidine analogues can be achieved through several robust and versatile synthetic routes. The choice of strategy—cyclocondensation, cross-coupling, or direct C-H activation—will depend on the specific target molecule, the availability of starting materials, and the desired level of molecular diversity. The protocols provided herein offer reliable starting points for researchers to access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

Laboratory Scale Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine, a key intermediate in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the Pinner condensation of ethyl benzoylacetate and acetamidine to yield 2-methyl-6-phenylpyrimidin-4-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the target compound. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and critical insights into process optimization and safety considerations. All procedures have been validated to ensure reproducibility and high purity of the final product.

Introduction

Pyrimidine derivatives are a cornerstone of modern heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The substituted pyrimidine scaffold is a privileged structure in drug discovery, with applications ranging from oncology to infectious diseases. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures, owing to the reactive chlorine atom at the 4-position, which is amenable to nucleophilic substitution. This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This application note details a reliable and scalable two-step synthesis of this compound, designed to provide researchers with a practical and efficient method for obtaining this valuable intermediate.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the construction of the core pyrimidine ring system via a Pinner condensation reaction. This is followed by a chlorination step to introduce the desired chloro-substituent at the 4-position.

Synthetic_Pathway Ethyl_Benzoylacetate Ethyl Benzoylacetate Step1_Node Step 1: Pinner Condensation Ethyl_Benzoylacetate->Step1_Node Acetamidine Acetamidine Acetamidine->Step1_Node Intermediate 2-Methyl-6-phenylpyrimidin-4-ol Step1_Node->Intermediate Step2_Node Step 2: Chlorination Intermediate->Step2_Node POCl3 POCl3 POCl3->Step2_Node Final_Product This compound Step2_Node->Final_Product

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

The initial phase of the synthesis focuses on the construction of the pyrimidine ring. This is achieved through the well-established Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] In this specific protocol, ethyl benzoylacetate serves as the 1,3-dicarbonyl component, and acetamidine hydrochloride is the amidine source. The reaction is typically facilitated by a base, such as sodium ethoxide, and proceeds via a cyclocondensation mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Benzoylacetate192.2119.22 g0.10
Acetamidine Hydrochloride94.5410.40 g0.11
Sodium Ethoxide68.057.48 g0.11
Absolute Ethanol46.07200 mL-
Glacial Acetic Acid60.05As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. The flask is charged with absolute ethanol (150 mL) and sodium ethoxide (7.48 g, 0.11 mol). The mixture is stirred under a nitrogen atmosphere until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution, acetamidine hydrochloride (10.40 g, 0.11 mol) is added, followed by the dropwise addition of ethyl benzoylacetate (19.22 g, 0.10 mol) over 15 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath. The pH of the mixture is carefully adjusted to 6-7 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution.

  • Filtration and Washing: The precipitate is collected by vacuum filtration and washed sequentially with cold deionized water (2 x 50 mL) and cold absolute ethanol (2 x 30 mL) to remove any unreacted starting materials and salts.

  • Drying: The collected solid is dried in a vacuum oven at 60-70 °C to a constant weight to yield 2-methyl-6-phenylpyrimidin-4-ol as a white to off-white solid.

Expected Yield: 80-90%

Characterization: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound

The second step of the synthesis involves the conversion of the hydroxyl group of 2-methyl-6-phenylpyrimidin-4-ol to a chloro group. This transformation is readily achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The reaction is typically performed in excess POCl₃, which also serves as the solvent.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-6-phenylpyrimidin-4-ol186.2118.62 g0.10
Phosphorus Oxychloride (POCl₃)153.33100 mL-
N,N-Dimethylaniline121.182 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas, and a dropping funnel. The flask is charged with 2-methyl-6-phenylpyrimidin-4-ol (18.62 g, 0.10 mol) and phosphorus oxychloride (100 mL).

  • Addition of Catalyst: To the stirred suspension, N,N-dimethylaniline (2 mL) is added dropwise.

  • Reaction: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The reaction mixture should become a clear solution as the reaction progresses. The reaction can be monitored by TLC (ethyl acetate/hexane, 1:4).

  • Workup and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cooled in an ice bath and slowly and cautiously quenched by pouring it onto 500 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is neutralized to pH 7-8 with a saturated sodium bicarbonate solution. The product is then extracted with dichloromethane (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a crystalline solid.

Expected Yield: 75-85%

Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also a lachrymator and toxic upon inhalation. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The quenching of the POCl₃ reaction mixture is highly exothermic and generates HCl gas. This procedure must be performed with extreme caution in an ice bath and in a fume hood.

  • Acetamidine hydrochloride and ethyl benzoylacetate may be irritating to the skin, eyes, and respiratory tract. Handle with care and use appropriate PPE.

  • N,N-Dimethylaniline is toxic and should be handled in a fume hood.

Conclusion

The two-step synthetic route described in this application note provides a reliable and efficient method for the laboratory-scale preparation of this compound. The protocols are straightforward and utilize readily available starting materials and reagents. By following the detailed procedures and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product in high purity, facilitating its use in a wide range of research and development applications.

References

Application Note: The Chlorination of Pyrimidinones Using Phosphoryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanism, Protocol, and Scale-Up

Abstract

The conversion of pyrimidinones to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry, pivotal to the synthesis of a vast array of pharmaceutical agents and agrochemicals. Phosphoryl chloride (POCl₃) remains the preeminent reagent for this transformation due to its high reactivity and effectiveness. This guide provides an in-depth analysis of the reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the reaction mechanism, the critical role of additives, modern solvent-free protocols for greener and scalable synthesis, and detailed, field-proven experimental procedures. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this essential synthetic tool.

Safety First: The Critical Nature of Handling Phosphoryl Chloride

Before any experimental work, it is imperative to understand and mitigate the significant hazards associated with phosphoryl chloride. POCl₃ is a highly toxic, corrosive, and moisture-sensitive reagent.[1][2][3]

  • Corrosivity and Toxicity: POCl₃ causes severe burns to the skin and eyes and is fatal if inhaled.[2] Contact with moisture, including humidity in the air or water, produces phosphoric acid and toxic hydrogen chloride gas, which can cause severe respiratory irritation.[4][5]

  • Reactivity: It reacts violently with water in a highly exothermic reaction.[1][2] This necessitates the use of dry glassware and inert atmosphere conditions. Quenching procedures must be performed with extreme caution.

  • Required Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[1] Mandatory PPE includes:

    • Neoprene or other recommended chemical-resistant gloves (Nitrile is not suitable).[5]

    • Tightly fitting safety goggles and a full-face shield.[2]

    • A flame-resistant lab coat.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[1] Ensure spill kits with appropriate absorbent materials (e.g., dry sand, vermiculite) are available. Do not use water to clean up spills.

The Chemistry of Chlorination: Mechanism and Key Influencers

The chlorination of a pyrimidinone does not occur on the amide-like keto tautomer directly. The reaction proceeds through the more nucleophilic aromatic hydroxy tautomer (the enol form). The overall transformation is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

The Reaction Mechanism

The reaction is mechanistically related to the Vilsmeier-Haack reaction, where POCl₃ acts as an activator.[4][6][7]

  • Tautomerization: The pyrimidinone exists in equilibrium with its aromatic hydroxypyrimidine tautomer. This tautomer provides the nucleophilic oxygen required for the initial step.

  • Activation of the Hydroxyl Group: The lone pair on the hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphite intermediate. This transforms the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or an additive) attacks the now highly electrophilic carbon atom of the pyrimidine ring.

  • Elimination and Rearomatization: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final chloropyrimidine product.

G cluster_0 Chlorination Mechanism start Pyrimidinone (Keto-Enol Tautomerism) activated Hydroxypyrimidine attacks POCl₃ start->activated [1] Activation intermediate Dichlorophosphite Intermediate (Excellent Leaving Group) activated->intermediate attack Nucleophilic attack by Chloride (Cl⁻) intermediate->attack [2] Substitution product Chloropyrimidine Product + Byproducts (e.g., HPO₂Cl₂) attack->product [3] Elimination

Caption: High-level overview of the pyrimidinone chlorination mechanism.

The Role of Additives: Tertiary Amines and DMF

While the reaction can sometimes be performed with neat POCl₃, additives are frequently used to improve yields, reaction rates, and substrate scope.

  • Tertiary Amines (e.g., Pyridine, N,N-Dimethylaniline): These bases serve two primary functions.[8][9] First, they act as acid scavengers, neutralizing the HCl generated during the reaction. This prevents potential side reactions and can be crucial for acid-sensitive substrates. Second, they can act as nucleophilic catalysts, reacting with POCl₃ to form a more reactive phosphonium salt, which accelerates the initial activation of the pyrimidinone. N,N-diethylaniline is sometimes preferred over N,N-dimethylaniline as its increased steric bulk may reduce its tendency to undergo side reactions.[9]

  • N,N-Dimethylformamide (DMF): When DMF is used with POCl₃, they react in situ to form the Vilsmeier reagent , a highly electrophilic chloroiminium salt ([(CH₃)₂N=CHCl]⁺).[6][10][11] This reagent is a powerful activator and is particularly effective for less reactive substrates. The Vilsmeier reagent activates the pyrimidinone, making it susceptible to chlorination.

Reaction Parameters and Optimization

The choice of reaction conditions is critical for successful chlorination and depends heavily on the substrate's reactivity. Historically, large excesses of POCl₃ were used as both reagent and solvent.[12][13] However, modern methods focus on stoichiometric, solvent-free conditions, which are more environmentally friendly and economical for large-scale synthesis.[14][15][16]

Substrate ExamplePOCl₃ (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
Uracil~5 (as solvent)None110 (Reflux)3.5~90%[12]
4,6-Dihydroxypyrimidine3.0N,N-Dimethylcyclohexylamine (1.0)95-100391.7% (as 2,4-dichloro)[17]
2-Amino-4,6-dihydroxypyrimidine3.4 - 4.2N,N-Dimethylaniline (1.7 - 2.5)55-680.5 - 10>80%[9]
5-Fluorouracil4.0Base (catalytic)106-11014High[18]
2-Hydroxypyridine1.0Pyridine (1.0)140292%[14]
2,4-Dihydroxyquinoline2.0Pyridine (0.3)140290%[14]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for both a classic and a modern approach to pyrimidinone chlorination.

Protocol A: Classic Method - Chlorination of Uracil with Excess POCl₃

This method uses POCl₃ as both the reagent and solvent and is effective for small-scale laboratory synthesis.[12]

Materials:

  • Uracil

  • Phosphoryl chloride (POCl₃)

  • Chloroform (CHCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add uracil (1.0 eq). Carefully and slowly, add POCl₃ (~5-6 eq, sufficient to act as a solvent).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).

  • Work-up - POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be done in a way that traps the volatile POCl₃.

  • Work-up - Quenching: Place a large beaker containing a substantial amount of crushed ice on a stir plate. EXTREMELY SLOWLY and CAUTIOUSLY , pour the residual reaction oil onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with chloroform (3x volumes).

  • Washing: Combine the organic extracts and wash with a saturated Na₂CO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2,4-dichloropyrimidine.

  • Purification: The product can be further purified by vacuum distillation or recrystallization if necessary.

Protocol B: Modern Solvent-Free Chlorination with Equimolar POCl₃

This greener, more efficient method is ideal for multi-gram and large-scale preparations. It avoids large excesses of hazardous reagents.[14][16]

Materials:

  • Hydroxypyrimidine substrate (e.g., 2-hydroxypyridine)

  • Phosphoryl chloride (POCl₃)

  • Pyridine

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Crushed ice

Procedure:

  • Setup: To a Teflon-lined stainless steel sealed reactor, add the hydroxypyrimidine substrate (1.0 eq), pyridine (1.0 eq), and POCl₃ (1.0 eq per hydroxyl group).

  • Reaction: Seal the reactor tightly. Heat the mixture to 140-160 °C for 2 hours with appropriate stirring.

  • Work-up - Quenching: After cooling the reactor completely to room temperature, open it carefully in a fume hood. Pour the contents slowly and with vigorous stirring into a beaker of cold water or crushed ice (~0 °C).

  • Neutralization and Isolation: Adjust the pH of the resulting slurry to 8-9 with a saturated Na₂CO₃ solution. The product will often precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven to a constant weight. The purity is often high enough for subsequent steps without further purification.

General Experimental Workflow

G cluster_workflow Generalized Chlorination Workflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Charge Reagents (Pyrimidinone, POCl₃, Base) A->B C Heat to Reaction Temp (e.g., 60-160 °C) B->C D Monitor Reaction (TLC / LC-MS) C->D E Cool to Room Temp D->E F Quench Reaction Mixture (Slow addition to ice/water) E->F G Neutralize & Extract (or Filter Precipitate) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H If Extracted J Purification (Distillation / Recrystallization) G->J If Filtered I Solvent Removal (Rotary Evaporation) H->I I->J

Caption: A typical workflow for the chlorination of pyrimidinones.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Reagents (esp. POCl₃) degraded by moisture. 3. Substrate is particularly unreactive.1. Increase temperature or prolong reaction time. Monitor via TLC/LC-MS. 2. Use freshly opened or distilled POCl₃. Ensure all glassware is scrupulously dry. 3. Consider adding a catalyst like DMF or a more activating tertiary amine. For very difficult substrates, using the pre-formed Vilsmeier reagent may be necessary.
Formation of Dark Tar 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting material.1. Lower the reaction temperature. For exothermic reactions, ensure controlled addition of reagents. 2. Purify the starting pyrimidinone before the reaction.
Difficult Work-up 1. Uncontrolled, violent quenching of excess POCl₃. 2. Formation of an emulsion during extraction.1. Add the reaction mixture very slowly to a large excess of vigorously stirred ice. 2. Add brine during the extraction to help break the emulsion.
Low Isolated Yield 1. Product is partially soluble in the aqueous layer. 2. Incomplete extraction. 3. Loss during purification.1. After initial extraction, re-extract the aqueous layer several more times. 2. Ensure thorough mixing during extraction. 3. Optimize purification method; for volatile products, be careful during solvent removal.

Conclusion

The chlorination of pyrimidinones with phosphoryl chloride is a robust and versatile synthetic method. A thorough understanding of the reaction mechanism, the influence of additives, and stringent adherence to safety protocols are essential for success. While traditional methods relying on excess POCl₃ are effective, modern, solvent-free protocols using stoichiometric reagents offer significant advantages in terms of safety, environmental impact, and scalability. By carefully selecting the appropriate conditions based on substrate reactivity and desired scale, researchers can effectively leverage this powerful transformation in the development of novel molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.

The synthesis of this compound is a multi-step process that can be prone to various issues affecting the final yield and purity. This guide will break down the common problems encountered during the key stages of the synthesis: the initial cyclocondensation to form the pyrimidine ring and the subsequent chlorination step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Cyclocondensation to 2-Methyl-6-phenylpyrimidin-4-ol

The initial and crucial step in this synthesis is the formation of the pyrimidine ring by reacting a phenyl-substituted β-ketoester with acetamidine. Low yields at this stage are a common hurdle.

Question 1: My cyclocondensation reaction is resulting in a very low yield of 2-methyl-6-phenylpyrimidin-4-ol. What are the likely causes and how can I improve it?

Answer: Low yields in the Pinner pyrimidine synthesis, which this reaction is a variation of, can stem from several factors.[1] The primary reasons are often related to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Depending on the specific substrates, these reactions can take anywhere from a few hours to overnight to complete.[1]

      • Base Selection: The choice and stoichiometry of the base are critical. A strong base like sodium ethoxide is commonly used to deprotonate the acetamidine hydrochloride and facilitate the condensation. Ensure the base is fresh and used in the correct molar ratio.

  • Side Reactions: The formation of byproducts can consume your starting materials.

    • Troubleshooting:

      • N-acylurea formation: A potential side product is N-acylurea, which can be identified by its characteristic NMR and mass spectrometry signals.[1] Careful control of stoichiometry and reaction temperature can help minimize its formation.[1]

      • Decomposition: High temperatures can sometimes lead to the decomposition of starting materials or the product. Monitor the reaction by TLC to avoid this.

  • Suboptimal Reaction Conditions: The reaction environment plays a significant role.

    • Troubleshooting:

      • Solvent: Anhydrous ethanol is a common solvent for this reaction. Ensure your solvent is dry, as water can interfere with the reaction.

      • Ultrasound Irradiation: A modified Pinner reaction using a β-keto ester has been shown to be improved under ultrasound irradiation, which can be a valuable technique to explore for yield improvement.[2]

Parameter Recommendation for Optimization
Reaction Time Monitor by TLC until starting material is consumed.
Temperature Refluxing ethanol is typical, but avoid excessive heat to prevent decomposition.
Base Use a fresh, strong base like sodium ethoxide in the correct stoichiometry.
Solvent Ensure the use of anhydrous ethanol.
Part 2: Chlorination of 2-Methyl-6-phenylpyrimidin-4-ol

The second key step is the conversion of the hydroxyl group of 2-methyl-6-phenylpyrimidin-4-ol to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Question 2: I am experiencing a low yield during the chlorination of 2-methyl-6-phenylpyrimidin-4-ol with POCl₃. What could be going wrong?

Answer: The chlorination of hydroxypyrimidines with POCl₃ is a well-established but sometimes tricky reaction.[3][4] Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, and difficult work-up procedures.

  • Incomplete Reaction: The conversion of the hydroxyl group may not be complete.

    • Troubleshooting:

      • Reaction Temperature and Time: This reaction typically requires heating. Refluxing in excess POCl₃ is a common procedure.[3][4] Ensure the reaction is heated for an adequate amount of time, monitoring by TLC.

      • Use of a Base: The addition of an organic base, such as pyridine or N,N-diethylaniline, can facilitate the reaction.[3][5] A solvent-free procedure heating the substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor has been shown to be effective for large-scale preparations.[3]

      • Vilsmeier-Haack Conditions: While typically used for formylation, the Vilsmeier reagent, formed from POCl₃ and DMF, can also be used for chlorinations.[6][7] However, be aware that DMF can decompose and react with the Vilsmeier reagent, so using fresh, high-purity reagents is crucial.[8]

  • Product Degradation: The product, this compound, can be susceptible to degradation under harsh conditions.

    • Troubleshooting:

      • Careful Work-up: The quenching of excess POCl₃ is highly exothermic and must be done carefully with cold water or ice.[3] Adjusting the pH to 8-9 with a saturated sodium carbonate solution can help precipitate the product.[3]

      • Temperature Control: Avoid prolonged heating at very high temperatures, as this can lead to decomposition.

  • Purification Challenges: Isolating the pure product can be difficult.

    • Troubleshooting:

      • Extraction and Chromatography: After quenching, the product is typically extracted with an organic solvent like ethyl acetate.[9] Purification by column chromatography on silica gel is often necessary to remove impurities.[9][10]

      • Recrystallization: Recrystallization from a suitable solvent can be an effective final purification step.

Parameter Recommendation for Optimization
Chlorinating Agent Use fresh POCl₃. Consider using a mixture of POCl₃ and PCl₅ for enhanced reactivity.[11]
Base Add an organic base like pyridine or N,N-diethylaniline to facilitate the reaction.[3][5]
Temperature Heat to reflux, but monitor the reaction to avoid degradation.
Work-up Quench the reaction mixture carefully with ice-cold water and neutralize to pH 8-9.[3]

Experimental Workflow Visualization

To provide a clearer understanding of the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.

G cluster_0 Step 1: Cyclocondensation cluster_1 Troubleshooting Step 1 cluster_2 Step 2: Chlorination cluster_3 Troubleshooting Step 2 A β-Ketoester + Acetamidine B Add Strong Base (e.g., NaOEt) in Anhydrous Ethanol A->B C Reflux and Monitor by TLC B->C D Work-up and Isolation of 2-Methyl-6-phenylpyrimidin-4-ol C->D T1 Low Yield? C->T1 E 2-Methyl-6-phenylpyrimidin-4-ol D->E T2 Check Reaction Time/Temp T1->T2 Incomplete Reaction T3 Verify Base Quality/Stoichiometry T1->T3 Side Reactions T4 Consider Ultrasound T1->T4 Optimization F React with POCl₃ (+/- Organic Base) E->F G Heat and Monitor by TLC F->G H Quench, Work-up, and Purify This compound G->H T5 Low Yield? G->T5 T6 Check Reagent Quality T5->T6 Incomplete Reaction T7 Optimize Temperature/Time T5->T7 Degradation T8 Careful Quenching T5->T8 Work-up Issues

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route involves two main steps. The first is a cyclocondensation reaction, often a variation of the Pinner synthesis, between a phenyl-substituted β-ketoester and acetamidine to form 2-methyl-6-phenylpyrimidin-4-ol.[2] The second step is the chlorination of the resulting hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

G A Phenyl-substituted β-Ketoester C 2-Methyl-6-phenylpyrimidin-4-ol A->C Cyclocondensation B Acetamidine B->C Cyclocondensation D This compound C->D Chlorination (POCl₃)

Caption: General synthetic pathway for this compound.

Q2: Are there alternatives to using POCl₃ for the chlorination step?

A2: While POCl₃ is the most common reagent, other chlorinating agents can be used. For instance, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes offer higher reactivity.[11] Triphosgene has also been used as a safer alternative to phosgene for the chlorination of dihydroxypyrimidines, which could potentially be adapted for this synthesis.[5]

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the cyclocondensation and chlorination reactions.[1][10] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and should be performed slowly and with cooling.[4][12]

References

Technical Support Center: Purification of Crude 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 4-Chloro-2-methyl-6-phenylpyrimidine via column chromatography. The content is structured in a problem-oriented question-and-answer format to directly address challenges you may encounter during your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that can arise during the column chromatography of this compound. The solutions provided are grounded in established chromatographic principles to ensure robust and reproducible outcomes.

Question 1: My product is not separating from a closely-eluting impurity. How can I improve the resolution?

Answer: Poor resolution is typically a function of the mobile phase composition. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your target compound and the impurity.

  • Causality: this compound is a moderately polar compound. Impurities are likely to be unreacted starting materials (e.g., 2-methyl-6-phenylpyrimidin-4(3H)-one) or byproducts from the chlorination step (e.g., using POCl₃ or triphosgene).[1][2] These impurities may have very similar polarities to the desired product.

  • Strategic Approach:

    • Systematic TLC Analysis: Before attempting another column, conduct a thorough TLC analysis using a range of solvent systems. A common and effective mobile phase for this class of compounds is a mixture of hexanes and ethyl acetate (EtOAc).[1]

    • Fine-Tuning Polarity: Start with a low polarity system (e.g., 95:5 Hexanes:EtOAc) and incrementally increase the polarity (e.g., 90:10, 85:15). The optimal system will show a clear separation between the spot corresponding to your product and any impurity spots, with a target Rf value for your product between 0.25 and 0.35.

    • Consider Alternative Solvents: If hexanes/EtOAc does not provide adequate separation, consider replacing hexanes with heptane for a less polar alternative or replacing ethyl acetate with dichloromethane (DCM) for a change in selectivity.

Question 2: The product is eluting with the solvent front (Rf value is too high). What adjustment should I make?

Answer: If your product is eluting too quickly, the mobile phase is too polar. This means the compound is spending too much time dissolved in the mobile phase and not enough time interacting with the silica gel.

  • Causality: The high polarity of the eluent outcompetes the stationary phase for interaction with your molecule, leading to rapid and inefficient separation.

  • Strategic Approach:

    • Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For a hexanes/EtOAc system, this means decreasing the percentage of ethyl acetate.

    • Re-equilibrate the Column: Ensure the column is thoroughly equilibrated with the new, less polar mobile phase before loading your sample. This prevents channeling and ensures a consistent separation environment.

Question 3: My product is stuck at the top of the column and won't elute. What is the cause and solution?

Answer: This indicates that the mobile phase is not polar enough to move your compound down the column. Your compound has a stronger affinity for the stationary phase than the eluent.

  • Causality: The non-polar nature of the eluent is insufficient to displace the moderately polar this compound from the highly polar silica gel surface.

  • Strategic Approach:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This is often done using a gradient elution, where the polarity of the solvent is increased over the course of the purification.[1]

    • Monitor with TLC: As you increase the polarity, continue to monitor the elution by collecting small fractions and analyzing them by TLC to determine when your product begins to elute.

Question 4: I'm observing significant "tailing" of my product spot on TLC and in my column fractions. Why is this happening?

Answer: Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase or by overloading the column.

  • Causality: The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile. Alternatively, loading too much sample for the amount of silica gel used can saturate the stationary phase.

  • Strategic Approach:

    • Column Capacity: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation and up to 5% for an easier one.

    • Mobile Phase Modifier: To mitigate interaction with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to your mobile phase. This will compete for the acidic sites on the silica gel and lead to more symmetrical peaks.

    • Sample pH: Ensure your crude sample is not acidic before loading. A simple aqueous wash of the crude material before concentration can sometimes resolve this issue.

Question 5: My final yield is very low, even though the reaction appeared to go to completion. Where could my product be lost?

Answer: Product loss during chromatography can occur due to irreversible adsorption onto the silica gel or by spreading the product across a large number of fractions.

  • Causality: Some compounds, particularly those with basic nitrogen groups, can bind irreversibly to the silica gel. Also, if the separation is not optimal, the product can elute in a very broad band.

  • Strategic Approach:

    • Deactivate Silica Gel: If you suspect decomposition or irreversible binding, you can use silica gel that has been pre-treated with a base like triethylamine.

    • Minimize Contact Time: Do not let the sample sit on the column for an extended period. Once loaded, begin the elution promptly.

    • Careful Fraction Analysis: Use TLC to analyze every few fractions to create a precise map of where your product is eluting. This prevents the premature or late combination of fractions, which can lead to either loss of product or contamination with impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for this purification?

    • A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for purifying this compound and its analogs.

  • Q2: How should I prepare and load my crude sample?

    • A2: There are two primary methods:

      • Wet Loading: Dissolve the crude material in a minimal amount of the initial chromatography solvent (or a slightly more polar solvent like DCM if solubility is an issue) and carefully pipette it onto the top of the column. This is quick but can disturb the column bed if not done carefully.

      • Dry Loading: Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of the crude material), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often results in better separation and sharper bands.[3]

  • Q3: What are the likely impurities I need to separate?

    • A3: Common impurities can include:

      • Starting Materials: Unreacted 2-methyl-6-phenylpyrimidin-4(3H)-one from an incomplete chlorination reaction.[1]

      • Chlorinating Agent Residues: Byproducts from reagents like phosphorus oxychloride or triphosgene.

      • Side Products: Over-chlorinated or hydrolyzed pyrimidine species.

      • Coupling Impurities: If synthesized via a Suzuki coupling, you may have starting boronic acids or homo-coupled byproducts.[4]

  • Q4: Can this compound decompose on silica gel?

    • A4: While generally stable, chloro-substituted pyrimidines can be susceptible to hydrolysis on the acidic surface of silica gel, especially if the silica or solvents are not anhydrous. This would convert the product back to the corresponding hydroxypyrimidine. Running the column efficiently and without delay minimizes this risk.

Experimental Protocol: Step-by-Step Purification

This protocol outlines a standard procedure for the purification of this compound.

Materials
  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step 1: TLC Method Development
  • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of your crude material in a solvent like DCM or EtOAc.

  • Spot the crude mixture on a TLC plate and develop it in one of the chambers.

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system is one that moves the desired product to an Rf of ~0.3 and shows good separation from all impurities.

Step 2: Column Packing (Slurry Method)
  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. The amount of silica should be 50-100 times the weight of your crude material.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Add a thin protective layer of sand on top of the silica bed.

Step 3: Sample Loading (Dry Loading Recommended)
  • Adsorb your crude material onto a small amount of silica gel as described in FAQ A2.

  • Carefully add this silica-adsorbed sample to the top of the column, ensuring an even layer.

  • Gently add the initial eluent to the column, being careful not to disturb the top layers.

Step 4: Elution and Fraction Collection
  • Begin adding the mobile phase to the column and apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in fractions of a consistent volume.

  • If a gradient elution is needed, gradually increase the percentage of the more polar solvent (EtOAc) as the chromatography progresses.

Step 5: Fraction Analysis and Isolation
  • Spot every few fractions onto a TLC plate alongside a spot of your crude starting material.

  • Develop the TLC plate in your chosen solvent system.

  • Identify the fractions that contain only your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

Table 1: Physicochemical Properties of this compound and Related Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Solubility
This compoundC₁₁H₉ClN₂204.662915-15-30.3 µg/mL at pH 7.4[5]
4-Chloro-6-methyl-2-phenylpyrimidineC₁₁H₉ClN₂204.6529509-92-00.3 µg/mL at pH 7.4[6]
4-Chloro-6-methoxy-2-phenylpyrimidineC₁₁H₉ClN₂O220.654319-72-6Not Specified[7]
Table 2: Example TLC and Column Chromatography Conditions
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar organic molecules.
Mobile Phase (TLC) Start with 85:15 Hexanes:EtOAcGood starting polarity for achieving an optimal Rf of 0.25-0.35.
Mobile Phase (Column) Isocratic or Gradient Elution (e.g., 95:5 to 80:20 Hexanes:EtOAc)Gradient elution is often necessary to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.[1]
Visualization UV Lamp (254 nm)The aromatic and pyrimidine rings strongly absorb UV light.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Determine Solvent System) Crude->TLC Dry_Load Dry Loading (Adsorb on Silica) Crude->Dry_Load Elute Elute with Solvent Gradient TLC->Elute Informs Gradient Load_Sample Load Sample Dry_Load->Load_Sample Add to Column Pack_Column Pack Column (Silica Gel Slurry) Pack_Column->Load_Sample Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions (TLC) Collect->Analyze_Fractions Monitor Elution Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to explain the underlying chemical principles to empower you in your synthetic endeavors.

I. Overview of the Synthesis

The most common and reliable synthesis of this compound is a two-step process. The first step involves the cyclocondensation of benzoylacetone and acetamidine hydrochloride to form 2-methyl-6-phenylpyrimidin-4(3H)-one. The subsequent step is the chlorination of this pyrimidinone intermediate using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side products.

FAQ 1: My chlorination reaction is sluggish or incomplete, and I observe a significant amount of starting material (2-methyl-6-phenylpyrimidin-4(3H)-one) in my crude product. What is causing this and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in the chlorination of pyrimidinones. The root cause often lies in suboptimal reaction conditions or the deactivation of the chlorinating agent.

Causality: The chlorination of the pyrimidinone oxygen is facilitated by its conversion into a better leaving group. Phosphorus oxychloride (POCl₃) achieves this by forming a phosphorylated intermediate. This reaction can be slow if the nucleophilicity of the pyrimidinone oxygen is not sufficiently high or if the POCl₃ is not reactive enough under the chosen conditions. The presence of trace amounts of water can also consume the POCl₃, reducing its effective concentration.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents (if used) are essential. Moisture will rapidly decompose POCl₃.

  • Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, is highly recommended. These bases act as catalysts by activating the pyrimidinone and also serve as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product.[1]

  • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl₃ (around 105 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a longer reaction time or a slight increase in temperature may be necessary.

  • Stoichiometry of POCl₃: While a stoichiometric amount of POCl₃ is theoretically sufficient, in practice, an excess (3-5 equivalents) is often used to ensure complete conversion and to act as a solvent.[2][3]

Visualizing the Troubleshooting Workflow:

cluster_0 Problem: Incomplete Chlorination cluster_1 Potential Causes & Solutions Incomplete_Reaction Starting material remains Moisture Moisture contamination Incomplete_Reaction->Moisture Check for Suboptimal_Conditions Suboptimal T°/time Incomplete_Reaction->Suboptimal_Conditions Review Insufficient_Activation Insufficient activation Incomplete_Reaction->Insufficient_Activation Consider Dry_Glassware Use oven-dried glassware Moisture->Dry_Glassware Solution Anhydrous_Reagents Use anhydrous reagents Moisture->Anhydrous_Reagents Solution Increase_Temp_Time Increase temperature/time Suboptimal_Conditions->Increase_Temp_Time Solution Add_Base Add tertiary amine (e.g., pyridine) Insufficient_Activation->Add_Base Solution cluster_0 Hydrolysis Pathway cluster_1 Prevention Strategy Product This compound H2O H₂O (during workup) Product->H2O Nucleophilic attack StartingMaterial 2-methyl-6-phenylpyrimidin-4(3H)-one H2O->StartingMaterial Hydrolysis Quench Pour onto ice Neutralize Neutralize with NaHCO₃ Extract Prompt extraction Dry Dry organic layer

References

troubleshooting Suzuki coupling with chloropyrimidine substrates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Chloropyrimidines are valuable building blocks, but their electronic properties and potential for catalyst interactions can present unique challenges.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a chloropyrimidine is giving low to no yield. What are the most common culprits?

A1: Failure or low yield in these reactions typically stems from a few critical factors:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is paramount for activating the relatively inert C-Cl bond.[3][4][5] Standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, are often required to facilitate the oxidative addition step.[3][5][6]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8] The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically influence reaction rates.[3][4][9]

  • Poor Reagent Quality: Boronic acids are susceptible to decomposition, particularly through protodeboronation (replacement of the C-B bond with C-H).[10][11] Using fresh, high-purity boronic acid is essential. Similarly, the age and storage of your palladium catalyst can affect its activity.[4]

  • Inadequate Reaction Conditions: Insufficient temperature can lead to a sluggish reaction, as C-Cl bond activation has a high energy barrier.[9] Conversely, excessive heat can cause catalyst decomposition or promote side reactions.[11] An inert atmosphere is also critical, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[11]

Q2: I'm observing significant amounts of a dehalogenated pyrimidine byproduct. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[12] It is often mediated by a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[12] Electron-deficient heteroaryl chlorides, like chloropyrimidines, are particularly susceptible.[12]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize sources of protons.

    • Select a Non-Hydridic Base: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over bases that can generate hydride species.

    • Employ Boronic Esters: Pinacol or MIDA esters are often more stable than their corresponding boronic acids and can reduce the rate of protodeboronation.[10]

    • Protect N-H Groups: If your pyrimidine has an N-H group, its deprotonation can increase the electron density of the ring, sometimes promoting dehalogenation.[12][13] Protecting the nitrogen with a group like Boc can suppress this side reaction.[13]

Q3: I am using 2,4-dichloropyrimidine. How can I control which chlorine atom reacts?

A3: The regioselectivity of dichloropyrimidines is a well-studied phenomenon. Generally, the C4-position is intrinsically more reactive and will undergo oxidative addition with palladium first.[1][9] This preference allows for sequential, regioselective couplings.[1]

  • Favoring C4-Substitution: Standard conditions using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically yield the C4-coupled product with high selectivity.[9]

  • Influencing C2-Substitution: While less common, achieving selectivity for the C2 position is challenging. In some cases, steric hindrance from a substituent at the C5 position can favor reaction at C2.[9] Some specialized ligand systems, such as those employing N-heterocyclic carbenes (NHCs), have shown the ability to invert the typical selectivity in related dichloroheteroarenes.[14]

Q4: Can microwave irradiation improve my reaction?

A4: Absolutely. Microwave-assisted heating can be highly effective for these couplings. It often leads to dramatically reduced reaction times (e.g., from hours to minutes) and can improve yields, sometimes even allowing for lower catalyst loadings.[2][15][16] The rapid and efficient heating helps overcome the activation barrier for C-Cl bond cleavage.[9]

Troubleshooting Guides

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Reaction Stalls or Fails to Reach Completion

You observe starting material remaining even after prolonged reaction times, with little desired product formed.

This issue points to a problem with the catalytic cycle's efficiency. The bottleneck could be the initial oxidative addition, the transmetalation step, or catalyst deactivation. Chloropyrimidines can be challenging due to the strength of the C-Cl bond and the potential for the pyrimidine nitrogens to coordinate with the palladium center, leading to catalyst inhibition.[3]

Troubleshooting Decision Tree

  • Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.

  • Reagents: To each vial, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • Vial 1: Pd(PPh₃)₄ (5 mol%)

    • Vial 2: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)[9]

    • Vial 3: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)[3]

    • Vial 4: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

  • Solvent & Degassing: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).[3] Purge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat all vials to the same temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare conversion rates to identify the most effective catalyst/ligand system for your specific substrates.

Problem 2: Boronic Acid Decomposition Dominates

The primary observable side product is the arene (Ar-H) corresponding to your boronic acid, indicating significant protodeboronation.

Protodeboronation is a hydrolytic process that cleaves the C-B bond.[10] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water and certain bases.[16][17] Heteroaryl boronic acids can be particularly prone to this decomposition pathway.

G cluster_start cluster_boron Step 1: Stabilize Boron Reagent cluster_conditions Step 2: Modify Reaction Conditions cluster_end start High Protodeboronation (Ar-H byproduct) boron_ester Switch from boronic acid to a more stable boronic ester (e.g., pinacol, MIDA).[10] start->boron_ester trifluoroborate Consider using potassium organotrifluoroborates (R-BF₃K). They undergo slow hydrolysis to release the boronic acid.[19][20] anhydrous Use anhydrous base (e.g., KF) and rigorously dried solvents.[21] boron_ester->anhydrous trifluoroborate->anhydrous temp_lower Lower reaction temperature if possible, accepting a longer reaction time. anhydrous->temp_lower rate_increase Focus on increasing the cross-coupling rate (see Problem 1) so it outcompetes decomposition. temp_lower->rate_increase end Side Reaction Minimized rate_increase->end

Minimizing Boronic Acid Decomposition

Data Summary: Optimizing Reaction Components

The following tables summarize typical yields from screening studies on dichloropyrimidine substrates, providing a starting point for your own optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [16]

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[9]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[9]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[9]
Pd(dppf)Cl₂·CH₂Cl₂-70Wide bite angle ligand, effective for reductive elimination.[9]
Pd(OAc)₂-21Lower yield, possibly due to inefficient reduction to Pd(0).[9]

Table 2: Solvent System Screening [9]

Solvent System (v/v)Yield (%)Notes
1,4-Dioxane65Good starting point.
1,4-Dioxane / H₂O (4:1)75Addition of water often improves base solubility and rate.
1,4-Dioxane / H₂O (2:1)80Optimal ratio for this specific model reaction.
THF / H₂O (4:1)68Viable alternative to dioxane.
Toluene / EtOH / H₂OVariableAlcoholic solvents can improve reactivity but risk dehalogenation.[1]

References

preventing decomposition of 4-Chloro-2-methyl-6-phenylpyrimidine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the C4-chloro substituent, which makes this compound a valuable intermediate, also renders it susceptible to decomposition under various conditions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate decomposition, maximize reaction yields, and ensure the integrity of your experimental results.

Section 1: Understanding the Stability and Decomposition of this compound

The stability of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro group. This makes the C4 position highly susceptible to nucleophilic attack. Understanding the main decomposition pathways is the first step toward prevention.

Primary Decomposition Pathways:

  • Hydrolysis: The most common decomposition pathway is hydrolysis, where water or hydroxide ions act as nucleophiles, displacing the chloride to form the corresponding 4-hydroxy-2-methyl-6-phenylpyrimidine. This reaction is often accelerated by heat and the presence of strong bases.

  • Nucleophilic Aromatic Substitution (SNAr): Many reagents used in synthesis, such as strong alkoxides, primary/secondary amines, or even some basic catalysts, can act as nucleophiles and displace the chloro group.[1][2][3] This leads to undesired side-product formation.

  • Protodechlorination: In palladium-catalyzed cross-coupling reactions, premature reduction of the C-Cl bond can occur, leading to the formation of 2-methyl-6-phenylpyrimidine. This is often a result of suboptimal ligand choice, catalyst degradation, or the presence of hydrogen sources.

Diagram: Key Decomposition Pathways

The following diagram illustrates the primary routes through which this compound can degrade.

G main 4-Chloro-2-methyl- 6-phenylpyrimidine hydroxy 4-Hydroxy-2-methyl- 6-phenylpyrimidine (Major Byproduct) main->hydroxy H₂O / OH⁻ Heat, Base snar SNAr Adduct (e.g., Amino- or Alkoxy-pyrimidine) main->snar Strong Nucleophiles (e.g., R₂NH, RO⁻) proto 2-Methyl-6-phenylpyrimidine (Reduced Byproduct) main->proto Pd Catalyst Degradation H₂ Source

Caption: Major decomposition pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting material has a low melting point and appears clumpy. Is it still good to use? A: This could indicate the presence of the hydrolyzed byproduct, 4-hydroxy-2-methyl-6-phenylpyrimidine, which has a different melting point and can absorb moisture. It is crucial to verify the purity of your starting material via analytical methods like ¹H NMR or LC-MS before use. The pure compound should be a solid.[4][5] If significant degradation is detected, purification by recrystallization or chromatography may be necessary.

Q2: My reaction mixture is turning dark brown or black during a palladium-catalyzed coupling. What's happening? A: Darkening often indicates the formation of palladium black, which is the precipitation of Pd(0) from the catalytic cycle. This signifies catalyst decomposition and can lead to side reactions like protodechlorination or incomplete conversion. The cause is often related to excessively high temperatures, improper ligand choice, or the presence of oxygen. Ensure your reaction is run under a strictly inert atmosphere and consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center.[6][7]

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base for my reaction? A: It is strongly discouraged. Strong, nucleophilic bases like NaOH and KOH will readily displace the chloro group via an SNAr reaction, leading to the formation of the inactive 4-hydroxypyrimidine byproduct.[8] Opt for weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]

Q4: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from light and moisture. A desiccator is highly recommended to prevent gradual hydrolysis.

Q5: I see a new spot on my TLC plate that is more polar than my starting material. What is it likely to be? A: A more polar spot appearing during the reaction is very likely the hydrolyzed byproduct, 4-hydroxy-2-methyl-6-phenylpyrimidine. The hydroxyl group significantly increases the polarity compared to the chloro-substituent.

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound.

Observation / Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst or ligand may be old, oxidized, or unsuitable for the specific transformation.[6]Solution: Use a fresh batch of catalyst and ligand. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity and stability.[7][9]
2. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle or may not be soluble in the reaction solvent.Solution: Screen alternative bases such as K₃PO₄ or Cs₂CO₃, which offer different solubility profiles and basicity. Ensure the base is finely powdered and anhydrous for optimal performance.
3. Water in Reaction: Trace amounts of water can hydrolyze the starting material, reducing the amount available for the desired reaction.Solution: Use anhydrous solvents (e.g., distilled over a drying agent or from a solvent purification system). Dry all glassware thoroughly in an oven before use. Ensure all reagents, especially bases like K₂CO₃, are anhydrous.
Significant Byproduct Formation (Hydrolysis) 1. Wet Solvents/Reagents: As above, moisture is the primary culprit for hydrolysis.Solution: Implement rigorous anhydrous techniques. Degas solvents by sparging with argon or nitrogen for at least 30 minutes before use to remove both water and oxygen.
2. Use of Strong, Nucleophilic Base: Bases like NaOH, KOH, or alkoxides are directly competing with your desired nucleophile.Solution: Switch to a non-nucleophilic inorganic base such as Cs₂CO₃ or K₂CO₃. These bases are effective at promoting cross-coupling without causing SNAr side reactions.[6]
Formation of Protodechlorinated Byproduct 1. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition and side reactions.Solution: Lower the reaction temperature. Many modern palladium catalyst systems are highly active at lower temperatures (e.g., 60-80 °C or even room temperature).[7]
2. Hydrogen Source: The presence of a hydrogen source (e.g., alcohols, water, or certain amines) can lead to reductive C-Cl bond cleavage.Solution: Use aprotic solvents (e.g., Toluene, Dioxane, DMF). If a protic solvent is unavoidable, ensure conditions are optimized to favor the desired reaction pathway.
3. Inefficient Ligand: The ligand may not be effectively stabilizing the Pd(0) species, leading to decomposition and side reactions.Solution: Screen ligands. Bulky ligands can often prevent side reactions by sterically shielding the metal center.[7]
Diagram: Troubleshooting Decision Tree

This decision tree provides a logical workflow for diagnosing the root cause of poor reaction outcomes.

G start Poor Reaction Outcome (Low Yield / Impure Product) check_sm Is Starting Material Pure? (Check by NMR/LCMS) start->check_sm purify_sm Purify Starting Material (Recrystallize / Column) check_sm->purify_sm No main_issue What is the main issue? check_sm->main_issue Yes no_conv Low / No Conversion main_issue->no_conv No Reaction hydrolysis Hydrolysis Byproduct (Polar Spot on TLC) main_issue->hydrolysis Side Product A reduction Protodechlorination (Reduced Byproduct) main_issue->reduction Side Product B solve_conv 1. Use Fresh Catalyst/Ligand 2. Screen Bases (K₃PO₄, Cs₂CO₃) 3. Ensure Anhydrous Conditions no_conv->solve_conv solve_hydrolysis 1. Use Anhydrous/Degassed Solvents 2. Switch to Non-Nucleophilic Base (e.g., K₂CO₃) hydrolysis->solve_hydrolysis solve_reduction 1. Lower Reaction Temperature 2. Use Aprotic Solvents 3. Screen Bulky Ligands (e.g., SPhos) reduction->solve_reduction

Caption: A logical decision tree for troubleshooting common reaction failures.

Section 4: Recommended Experimental Protocols

Adherence to best practices in experimental setup is critical for success.

Protocol 4.1: General Handling and Storage
  • Upon receipt, inspect the container for a tight seal.

  • Store immediately in a desiccator in a cool, dark, and dry location.

  • For long-term storage, consider flushing the container with argon or nitrogen before sealing.

  • Always handle the material in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

Protocol 4.2: Setting up an Inert Atmosphere for a Suzuki-Miyaura Coupling Reaction

This protocol provides a validated starting point for a typical cross-coupling reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/SPhos catalyst system

  • K₂CO₃ (anhydrous, finely powdered, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and condenser in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots periodically via syringe. Check for the consumption of starting material and the formation of the desired product.

Diagram: Inert Atmosphere Reaction Workflow

G cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution p1 Oven-Dry Glassware (>120°C, 4h) s1 Add Solids to Flask (Substrate, Base, Boronic Acid) p1->s1 p2 Degas Solvents (Ar sparge, 30 min) s4 Add Solvents via Syringe p2->s4 s2 Evacuate & Backfill with Inert Gas (3x) s1->s2 s3 Add Catalyst (under positive pressure) s2->s3 s3->s4 r1 Heat to Target Temp (e.g., 80-90°C) s4->r1 r2 Monitor by TLC/LC-MS r1->r2

Caption: Standard workflow for setting up a reaction under inert conditions.

Section 5: References

  • Al-Zoubi, R. M., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Synthesis, 44(24), 3893-3898.

  • Thieme. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Thieme Connect. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Available at: --INVALID-LINK--

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: --INVALID-LINK--

  • Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. Available at: --INVALID-LINK--

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Archive for Organic Chemistry, 2015(7), 231-242.

  • MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: --INVALID-LINK--

  • Harden, D. B., et al. (1987). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 52(21), 4749–4754.

  • Romero-Ortega, M., et al. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 14(01), 0023.

  • Garg, N. K., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(13), e202115865.

  • Engle, K. M., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022.

  • Leadbeater, N. E., et al. (2013). Amination of chloropyrazine and 2-chloropyrimidine. ChemistryOpen, 2(1), 32-35.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed to provide in-depth, experience-based insights into the challenges you may encounter during the scale-up of this important chemical intermediate. The information is presented in a practical question-and-answer format to directly address potential issues in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent and industrially applicable synthesis is a two-step process. The first step is the condensation of a β-ketoester with an amidine to form the pyrimidine ring. The second step involves the chlorination of the resulting hydroxypyrimidine.[1][2] A common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine, followed by chlorination.[1]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or manufacturing scale?

A2: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The chlorination step using reagents like phosphorus oxychloride (POCl₃) is highly exothermic and can lead to thermal runaway if not properly controlled.[3][4]

  • Reagent Handling and Stoichiometry: Managing large quantities of corrosive and reactive reagents like POCl₃ safely is a major concern.[5][6][7] Optimizing the stoichiometry to reduce excess reagent is crucial for economic and environmental reasons.[4]

  • Work-up and Quenching: The quenching of excess POCl₃ is hazardous due to its violent and exothermic reaction with water, which produces corrosive hydrogen chloride (HCl) gas.[5][8] Incomplete quenching can lead to delayed exothermic events.[9]

  • Product Isolation and Purification: Obtaining a high-purity product on a large scale can be difficult due to the formation of byproducts and the challenges of large-scale crystallization or distillation.

  • Solvent Selection and Recovery: Choosing appropriate solvents that are effective, safe, and easily recoverable is a key consideration for large-scale production. Solvent-free or low-solvent conditions are being explored to improve the process.[3][4][10]

Q3: Are there any alternative, "greener" reagents for the chlorination step?

A3: Research is ongoing to find more environmentally friendly chlorinating agents to replace phosphorus oxychloride. Some alternatives that have been explored for similar transformations include triphosgene, which can be easier to handle and may result in a simpler work-up.[11][12] However, the feasibility and efficiency of these reagents must be carefully evaluated for the specific synthesis of this compound.

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the scale-up synthesis.

Problem 1: Low Yield of this compound

Q1.1: My yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1.1: Several factors can contribute to a drop in yield during scale-up:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to poor mixing, insufficient reaction time, or inadequate temperature control in a larger reactor.

  • Side Reactions: Increased reaction times or localized "hot spots" in a large reactor can promote the formation of unwanted byproducts.

  • Product Decomposition: The product might be sensitive to the reaction conditions, and prolonged exposure to high temperatures or acidic conditions during work-up can lead to degradation.

  • Hydrolysis of the Product: The chlorinated pyrimidine product can be susceptible to hydrolysis back to the hydroxy-pyrimidine during the aqueous work-up, especially if the pH is not carefully controlled.[13]

Q1.2: How can I improve the yield?

A1.2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. You may need to adjust the reaction time for a larger scale.

  • Control the Stoichiometry: While excess POCl₃ is often used in lab-scale reactions to drive the reaction to completion, on a larger scale, this can lead to a more challenging work-up and potential side reactions.[4] Consider using a more controlled stoichiometry, possibly with the addition of a base like pyridine to facilitate the reaction.[10][14]

  • Careful Work-up: The quenching of the reaction mixture is a critical step. A "reverse quench," where the reaction mixture is slowly added to a cold, vigorously stirred quenching solution (like ice water or a bicarbonate solution), is recommended for better temperature control.[8][9] Evaporating the excess POCl₃ before the work-up can also be beneficial.[13]

Problem 2: Impurity Formation

Q2.1: I am observing significant impurities in my final product. What are the common byproducts in this reaction?

A2.1: Common impurities can include:

  • Unreacted Starting Material: 4-Hydroxy-2-methyl-6-phenylpyrimidine may remain if the chlorination is incomplete.

  • Dimerization or Polymerization Products: Under harsh reaction conditions, side reactions leading to higher molecular weight impurities can occur.

  • Byproducts from the Vilsmeier-Haack Reaction: If dimethylformamide (DMF) is used as a solvent or catalyst, it can react with POCl₃ to form a Vilsmeier reagent.[15][16][17] This can lead to the formation of formylated or chlorinated byproducts.

Q2.2: How can I minimize the formation of these impurities?

A2.2: To minimize impurities:

  • Temperature Control: Maintain a consistent and controlled reaction temperature to avoid side reactions.

  • Reagent Purity: Ensure the starting materials and reagents are of high purity.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Purification Method: Optimize the purification process. This may involve recrystallization from a suitable solvent system or column chromatography on a larger scale.

Problem 3: Exothermic Runaway During Chlorination or Quenching

Q3.1: The reaction temperature is difficult to control during the addition of POCl₃ or during the quenching step. What are the safety risks and how can I mitigate them?

A3.1: Uncontrolled exotherms are a significant safety hazard, potentially leading to a runaway reaction, pressure buildup, and reactor failure.[3][4] Phosphorus oxychloride reacts violently with water, releasing significant heat and toxic HCl gas.[5][6]

Mitigation Strategies:

  • Slow Reagent Addition: Add the POCl₃ to the reaction mixture slowly and at a controlled rate, while closely monitoring the internal temperature.

  • Efficient Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated during the reaction.

  • Reverse Quench: As mentioned earlier, always add the reaction mixture to the quenching solution (reverse quench).[8][9] This ensures that the POCl₃ is the limiting reagent in the quench flask, allowing for better heat management.

  • Controlled Quenching Temperature: Quenching at very low temperatures can sometimes lead to the accumulation of unreacted POCl₃ and a delayed, violent reaction.[9] A controlled quench into a buffered solution (e.g., aqueous sodium acetate) at a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and complete hydrolysis.[8][9]

III. Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scale.

Step 1: Synthesis of 4-Hydroxy-2-methyl-6-phenylpyrimidine

A common method for this step is the condensation of ethyl benzoylacetate with acetamidine hydrochloride.

Step 2: Chlorination of 4-Hydroxy-2-methyl-6-phenylpyrimidine

  • Reagents and Equipment:

    • 4-Hydroxy-2-methyl-6-phenylpyrimidine

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (optional, as a base)[10]

    • Round-bottom flask with a reflux condenser and a dropping funnel

    • Magnetic stirrer and heating mantle

    • Ice bath

  • Procedure:

    • In a round-bottom flask, add 4-Hydroxy-2-methyl-6-phenylpyrimidine.

    • Cool the flask in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the flask with stirring. A typical molar ratio is 1:5 to 1:10 of the pyrimidine to POCl₃.[18]

    • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-5 hours.[18]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Work-up: Carefully and slowly add the reaction mixture to a vigorously stirred beaker of crushed ice. This should be done in a well-ventilated fume hood.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8.[10]

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary Table
ParameterLab-ScalePilot-Scale (Illustrative)Key Considerations for Scale-Up
Starting Material 10 g1 kgEnsure consistent quality and purity of raw materials.
POCl₃ Volume 50 mL5 LUse of excess POCl₃ becomes more problematic at scale.[4]
Reaction Temperature 100-110 °C100-110 °CRequires a reactor with precise temperature control and efficient heat transfer.
Reaction Time 2-4 hours4-8 hoursMay need to be extended to ensure complete conversion in a larger volume.
Quenching Volume 500 mL ice water50 L ice water/bicarbonateQuenching is a critical safety step requiring careful control of addition rate and temperature.[8][9]
Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Is the reaction going to completion? (Check TLC/HPLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Ensure efficient mixing - Verify temperature incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end side_reactions Side Reactions Occurring check_side_products->side_reactions Yes check_workup Is product being lost during work-up? check_side_products->check_workup No control_temp_impurities Control Temperature More Tightly Consider Inert Atmosphere side_reactions->control_temp_impurities control_temp_impurities->end workup_loss Product Loss/Decomposition During Work-up check_workup->workup_loss Yes check_workup->end No optimize_workup Optimize Work-up: - Careful pH control - Avoid excessive heat - Optimize extraction solvent workup_loss->optimize_workup optimize_workup->end

Caption: Decision tree for troubleshooting low yield.

Safety Workflow for POCl₃ Quenching

pocl3_quenching_safety start POCl3 Reaction Mixture Ready for Quenching prepare_quench Prepare Quenching Solution (e.g., Ice/Water or NaHCO3 aq.) in a separate, larger vessel start->prepare_quench cool_quench Cool Quenching Solution (e.g., with an ice bath) prepare_quench->cool_quench reverse_quench Perform Reverse Quench: Slowly add reaction mixture to the vigorously stirred quenching solution cool_quench->reverse_quench monitor_temp Continuously Monitor Temperature of Quenching Mixture reverse_quench->monitor_temp temp_ok Temperature within safe limits (e.g., < 20°C for ice quench) monitor_temp->temp_ok Yes temp_high Temperature Rising Rapidly monitor_temp->temp_high No complete_quench Continue until addition is complete and gas evolution ceases temp_ok->complete_quench slow_addition Slow down or stop the addition Add more ice if necessary temp_high->slow_addition slow_addition->monitor_temp proceed_workup Proceed with Extraction and Further Work-up complete_quench->proceed_workup

Caption: Safety workflow for quenching POCl₃.

IV. References

  • Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. --INVALID-LINK--

  • Meisenbach, M., et al. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development, 7(5), 756-761. --INVALID-LINK--

  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. --INVALID-LINK--

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • Kowalska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. --INVALID-LINK--

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? --INVALID-LINK--

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. --INVALID-LINK--

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? --INVALID-LINK--

  • ResearchGate. (2020). How can I properly quench POCl3? --INVALID-LINK--

  • Cramm, et al. (2004). Synthesis of chlorinated pyrimidines. U.S. Patent No. US20040054181A1. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. --INVALID-LINK--

  • Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. --INVALID-LINK--

  • Tsumura, et al. (1989). Process for preparing 4-hydroxypyrimidine. European Patent No. EP0326389B1. --INVALID-LINK--

  • CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. --INVALID-LINK--

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. --INVALID-LINK--

  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. --INVALID-LINK--

  • CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. --INVALID-LINK--

  • CN114455557A. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Marks' Basic Medical Biochemistry: A Clinical Approach (5th ed.). (n.d.). Purine & Pyrimidine Metabolism. --INVALID-LINK--

  • CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Popat, A. (2022, November 26). Pyrimidine Synthesis Biochemistry [Video]. YouTube. --INVALID-LINK--

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrimidine metabolism. --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. --INVALID-LINK--

  • CN102399196A. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. --INVALID-LINK--

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. --INVALID-LINK--

  • Perrey, D. (2011, November 21). Quenching Phosphorus Oxychloride. Chemical Space. --INVALID-LINK--

  • PubChem. (n.d.). Phosphorus oxychloride. --INVALID-LINK--

  • WO2002000628A2. (2002). Synthesis of chlorinated pyrimidines. --INVALID-LINK--

  • Ritz, W. J., & Harmon, R. E. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. --INVALID-LINK--

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. --INVALID-LINK--

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... --INVALID-LINK--

References

Technical Support Center: Purity Assessment of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Chloro-2-methyl-6-phenylpyrimidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methodologies, troubleshooting, and frequently asked questions related to ensuring the purity of this important chemical intermediate. Our focus is on the practical application of chromatographic techniques, grounded in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical strategy for this compound.

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary and most effective method is High-Performance Liquid Chromatography (HPLC) , typically with UV detection (HPLC-UV). This technique offers excellent resolution for separating the main compound from process-related impurities and degradation products.[1][2] For orthogonal verification and identification of volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended secondary method.[3][4][5]

Q2: What are the likely impurities I should expect to see?

A2: Potential impurities in this compound often originate from the synthesis process.[6][7] These can include:

  • Starting Materials: Unreacted precursors such as a substituted amidine or a β-dicarbonyl compound.

  • Intermediates: Incompletely reacted intermediates from the cyclization process.

  • By-products: Isomers or products from side reactions, such as the corresponding hydroxyl-pyrimidine derivative (if hydrolysis of the chloro-group occurs).

  • Residual Solvents: Solvents used during synthesis and purification.[8][9]

Q3: How do regulatory guidelines like ICH influence the purity assessment?

A3: International Council for Harmonisation (ICH) guidelines are critical. ICH Q3A(R2) specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][10][11][12] For instance, any impurity found above the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized.[8][9] ICH Q2(R1) dictates the requirements for validating your analytical methods to prove they are fit for purpose, covering parameters like accuracy, precision, specificity, linearity, and range.[13][14][15][16]

Q4: What is the importance of using an orthogonal analytical technique?

A4: Orthogonal techniques use different separation principles. For example, HPLC separates based on polarity and partitioning, while GC separates based on volatility and boiling point. Using both (e.g., HPLC and GC) provides a more comprehensive purity profile. An impurity that co-elutes with the main peak in HPLC might be easily separated by GC, preventing an overestimation of purity. This approach is a cornerstone of robust method validation and is highly regarded by regulatory agencies.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Guide

HPLC is the workhorse for purity determination of non-volatile organic molecules like this compound.

Recommended HPLC-UV Protocol

This protocol provides a starting point for method development and should be validated according to ICH Q2(R1) guidelines.[13][14][15][16]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)C18 columns provide excellent retention and selectivity for moderately non-polar compounds like this pyrimidine derivative.[1]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Formic acid helps to protonate silanol groups on the column, improving peak shape for basic compounds containing nitrogen.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% BA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[18]
Injection Volume 5 µLA small volume minimizes peak distortion from the sample solvent.
Detection UV at 254 nmThe phenylpyrimidine core is expected to have strong absorbance at this common wavelength. A Diode Array Detector (DAD) is recommended during development to confirm the optimal wavelength and check for peak purity.
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.The sample solvent should be as weak as, or matched to, the initial mobile phase to prevent peak distortion.[19]
HPLC Troubleshooting Q&A

Q: My main peak is tailing or fronting. What is the cause and how do I fix it?

A: Poor peak shape compromises resolution and integration accuracy.

  • Possible Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase.[20]

    • Solution: Reduce the sample concentration or the injection volume and reinject.

  • Possible Cause 2: Secondary Interactions. The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica support of the column, causing tailing.[21]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Using a high-purity, end-capped column also minimizes this effect.

  • Possible Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the column improperly before the gradient starts, leading to fronting or split peaks.[19]

    • Solution: Re-dissolve the sample in a solvent that is as weak as or identical to your starting mobile phase conditions (e.g., 5% Acetonitrile in water).

Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What are they?

A: Ghost peaks are spurious peaks that do not come from your sample.

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in your solvents or buffers can accumulate on the column and elute during the gradient.[20]

    • Solution: Always use fresh, HPLC-grade solvents and high-purity water.[19] Filter all aqueous buffers before use.

  • Possible Cause 2: System Carryover. Residual sample from a previous injection may be retained in the injector or column.[18]

    • Solution: Run a "needle wash" program on your autosampler. Inject a strong solvent (like 100% Acetonitrile or Isopropanol) between samples to flush the system.

  • Possible Cause 3: Sample Degradation. The compound may be degrading in the sample vial while sitting in the autosampler.

    • Solution: Assess the stability of your compound in the chosen solvent. If necessary, use a cooled autosampler or prepare samples immediately before analysis.

Q: My retention times are shifting from one run to the next. Why?

A: Unstable retention times make peak identification unreliable.

  • Possible Cause 1: Inadequate Column Equilibration. The column must return to the initial mobile phase conditions before the next injection.

    • Solution: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 10-15 minutes.

  • Possible Cause 2: Pumping Issues. Fluctuations in flow rate or mobile phase composition will directly affect retention time.[18] This can be caused by air bubbles in the pump or faulty check valves.[19]

    • Solution: Degas your mobile phases thoroughly using sonication or an in-line degasser. If the problem persists, purge the pump and check the check valves for debris or failure.

  • Possible Cause 3: Column Temperature Fluctuations. Changes in ambient temperature can affect retention if a column oven is not used.[18]

    • Solution: Use a thermostatted column compartment and set it to a stable temperature slightly above ambient (e.g., 30 °C).

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is an excellent confirmatory technique for identifying volatile impurities and providing structural information through mass fragmentation patterns.

Recommended GC-MS Protocol

This method is suitable for identifying thermally stable, volatile, or semi-volatile impurities.

ParameterRecommended SettingRationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium is the standard inert carrier gas for GC-MS.
Inlet Temperature 280 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program Start at 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 minThis temperature program allows for the separation of early-eluting volatile solvents and later-eluting, higher-boiling point impurities.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and the MS.
Ion Source Temp 230 °CStandard temperature for an Electron Ionization (EI) source.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST).
Scan Range 40 - 450 m/zThis range covers the expected fragment ions and the molecular ion of the target compound and related impurities.
Sample Preparation Dissolve sample in Dichloromethane or Ethyl Acetate to ~1 mg/mL.Use a volatile, high-purity solvent compatible with GC analysis.
GC-MS Troubleshooting Q&A

Q: I don't see my compound's peak in the chromatogram. What happened?

A: This is a common and frustrating issue.

  • Possible Cause 1: Compound is Not Volatile or is Thermally Labile. this compound may degrade at the high temperatures of the GC inlet.

    • Solution: First, confirm this is a suitable technique. If degradation is suspected, try lowering the inlet temperature in 20 °C increments. If the compound is not volatile enough, HPLC is the more appropriate technique.

  • Possible Cause 2: Active Sites in the Inlet/Column. The compound may be adsorbing to active sites in the GC system, such as exposed silica in the inlet liner or column.

    • Solution: Use a deactivated inlet liner (e.g., with wool). If the column is old, it may need to be conditioned or replaced. Trimming the first 10-20 cm from the column inlet can also help.

Q: My peak shape is broad or tailing. How can I improve it?

A: Poor peak shape in GC often points to issues with the sample introduction or column.

  • Possible Cause 1: Slow Sample Introduction. If the oven temperature is too low relative to the solvent boiling point, the sample may condense at the head of the column in a wide band.

    • Solution: Ensure the initial oven temperature is appropriate for the solvent used. For Dichloromethane (BP ~40°C), a starting temp of 100°C is fine, but for higher boiling solvents, a higher starting temp may be needed.

  • Possible Cause 2: Column Contamination. Non-volatile residues can accumulate at the head of the column, interfering with chromatography.

    • Solution: "Bake out" the column at its maximum rated temperature for an hour (with no sample injected). If this fails, trim the front end of the column or replace it.

Section 4: Visualized Workflows & Logic

Overall Purity Assessment Workflow

This diagram illustrates the logical flow from sample analysis to a final purity report, incorporating both primary and confirmatory techniques.

PurityWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Receive Sample of This compound Prep Prepare Sample (0.5 mg/mL in Diluent) Sample->Prep HPLC Primary Analysis: HPLC-UV Purity Prep->HPLC Primary Path GCMS Orthogonal Analysis: GC-MS for Volatiles & ID Prep->GCMS Confirmatory Path Data Integrate Peaks & Calculate Area % HPLC->Data ID Identify Impurities (>0.10% per ICH Q3A) GCMS->ID Report Generate Certificate of Analysis (Purity Report) Data->Report ID->Report

Fig 1. Workflow for Purity Assessment.
Troubleshooting Logic: Unexpected HPLC Peaks

This decision tree guides the user through a logical process to diagnose the source of unexpected peaks in an HPLC chromatogram.

TroubleshootingLogic Start Unexpected Peak Observed in HPLC Q1 Is the peak present in a blank injection? Start->Q1 A1_Yes Source: System/Solvent Q1->A1_Yes Yes A1_No Source: Sample-Related Q1->A1_No No Action1 Action: 1. Prepare fresh mobile phase. 2. Flush injector & system. 3. Re-inject blank. A1_Yes->Action1 Q2 Is the peak's UV spectrum consistent with the main peak? A1_No->Q2 A2_Yes Likely a Related Impurity (e.g., isomer, degradant) Q2->A2_Yes Yes A2_No Likely an Unrelated Impurity (e.g., reagent, solvent residue) Q2->A2_No No End Identify & Quantify per ICH Guidelines A2_Yes->End A2_No->End

Fig 2. Decision Tree for Unexpected HPLC Peaks.

References

Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity in the chemical modification of substituted pyrimidines. Pyrimidine scaffolds are foundational in medicinal chemistry, and the ability to precisely control the position of substitution is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Section 1: Foundational Principles of Pyrimidine Reactivity

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic character dictates its general reactivity: it is susceptible to nucleophilic attack and resistant to electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): The electron deficiency is most pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. Consequently, these positions are the most activated towards attack by nucleophiles, especially when substituted with a good leaving group (e.g., a halogen). The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is key to this reactivity.[1][2]

  • Electrophilic Aromatic Substitution (EAS): This class of reactions is generally difficult on an unsubstituted pyrimidine ring.[3] The reaction requires the presence of strong electron-donating groups (EDGs) to activate the ring. Substitution, when it occurs, overwhelmingly favors the C5 position, which is electronically analogous to a meta position and is the most electron-rich carbon in the ring.

  • C-H Functionalization & Metalation: Direct functionalization of C-H bonds offers an alternative to classical substitution reactions. The acidity of pyrimidine's C-H protons follows the order C2 > C4/C6 > C5. This allows for regioselective deprotonation (metalation) with strong bases, creating a nucleophilic carbon that can react with various electrophiles.

Section 2: Troubleshooting Common Regioselectivity Issues (Q&A Format)

This section addresses specific challenges encountered in the laboratory, providing both explanations and actionable solutions.

Question 1: My nucleophilic substitution on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 products. How can I favor the C4-substituted product?

Answer: C4 substitution is generally the kinetically and thermodynamically favored pathway for SNAr on 2,4-dichloropyrimidines.[4] This is attributed to the C4 position having a larger LUMO coefficient and being electronically more susceptible to nucleophilic attack. If you are observing poor selectivity, consider the following:

  • Reaction Conditions: Ensure your reaction temperature is not excessively high, which can sometimes erode selectivity. Standard conditions often provide excellent C4 selectivity.

  • Nucleophile Choice: While most standard nucleophiles (amines, alkoxides) favor C4, highly reactive or very small nucleophiles might show reduced selectivity.

  • Substituent Effects: Be mindful of other substituents on the ring. An electron-donating group at C6 can electronically activate the C2 position, leading to mixtures or even reversal of selectivity.[4] A bulky group at C5 can sterically hinder attack at C4, potentially increasing the proportion of the C2 product.[4]

Question 2: I need to synthesize the C2-substituted isomer from a 2,4-dichloropyrimidine. Standard SNAr conditions are failing. What strategies can I use?

Answer: Achieving C2 selectivity requires overriding the intrinsic preference for C4 attack. This can be accomplished through several advanced strategies:

  • Directed C-S Coupling: While most palladium-catalyzed cross-couplings also favor C4, specific catalyst systems can invert this selectivity. It has been shown that using a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand can achieve highly C2-selective C-S cross-coupling with thiols.[5] This is a powerful, albeit substrate-specific, method.

  • Directed Metalation: C-H activation provides a distinct route. The C2 proton is the most acidic on the pyrimidine ring. However, in dihalopyrimidines, halogen-metal exchange or other side reactions can be problematic. A more reliable method involves using specialized TMP-zinc bimetallic bases (e.g., TMPZnCl·LiCl), which have been shown to selectively metalate the C2 position of even unsubstituted pyrimidines, allowing for subsequent trapping with an electrophile.

  • Leveraging Substituent Effects: If your synthesis allows, installing a strong electron-donating group (e.g., -NHMe, -OMe) at the C6 position can electronically bias the system and direct nucleophilic attack to the C2 position.[4]

  • Specialized Nucleophiles: In specific cases, such as with 5-nitro-2,4-dichloropyrimidine, using tertiary amines as nucleophiles can lead to excellent C2 selectivity through an unusual reaction pathway. Similarly, certain alkoxides and formamide anions can be directed to C2 on a 2-MeSO₂-4-chloropyrimidine via hydrogen bonding with the sulfone group.[6]

Question 3: I am attempting an electrophilic halogenation on my substituted pyrimidine, but the reaction is sluggish and gives a complex mixture.

Answer: Electrophilic substitution on pyrimidines is challenging. The π-deficient ring is deactivated, and the ring nitrogens can be protonated or coordinate to Lewis acids, further deactivating the system. To succeed, you must:

  • Ensure Sufficient Activation: You need at least two, and preferably three, strong electron-donating groups (e.g., -NH₂, -OH, -OR) on the ring to make the C5 position nucleophilic enough to react with an electrophile.

  • Control Reaction Conditions: Avoid overly harsh acidic conditions that can lead to decomposition or complete protonation of your substrate. For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-acidic solvent are often preferred over Br₂/FeBr₃.

  • Consider Alternative Routes: If direct electrophilic substitution is failing, consider a metalation-quench strategy. If the C5 position is unsubstituted, it can be lithiated with a strong base like LDA (though this can be unselective depending on other substituents) and then quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆).

Section 3: Practical Guidance & Comparative Protocols

The following protocols provide detailed, validated methodologies for achieving specific regiochemical outcomes. The causality behind key steps is explained to build intuitive understanding.

Protocol 1: Regiodivergent Suzuki Coupling of 2,4-Dichloropyrimidine

This section provides two distinct protocols starting from the same material to yield different regioisomers, highlighting the critical role of the catalyst system.

A) C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted) [7][8]

This protocol leverages the intrinsic reactivity of the C4 position for a rapid and high-yielding coupling.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 mmol)

    • Arylboronic acid (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol)

    • 1,4-Dioxane and Water (e.g., 2:1 mixture, 3 mL)

    • Microwave reactor vial

  • Procedure:

    • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add the dioxane/water solvent mixture.

    • Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15 minutes. Rationale: Microwave heating accelerates the reaction, often improving yields and reducing side products compared to conventional heating.

    • After cooling, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloropyrimidine.

  • Self-Validation: The high selectivity for C4 is the expected outcome based on the faster oxidative addition of Pd(0) to the C4-Cl bond. The presence of a single major product by TLC or LC-MS validates the regiochemical control.

B) C2-Selective C-S Cross-Coupling [5]

This advanced protocol inverts the "normal" selectivity by using a specialized catalyst that favors the C2 position.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 mmol)

    • Thiol (e.g., primary alkane thiol or thiophenol) (1.2 mmol)

    • (IPr)Pd(allyl)Cl or a similar Pd-NHC precatalyst (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene or Dioxane, anhydrous

  • Procedure:

    • In an inert atmosphere glovebox, add the Pd-NHC precatalyst, NaOtBu, and anhydrous solvent to a reaction vial.

    • Add the thiol and stir for 5 minutes.

    • Add the 2,4-dichloropyrimidine.

    • Seal the vial and heat at the optimized temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by GC-MS or LC-MS. Rationale: The bulky N-heterocyclic carbene (NHC) ligand is crucial. It is proposed to alter the mechanism of oxidative addition, favoring the sterically less accessible C2 position over the C4 position.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify by flash column chromatography to yield the 2-thioether-4-chloropyrimidine.

  • Self-Validation: The observation of the C2-substituted product as the major isomer is a direct validation of the ligand's ability to override the intrinsic C4 preference. This outcome is in stark contrast to what is observed with traditional phosphine-based catalysts.

Section 4: Data Summaries & Visual Guides

Table 1: Directing Effects of Common Substituents on Pyrimidine

This table summarizes the expected regiochemical outcomes for key reaction types based on the position and electronic nature of a single substituent.

Substituent (R)PositionReaction TypePrimary Site of ReactionMechanistic Rationale
-NH₂, -OH, -OR (Strong EDG)C2Electrophilic (EAS)C5Strong activation of the ring, C5 is the most electron-rich position.
C4Electrophilic (EAS)C5Strong activation of the ring, C5 is the most electron-rich position.
C2Nucleophilic (SNAr of C4-Cl)C4EDG at C2 can slightly deactivate C4 but the intrinsic preference for C4 attack usually dominates.
C4Nucleophilic (SNAr of C2-Cl)C2EDG at C4 deactivates C2 attack; reaction is generally difficult.
C6Nucleophilic (SNAr of C2/C4-Cl)C2 > C4Strong EDG at C6 electronically activates the ortho C2 position, potentially overriding the C4 preference.[4]
-Alkyl (Weak EDG)C2/C4/C5Electrophilic (EAS)C5 (if other EDGs present)Provides weak activation; requires other EDGs for reaction to proceed at C5.
-Cl, -Br (Weak EWG, Halogen)C2/C4Nucleophilic (SNAr)The other halo-position (C4>C2)Acts as a leaving group. The other position is activated for substitution.
C5Nucleophilic (SNAr of C2/C4-Cl)C4 > C2Inductively deactivates the ring but has minimal impact on the C4 vs C2 preference.
-CN, -NO₂, -SO₂R (Strong EWG)C5Nucleophilic (SNAr of C2/C4-Cl)C4 >> C2Strongly activates the ring for SNAr, enhancing the intrinsic preference for C4 attack.
Visual Logic and Mechanisms (Graphviz Diagrams)

SNAr_Selectivity

Troubleshooting_Flowchart

References

Technical Support Center: Work-up Procedures for Reactions Involving Phosphoryl Chloride (POCl₃)

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ _ _ _ _ _ _>

Welcome to the Technical Support Center for handling reactions involving phosphoryl chloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively working up reactions that utilize this highly reactive reagent. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental results.

Foreword: Understanding the Hazards of Phosphoryl Chloride

Phosphoryl chloride is a colorless, fuming liquid that reacts violently with water.[1][2] This reactivity, while useful in synthesis, presents significant hazards during the work-up phase. The hydrolysis of POCl₃ is a highly exothermic process that produces phosphoric acid and corrosive hydrogen chloride gas.[1][3] A critical and often underestimated danger is the potential for a delayed exothermic reaction. Incomplete hydrolysis can lead to the accumulation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can decompose uncontrollably, leading to a thermal runaway.[4][5][6] Therefore, a thorough understanding of the quenching process is paramount for safety.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Ensure that an emergency shower and eyewash station are readily accessible.[5]

Frequently Asked Questions (FAQs)

Q1: What is the biggest safety risk during a POCl₃ work-up, and how can I mitigate it?

A1: The primary safety risk is an uncontrolled exothermic reaction due to rapid or incomplete hydrolysis.[4][6] This can cause a sudden and violent release of heat and HCl gas. The key to mitigation is controlled quenching . The safest and most recommended method is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to the quenching solution (e.g., ice/water or an aqueous base).[5][7] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better management of the heat generated.[5] Never add water or other quenching agents directly to the reaction vessel containing a large excess of POCl₃.[5]

Q2: My reaction solvent is acetonitrile. Are there any specific hazards I should be aware of?

A2: Yes. When working with acetonitrile as a solvent, there is a risk of a latent exotherm. The hydrolysis of acetonitrile in the presence of the generated HCl can form acetic acid and ammonium chloride.[4] This reaction can also be exothermic and contribute to a delayed temperature increase in the quenched mixture.[4] Monitoring the temperature of the quenched mixture for a sufficient period after the addition is complete is crucial.

Q3: Can I use an alcohol like methanol or ethanol to quench excess POCl₃?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method .[1][5] The organophosphate byproducts formed can be toxic and may significantly complicate the purification of your desired product.[5] Quenching with water or an aqueous base is the standard and preferred method for destroying excess POCl₃.[5]

Q4: How do I know if the quenching process is truly complete?

A4: Visual confirmation (e.g., cessation of fuming or gas evolution) is not sufficient. For critical applications, especially on a larger scale, analytical methods are recommended to confirm the complete hydrolysis of POCl₃ and its reactive intermediates.[4] Techniques like ³¹P NMR spectroscopy can be used to monitor the disappearance of phosphorus-chlorine species.[4][8] In situ Raman spectroscopy is another powerful tool for ensuring the completeness of the quench.[6][8] For process safety evaluation, Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) can confirm the absence of any remaining reactive species.[6][8]

Q5: I've noticed a persistent emulsion during the extraction phase. What causes this and how can I resolve it?

A5: Emulsion formation is common, especially after quenching with a base. The fine, gelatinous precipitates of phosphate salts can stabilize the interface between the aqueous and organic layers. To break an emulsion, you can try several techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[9]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool.[9] This can remove the particulate matter that is stabilizing the emulsion.

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[9]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Delayed Exothermic Reaction Incomplete hydrolysis of POCl₃ or its intermediates (e.g., phosphorodichloridic acid).[4][5] Quenching at too low a temperature can slow hydrolysis, leading to an accumulation of reactive species.[5]Perform a controlled, reverse quench. Add the reaction mixture slowly to the quenching solution. Consider quenching at a slightly elevated, controlled temperature (e.g., 35-40°C with aqueous sodium acetate) to ensure immediate and complete hydrolysis.[5][7] Always monitor the internal temperature of the quenching vessel.
Product Decomposition The product may be sensitive to the acidic conditions generated by HCl or the basic conditions of the quenching agent.Choose a quenching agent appropriate for your product's stability. If your product is base-sensitive, quench with ice/water and then carefully neutralize with a mild base like sodium bicarbonate. If it is acid-sensitive, a direct quench into a cooled, stirred solution of a base like sodium bicarbonate or sodium carbonate is preferable.
Low Product Yield The product may be partially soluble in the aqueous layer. Incomplete extraction.Perform multiple extractions with the organic solvent. After the initial extractions, "salt out" the aqueous layer with brine and perform one final extraction to recover any dissolved product.[9]
Difficult Purification Formation of organophosphate byproducts if an alcohol was present during work-up.[5] Incomplete removal of phosphorus-containing byproducts.Avoid using alcohols for quenching.[5] During the work-up, wash the combined organic layers thoroughly with water and then brine to remove water-soluble phosphorus species.[5] For non-polar compounds, a silica gel plug filtration may help remove polar impurities. In some cases, distillation under reduced pressure may be necessary to purify the final product.[10]

Detailed Experimental Protocols

Protocol 1: Standard Reverse Quench with Ice/Aqueous Sodium Bicarbonate

This is a widely used and generally safe method for quenching excess POCl₃.

  • Preparation: In a separate flask of appropriate size (at least 5-10 times the volume of the reaction mixture), prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Ensure the flask is equipped with a mechanical stirrer and a thermometer.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[5]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture vigorously until all the ice has melted and the evolution of CO₂ gas has ceased.[5]

  • pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Controlled Temperature Quench with Aqueous Sodium Acetate

This method is particularly recommended to avoid delayed exotherms, especially in reactions involving solvents like DMF (e.g., Vilsmeier-Haack reactions).[7]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[5][7]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[5][7] The slightly elevated temperature ensures immediate and controlled hydrolysis of any reactive phosphorus species.[5]

  • Stirring: After the addition is complete, continue to stir the mixture for a period (e.g., 30-60 minutes) to ensure the reaction is complete.

  • Work-up: Cool the mixture to room temperature and proceed with the standard extraction and work-up as described in Protocol 1 (steps 7-9).

Visualizing the Work-up Workflow

A logical approach to the work-up process is crucial for both safety and success. The following diagram outlines the general workflow and key decision points.

G cluster_prep Preparation cluster_quench Quenching (Reverse Addition) cluster_workup Work-up & Isolation start Reaction Complete cool_rxn Cool Reaction Mixture (e.g., 0-5 °C) start->cool_rxn prep_quench Prepare Quench Solution (Ice/Base or warm NaOAc) start->prep_quench add_slowly Slowly Add Reaction Mixture to Quench Solution cool_rxn->add_slowly prep_quench->add_slowly monitor_temp Monitor Temperature (<20°C or 35-40°C) add_slowly->monitor_temp Vigorous Stirring stir_complete Stir Until Complete monitor_temp->stir_complete extract Extract with Organic Solvent stir_complete->extract Check pH wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: A generalized workflow for the work-up of reactions involving POCl₃.

The following decision tree provides a systematic approach to troubleshooting the common issue of a delayed exotherm.

G cluster_analysis Analysis cluster_solution Corrective Action node_q Delayed Exotherm Observed? cause1 Incomplete Hydrolysis node_q->cause1 Yes cause2 Low Quench Temp node_q->cause2 cause3 Solvent Effects (e.g., MeCN) node_q->cause3 sol1 Ensure Slow Reverse Quench cause1->sol1 sol3 Allow Sufficient Aging Time Post-Quench cause1->sol3 sol2 Use Controlled Temp Quench (e.g., NaOAc, 35-40°C) cause2->sol2 cause3->sol3 sol4 Verify with Analytics (³¹P NMR, DSC) sol1->sol4 sol2->sol4

Caption: Troubleshooting guide for a delayed exothermic reaction.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of Chlorophenylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chlorophenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer and anti-inflammatory properties. The strategic placement of a chlorophenyl group on the pyrimidine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and reliable synthesis of these molecules is of paramount importance.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing chlorophenylpyrimidines. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into why a particular method is chosen. We will evaluate both classical cyclocondensation reactions and modern transition-metal-catalyzed cross-coupling strategies, providing the objective data necessary for researchers to select the optimal route for their specific synthetic goals.

Section 1: An Overview of Synthetic Strategies

The synthesis of chlorophenylpyrimidines can be broadly categorized into two approaches:

  • Classical Cyclocondensation Reactions: These methods build the pyrimidine ring from acyclic precursors. They are often cost-effective and utilize readily available starting materials. The primary examples are the Pinner and Biginelli reactions.

  • Modern Cross-Coupling Reactions: These methods involve forming a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a pre-formed pyrimidine ring and a chlorophenyl moiety. These are powerful techniques offering high yields and functional group tolerance. The key reactions in this category are the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.

The choice between these strategies hinges on factors such as desired substitution pattern, scalability, functional group compatibility, and cost.

Section 2: Classical Cyclocondensation Methods

These "ring-building" approaches are foundational in heterocyclic chemistry. Their primary advantage lies in constructing the core scaffold from simple, inexpensive starting materials.

The Pinner Synthesis

The Pinner synthesis is a versatile method for creating substituted pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine.[1][2] To synthesize a chlorophenylpyrimidine, one would typically react a chlorophenyl-substituted 1,3-dicarbonyl compound with an unsubstituted amidine, or vice-versa.

Causality of Experimental Choices: The reaction is typically acid- or base-catalyzed. Acid catalysis protonates a carbonyl oxygen, activating the dicarbonyl compound for nucleophilic attack by the amidine. The subsequent cyclization and dehydration steps are also promoted by the acidic environment. Anhydrous conditions are often preferred to prevent hydrolysis of the intermediates.[1]

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde (e.g., chlorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[3][4] This method produces dihydropyrimidinones (DHPMs), which can then be oxidized to the corresponding pyrimidine if the aromatic scaffold is desired.

Causality of Experimental Choices: This reaction is almost always acid-catalyzed. The mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is the key electrophile.[3] The β-ketoester then adds to this intermediate, followed by cyclization and dehydration. The choice of catalyst can significantly impact yield and reaction time, with Lewis acids or the use of solvent-free "grindstone" techniques showing improved efficiency over classical refluxing in ethanol with HCl.[4][5]

Section 3: Modern Cross-Coupling Methodologies

Transition-metal catalysis has revolutionized the synthesis of biaryl and aryl-amine compounds. For chlorophenylpyrimidines, these methods typically start with a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) and couple it with a chlorophenyl-containing partner.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., 4-chlorophenylboronic acid) with a halide (e.g., 2-chloropyrimidine). It is one of the most robust and widely used methods for forming C-C bonds.[6][7][8]

Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloropyrimidine, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the catalyst. The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. For electron-deficient substrates like chloropyrimidines, electron-rich phosphine ligands (e.g., SPhos) can accelerate the reaction.[9] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[6]

A key consideration for di- or tri-chlorinated pyrimidines is regioselectivity . The C4 and C6 positions of the pyrimidine ring are generally more reactive than the C2 position in Suzuki couplings due to electronic effects, allowing for sequential, site-selective functionalization.[6][7]

Buchwald-Hartwig Amination (C-N Bond Formation)

To install a chlorophenylamino group onto a pyrimidine ring, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed reaction couples an amine (e.g., chloroaniline) with an aryl halide (e.g., 2-chloropyrimidine).[10][11]

Causality of Experimental Choices: Similar to the Suzuki reaction, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos) are often required to promote the reductive elimination step, which is typically rate-limiting.[10] Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine, facilitating its coordination to the palladium center. The reaction is highly sensitive to air and moisture, requiring an inert atmosphere.[10]

Ullmann Condensation (C-N/C-O Bond Formation)

The Ullmann reaction is a copper-catalyzed coupling of aryl halides with amines, alcohols, or thiols.[12][13] While it can achieve similar transformations to the Buchwald-Hartwig amination, it is often considered a complementary technique.

Causality of Experimental Choices: Traditional Ullmann conditions are notoriously harsh, often requiring high temperatures (>200 °C) and stoichiometric amounts of copper powder.[13] Modern protocols utilize soluble copper(I) salts (e.g., CuI) and employ ligands, such as diamines or amino acids, to stabilize the copper catalyst and facilitate the reaction under milder conditions (80-120 °C).[14][15] Despite these improvements, the Ullmann reaction can have a narrower substrate scope compared to palladium-catalyzed methods and may require more rigorous optimization.

Section 4: Comparative Performance Data

The selection of a synthetic route is often guided by quantitative metrics. The following table summarizes typical experimental data for the synthesis of chlorophenylpyrimidine derivatives, compiled from various literature sources. Note that direct comparison is challenging as conditions and specific substrates vary, but the data provides a valuable benchmark.

MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Pinner Synthesis Chlorophenyl-β-diketone, Amidine HClAcid or BaseEthanolReflux3 - 1260-90[16]Builds core ring, cost-effective.Substrate availability, moderate conditions.
Biginelli Reaction 4-Chlorobenzaldehyde, Ethyl Acetoacetate, UreaHCl or Lewis AcidEthanol / Solvent-free60 - 1001 - 458-90+[3][4]One-pot, multicomponent, high atom economy.Forms DHPMs (requires oxidation), side reactions.[5]
Suzuki Coupling 2,4-Dichloropyrimidine, 4-Chlorophenylboronic AcidPd(PPh₃)₄ (0.5-5 mol%), K₂CO₃1,4-Dioxane/H₂O1000.25 - 2470-95+[6][7]High yield, excellent functional group tolerance, regioselective.Cost of catalyst, requires boronic acids.
Buchwald-Hartwig 2-Chloropyrimidine, 4-ChloroanilinePd₂(dba)₃ / Xantphos, NaOtBuToluene / Dioxane80 - 1102 - 2470-85+[10]Premier method for C-N bonds, good scope.Air/moisture sensitive, catalyst cost, strong base.
Ullmann Coupling 2-Chloropyrimidine, 4-ChloroanilineCuI (5-10 mol%), Ligand, K₂CO₃DMF / DMSO110 - 14012 - 3650-80[13]Lower cost catalyst (copper vs. palladium).Harsher conditions, often lower yields, narrower scope.

Section 5: Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two of the most powerful and distinct approaches are provided below.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Synthesis of 4-(4-Chlorophenyl)-2-chloropyrimidine

This protocol is adapted from microwave-assisted procedures which offer significant rate enhancement.[6]

  • Reagent Preparation: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol, 1 eq), 4-chlorophenylboronic acid (0.55 mmol, 1.1 eq), and potassium carbonate (1.5 mmol, 3 eq).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Inert Atmosphere: Seal the vial and flush thoroughly with argon gas.

  • Reaction: Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-selectively coupled product.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N-(4-chlorophenyl)pyrimidin-2-amine

This protocol is based on established methods for the N-arylation of aminopyrimidines.[10]

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reagent Addition: Add 2-chloropyrimidine (1.0 mmol, 1 eq) and 4-chloroaniline (1.2 mmol, 1.2 eq) to the flask.

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Section 6: Visualizing the Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the key decision points and processes.

G cluster_0 Overall Synthetic Strategy cluster_1 Classical Ring Formation cluster_2 Modern Cross-Coupling start Target: Chlorophenylpyrimidine decision Build Ring or Couple? start->decision classical Cyclocondensation decision->classical Build coupling Cross-Coupling decision->coupling Couple pinner Pinner Synthesis (Amidine + Dicarbonyl) classical->pinner biginelli Biginelli Reaction (Aldehyde + Ketoester + Urea) classical->biginelli bond_type Bond Type? coupling->bond_type suzuki Suzuki-Miyaura (C-C Bond) bond_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Bond) bond_type->buchwald C-N (Pd) ullmann Ullmann (C-N Bond) bond_type->ullmann C-N (Cu)

Decision workflow for selecting a synthetic route.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle reagent reagent pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar(Pyr)-Cl pd2 Ar(Pyr)-Pd(II)L₂-Cl add->pd2 trans Transmetalation pd2->trans Ar(PhCl)-B(OH)₂ + Base pd2_b Ar(Pyr)-Pd(II)L₂-Ar(PhCl) trans->pd2_b elim Reductive Elimination pd2_b->elim elim->pd0 Ar(Pyr)-Ar(PhCl)

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Section 7: Conclusion and Future Outlook

The synthesis of chlorophenylpyrimidines can be successfully achieved through a variety of robust methods.

  • Classical methods like the Pinner and Biginelli reactions remain valuable for large-scale synthesis where cost is a primary driver and the required precursors are readily available.

  • The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for creating C-C bonds, offering high yields, regioselectivity, and broad functional group tolerance. It is the method of choice for constructing aryl-substituted pyrimidines.

  • For C-N bond formation, the Buchwald-Hartwig amination is the preeminent strategy, providing reliable access to N-aryl aminopyrimidines under relatively mild conditions, despite the cost and sensitivity of the catalyst systems.

  • The Ullmann condensation , while historically significant, is now largely a secondary option to palladium-catalyzed methods, reserved for specific substrates where palladium fails or for cost-saving explorations, though it often requires more demanding conditions.

Future developments in this field will likely focus on creating more sustainable and efficient catalysts, particularly using earth-abundant metals to replace palladium, and developing C-H activation methodologies to directly couple chlorobenzenes with the pyrimidine core, further streamlining these vital synthetic transformations.

References

A Comparative Guide to the Spectral Data Validation of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for the spectral validation of 4-Chloro-2-methyl-6-phenylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of published experimental spectra for this specific molecule, this document emphasizes a validation strategy rooted in first principles, predictive analysis, and rigorous comparison with a closely related structural isomer, 4-Chloro-6-methyl-2-phenylpyrimidine . This approach mirrors the real-world challenges researchers face when characterizing novel or sparsely documented compounds, demanding a multi-technique, logic-driven process to ensure unequivocal structure confirmation.

The core principle of spectral validation is that a proposed chemical structure must be unequivocally supported by a complete set of spectroscopic data.[1][2] No single technique is sufficient; instead, the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structure elucidation.[3][4]

Foundational Spectroscopic Principles

Before analyzing the data, it is crucial to understand the causality behind each technique. Each method probes a different aspect of the molecule's physical properties, and their combined data provides a holistic structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy reveal the chemical environment of hydrogen and carbon atoms, respectively.[4] Key parameters include:

    • Chemical Shift (δ) : Indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine or the pyrimidine ring) "deshield" nuclei, shifting their signals downfield (higher ppm).

    • Integration : Proportional to the number of protons generating a signal.

    • Multiplicity (Splitting) : Describes the number of neighboring protons, following the n+1 rule.

    • ¹³C NMR : Provides the number of unique carbon environments.

  • Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio (m/z) of the molecule and its fragments.[4] It provides:

    • Molecular Ion Peak (M⁺) : Corresponds to the molecular weight of the compound.

    • Isotopic Pattern : The presence of isotopes like ³⁷Cl (approximately 24.23% natural abundance) results in a characteristic M+2 peak, providing definitive evidence for the presence of a chlorine atom.

    • Fragmentation Pattern : Provides clues about the molecule's connectivity and the stability of its substructures.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies.[5] Characteristic vibrations for our target molecule include C=N and C=C bonds within the aromatic rings, C-H bonds, and the C-Cl bond.

The logical workflow for validating a proposed structure is a systematic process of acquiring, interpreting, and cross-correlating data from these techniques.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation & Confirmation A Synthesized Compound (Proposed Structure) B ¹H & ¹³C NMR A->B C Mass Spectrometry (MS) A->C D Infrared (IR) Spectroscopy A->D E Analyze Chemical Shifts, Integration, & Multiplicity B->E F Identify Molecular Ion (M⁺) & Isotopic Pattern (M+2) C->F G Identify Functional Group Vibrational Frequencies D->G H Correlate Spectral Features with Proposed Structure E->H F->H G->H I Compare with Data from Alternative/Isomeric Structures H->I J Structure Confirmed or Rejected I->J G cluster_Target Target: this compound cluster_Isomer Isomer: 4-Chloro-6-methyl-2-phenylpyrimidine Target C₁₁H₉ClN₂⁺• m/z 204/206 Frag_T1 Phenyl Radical Loss C₁₀H₉ClN₂⁺• - C₆H₅• m/z 127/129 Target:f1->Frag_T1 - C₆H₅• Frag_T2 Methyl Radical Loss C₁₁H₉ClN₂⁺• - CH₃• m/z 189/191 Target:f1->Frag_T2 - CH₃• Isomer C₁₁H₉ClN₂⁺• m/z 204/206 Frag_I1 Benzonitrile Loss C₁₁H₉ClN₂⁺• - C₇H₅N m/z 101/103 Isomer:f1->Frag_I1 - C₇H₅N Frag_I2 Phenyl Radical Loss C₁₁H₉ClN₂⁺• - C₆H₅• m/z 127/129 Isomer:f1->Frag_I2 - C₆H₅•

References

A Comparative Guide to the Biological Activity of 4-Chloro-2-methyl-6-phenylpyrimidine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1] This guide offers an in-depth technical comparison of the biological activity of 4-Chloro-2-methyl-6-phenylpyrimidine and its analogues. While specific experimental data for the title compound is limited in publicly accessible literature, by examining its close structural analogues, we can infer its potential therapeutic activities and understand the critical structure-activity relationships (SAR) that govern the efficacy of this chemical class.

The Pyrimidine Core: A Foundation for Diverse Biological Actions

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and cellular function.[2] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][4]

Comparative Biological Profiling: Anticancer and Antimicrobial Activities

The primary therapeutic potential of 4-chloropyrimidine derivatives has been explored in the realms of oncology and infectious diseases. The presence of a chlorine atom at the C4 position provides a reactive site for further chemical modifications, making it a key intermediate in the synthesis of diverse analogues.

Anticancer Activity: A Tale of Substituent Effects

The anticancer potential of pyrimidine derivatives is highly dependent on the substituents at the C2, C5, and C6 positions.[5] While data on this compound is scarce, studies on analogous compounds provide valuable insights into the structure-activity relationship.

Table 1: Comparative in vitro Anticancer Activity of 4-Chloropyrimidine Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound VariousNot available-
2-amino-4-chloro-pyrimidine derivative with bromophenyl piperazine at C4 (Comp. 6)HCT116 (Colon)89.24 ± 1.36Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[6]
2-amino-4-chloro-pyrimidine derivative with bromophenyl piperazine at C4 (Comp. 6)MCF7 (Breast)89.37 ± 1.17Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[6]
7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Comp. 3b)NCI-60 panelGrowth % -67.57 (NCI-H522)Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[7]
4,7-disubstituted pyrimido[4,5-d]pyrimidine with aminoindane (Comp. 7d)HematologicalEffectiveExploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.[8]

From the available data, we can deduce several key SAR insights:

  • Substitution at C2 and C6: The nature of the groups at the C2 and C6 positions significantly impacts anticancer activity. The presence of aromatic or heteroaromatic rings can lead to potent cytotoxic effects.

  • The Role of the C4-Chloro Group: The chlorine atom at the C4 position is a crucial handle for synthesizing a library of analogues. Its replacement with various amine-containing moieties has been shown to yield compounds with significant anticancer activity.[6]

  • Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiazole, can enhance anticancer potency.[7]

Antimicrobial Activity: Combating Fungal and Bacterial Pathogens

Chloropyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens.[9] The mechanism of action for some antifungal pyrimidines is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11]

Table 2: Comparative in vitro Antimicrobial Activity of 4-Chloropyrimidine Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound VariousNot available-
4-chloro-5-cyanopyrimidine derivatives (Comp. 3c, 3h, 3i, 3o)Mycobacterium tuberculosis0.75Chloropyrimidines as a new class of antimicrobial agents.[9]
4-chloro-5-cyanopyrimidine derivative (Comp. 3i)Escherichia coli12.5Chloropyrimidines as a new class of antimicrobial agents.[9]
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Comp. 4)S. aureusSensitiveSynthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.[12][13]
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Comp. 4)E. coliSensitiveSynthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.[12][13]

Key SAR observations for antimicrobial activity include:

  • Substitution at C2 and C6: Similar to anticancer activity, the substituents at these positions are critical. The introduction of aryl, heteroaryl, and alkylthio groups at C6 and alkylthio groups at C2 has been shown to yield potent antimycobacterial agents.[9]

  • The C5 Position: The presence of a cyano group at the C5 position appears to be favorable for antimycobacterial activity.[9]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the validity and comparability of biological data, standardized experimental protocols are essential. Below is a detailed methodology for the MTT cytotoxicity assay, a common method for evaluating the anticancer activity of novel compounds.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 4-chloropyrimidine analogues) in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for an additional 24-48 hours.[1]

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C in the dark, allowing for the formation of formazan crystals.[16]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]

    • Gently shake the plate to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate prepare_compounds 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment 4. Incubate (24-48h) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability 9. Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Cytotoxicity Assay Workflow

Structure-Activity Relationship (SAR) and Future Directions

The collective data on 4-chloropyrimidine analogues allows for the formulation of a preliminary SAR model.

SAR_Model cluster_substituents Substituent Effects on Biological Activity core 4-Chloropyrimidine Core C2 C4-Cl C5 C6 c2_sub C2 Position: - Alkylthio groups can enhance antimicrobial activity. - Aromatic groups can contribute to anticancer activity. core:f1->c2_sub c4_sub C4 Position: - The chloro group is a key reactive site for derivatization. - Replacement with amino-moieties often leads to active compounds. core:f2->c4_sub c5_sub C5 Position: - A cyano group appears beneficial for antimycobacterial activity. core:f3->c5_sub c6_sub C6 Position: - Aryl/heteroaryl groups are important for both anticancer and antimicrobial activities. core:f4->c6_sub

References

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-2-methyl-6-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 4-Chloro-2-methyl-6-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of this chemical class. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for generating robust, self-validating data packages.

The Analytical Triad: A Multi-faceted Approach to Confirmation

No single technique provides a complete structural picture. True confidence in a molecular structure is achieved by integrating data from orthogonal methods. For this compound derivatives, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD) offers a comprehensive solution.

cluster_workflow Structural Confirmation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Initial_Check Purity & Identity Check (LC-MS, ¹H NMR) Purification->Initial_Check Purified Compound Detailed_NMR Detailed Structural Analysis (¹H, ¹³C, 2D NMR) Initial_Check->Detailed_NMR Purity Confirmed Ambiguity Ambiguity Detailed_NMR->Ambiguity Connectivity Data SCXRD Unambiguous 3D Structure (X-ray Crystallography) Ambiguity->SCXRD Ambiguity Exists (e.g., Regioisomers) Final_Structure Confirmed Structure Ambiguity->Final_Structure No Ambiguity SCXRD->Final_Structure Definitive 3D Data

Caption: A typical workflow for the structural confirmation of a novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Expertise & Experience: Why NMR is Foundational

For a this compound derivative, ¹H and ¹³C NMR are non-negotiable.

  • ¹H NMR provides the first fingerprint. The number of signals, their integration (proton count), multiplicity (splitting pattern), and chemical shift reveal the arrangement of protons. For this scaffold, we expect to see distinct signals for the methyl group, the pyrimidine proton, and the protons of the phenyl ring.

  • ¹³C NMR complements the proton data by showing all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, clearly distinguishing between the pyrimidine ring carbons, the methyl carbon, and the phenyl carbons.

Data Presentation: Expected NMR Data

The following table summarizes the anticipated chemical shifts for a representative this compound. Actual values will vary with substitution on the phenyl ring.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Chemical Shift
2-C-~165-170Attached to two electronegative nitrogens.
4-C-~160-165Attached to nitrogen and electron-withdrawing chlorine.
5-C~7.0-7.5 (s)~115-120Olefinic proton on the electron-deficient pyrimidine ring.
6-C-~170-175Attached to nitrogen and the phenyl group.
Methyl (CH₃)~2.5-2.7 (s)~20-25Alkyl group attached to the pyrimidine ring.
Phenyl (C₆H₅)~7.4-7.6 (m), ~8.0-8.2 (m)~128-132Typical aromatic region; protons ortho to the pyrimidine are deshielded.

Note: Data is estimated based on general principles and data for similar structures.[1][2][3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Ensure the spectral width covers the expected range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • The spectral width should cover ~0-200 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.[5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for the proposed structure. Furthermore, the fragmentation pattern observed, particularly with electron impact (EI) ionization, offers valuable clues about the molecule's composition.[6][7]

Expertise & Experience: Decoding the Fragments

The trustworthiness of MS data comes from matching the molecular ion peak to the calculated exact mass. For a molecule containing chlorine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) provides immediate validation for the presence of a single chlorine atom.[8][9] The fragmentation pattern acts as a puzzle, where the pieces must logically derive from the parent structure.

cluster_ms Key Fragmentation Pathways (EI-MS) M [M]⁺˙ m/z 218/220 M_Cl [M - Cl]⁺ m/z 183 M->M_Cl - Cl• M_CH3 [M - CH₃]⁺ m/z 203/205 M->M_CH3 - CH₃• PhCN [C₆H₅CN]⁺˙ m/z 103 M_Cl->PhCN - C₄H₃N₂ C6H5 [C₆H₅]⁺ m/z 77 PhCN->C6H5 - CN•

Caption: Predicted fragmentation of this compound.

Data Presentation: Expected Mass Spectrometry Data
m/z (Mass/Charge) Proposed Fragment Significance
218 / 220[M]⁺˙ (Molecular Ion)Confirms molecular formula (C₁₁H₉ClN₂). The ~3:1 isotopic pattern confirms one chlorine atom.
203 / 205[M - CH₃]⁺Loss of the methyl radical, a common fragmentation for alkyl-substituted aromatics.
183[M - Cl]⁺Loss of the chlorine radical, a characteristic fragmentation for chloro-aromatics.
103[C₆H₅CN]⁺˙ (Benzonitrile)A stable fragment resulting from the cleavage of the pyrimidine ring.[10]
77[C₆H₅]⁺ (Phenyl cation)Loss of a nitrile radical from the benzonitrile fragment.[11]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid or a concentrated solution in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.[10][12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer

When absolute, unambiguous structural proof is required, SCXRD is the gold standard.[13][14] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Expertise & Experience: When to Pursue Crystallography

While powerful, growing a high-quality single crystal can be a significant bottleneck.[15] The decision to use SCXRD is driven by specific needs:

  • Ambiguous Isomers: When NMR and MS cannot distinguish between regioisomers (e.g., if the chloro and methyl groups were swapped).

  • Stereochemistry: For chiral molecules, SCXRD is the only method to determine the absolute configuration without ambiguity.

  • Publication/Patenting: High-impact journals and patent applications often require SCXRD data for novel compounds as irrefutable proof of structure.

A crystal structure for the related compound, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, has been reported, confirming the feasibility of crystallographic analysis for this class of molecules.[16] This technique provides definitive proof of the connectivity and geometry of the pyrimidine core and its substituents.[17]

Experimental Protocol: From Powder to 3D Structure
  • Crystal Growth:

    • This is the most critical and often challenging step. The goal is to slowly bring a saturated solution to a state of supersaturation.

    • Common methods include slow evaporation of a solvent, vapor diffusion (precipitant diffusing into the compound's solution), or slow cooling.

    • Screen a variety of solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof).

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and mount it on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam.[13]

    • A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to generate an electron density map.

    • Atoms are fitted into the electron density map, and the model is refined to best fit the experimental data, yielding the final 3D structure.

Comparison of Analytical Techniques

Feature NMR Spectroscopy Mass Spectrometry Single-Crystal X-ray Diffraction
Information Provided Atomic connectivity, chemical environment, 2D/3D structure in solutionMolecular weight, elemental composition (HRMS), fragmentation cluesDefinitive 3D structure, bond lengths/angles, absolute configuration
Sample State SolutionSolid, liquid, or gasSingle Crystal
Sample Amount 1-20 mgng to µgSingle crystal (~50-200 µm)
Destructive? NoYes (for EI)No
Primary Use Case Primary structural framework determinationMolecular formula confirmation and initial identity checkUnambiguous proof of structure, isomer resolution
Key Limitation Can be ambiguous for complex isomersProvides limited connectivity informationCrystal growth can be difficult or impossible

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic application of NMR, MS, and SCXRD. NMR spectroscopy maps the molecular framework, mass spectrometry validates the molecular formula and provides structural fragments, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.

References

A Senior Application Scientist's Guide to Characterizing Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their versatile biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties, underscore the critical need for precise and comprehensive analytical characterization.[3][5][6] This guide provides an in-depth comparison of the key analytical techniques employed for the structural elucidation and purity assessment of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Robust Characterization Matters

The journey of a substituted pyrimidine from a synthesized compound to a potential drug candidate is paved with rigorous analytical checkpoints. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional conformation, which in turn governs its interaction with biological targets. An incomplete or inaccurate characterization can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous structural confirmation and purity assessment.

A Comparative Analysis of Key Characterization Techniques

The choice of analytical technique is dictated by the specific question being asked. Is it the confirmation of the core structure? The determination of stereochemistry? Or the quantification of impurities? Here, we compare the most powerful and commonly employed techniques for characterizing substituted pyrimidines.

TechniquePrincipleStrengthsLimitationsIdeal For
NMR Spectroscopy Nuclear Magnetic Resonance; exploits the magnetic properties of atomic nuclei.- Provides detailed information about the molecular structure, including connectivity and stereochemistry.- Non-destructive.- Can be used for quantitative analysis.[7]- Can be complex to interpret for highly substituted or complex pyrimidines.[8]- Lower sensitivity compared to mass spectrometry.- Unambiguous structure elucidation.- Conformational analysis.- Isomer differentiation.
Mass Spectrometry Measures the mass-to-charge ratio of ions.- High sensitivity, allowing for the detection of trace amounts.- Provides accurate molecular weight information.- Can be coupled with chromatography for complex mixture analysis (LC-MS, GC-MS).[9][10][11]- Does not provide detailed structural information on its own.- Isomer differentiation can be challenging without fragmentation analysis.- Molecular weight determination.- Impurity profiling.- Metabolite identification.[9]
Chromatography Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.- Excellent for purification and separation of complex mixtures.[12][13]- High-Performance Liquid Chromatography (HPLC) offers high resolution and quantification.[9][13]- Thin-Layer Chromatography (TLC) is a rapid and simple qualitative tool.[12][14]- Does not provide structural information directly.- Method development can be time-consuming.- Purification of synthesized compounds.[12]- Purity assessment.- Chiral separations.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays.- Provides the absolute and unambiguous three-dimensional structure of a molecule.[15][16][17][18]- Requires a single, high-quality crystal, which can be difficult to obtain.- The solid-state conformation may not be the same as in solution.- Definitive structure determination.- Elucidation of stereochemistry and absolute configuration.[19]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed experimental workflows and protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of substituted pyrimidines. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a detailed map of its connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of the substituted pyrimidine in a deuterated solvent (e.g., CDCl3, DMSO-d6). transfer Transfer the solution to an NMR tube. dissolve->transfer one_d Acquire 1D spectra (¹H, ¹³C). two_d Acquire 2D spectra (COSY, HSQC, HMBC) if necessary for complex structures. one_d->two_d process Process the raw data (Fourier transform, phase correction, baseline correction). integrate Integrate the proton signals and assign chemical shifts. process->integrate interpret Interpret the spectra to elucidate the structure. integrate->interpret cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A typical workflow for the NMR analysis of substituted pyrimidines.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted pyrimidine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry NMR tube.[8] The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J-values in Hz) to deduce the connectivity of the protons in the molecule. For instance, the aromatic protons on the pyrimidine ring often exhibit characteristic coupling patterns.[20][21]

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and molecular weight determination of mass spectrometry.[9][22][23]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection dissolve Dissolve the sample in a suitable solvent compatible with the mobile phase. filter Filter the sample to remove any particulate matter. dissolve->filter inject Inject the sample onto the HPLC column. separate Separate the components based on their affinity for the stationary and mobile phases. inject->separate ionize Ionize the eluting compounds (e.g., ESI, APCI). analyze Analyze the ions based on their mass-to-charge ratio. ionize->analyze detect Detect the ions to generate a mass spectrum. analyze->detect cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms

Caption: The general workflow for LC-MS analysis of substituted pyrimidines.

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a stock solution of the substituted pyrimidine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase to a final concentration suitable for injection (typically in the µg/mL to ng/mL range). Filter the sample through a 0.22 µm syringe filter.

  • LC Method Development: Select an appropriate HPLC column (e.g., C18 for reversed-phase chromatography).[9] Develop a mobile phase gradient, often consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[13] Optimize the flow rate and gradient profile to achieve good separation of the target compound from any impurities.

  • MS Parameter Optimization: Tune the mass spectrometer for optimal sensitivity for the target analyte. Select the ionization mode (positive or negative electrospray ionization is common for pyrimidines).[23] Set the appropriate mass range for data acquisition. For targeted analysis, specific parent and fragment ions can be monitored using Multiple Reaction Monitoring (MRM).[11]

  • Data Acquisition and Analysis: Inject the prepared sample and acquire the LC-MS data. Process the data to obtain chromatograms and mass spectra. The retention time from the chromatogram helps in identifying the compound, while the mass spectrum provides the molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of substituted pyrimidines.[9][13]

Experimental Protocol for Purity Analysis by HPLC:

  • Standard and Sample Preparation: Prepare a standard solution of the reference compound at a known concentration. Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typical.[12]

    • Flow Rate: Typically 1.0 mL/min for analytical columns.

    • Detection: UV detection at a wavelength where the pyrimidine chromophore absorbs strongly (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Compound TypeStationary PhaseMobile PhasePurity (%)Reference
N,N'-bis-benzenesulfonamide derivativeSilica GelChloroform/Acetone97.03[12]
Pyrimidine-based Kinase InhibitorsSilica Gel 60Not SpecifiedNot Specified[12]
Various Purine and Pyrimidine BasesReversed Phase (RP)50 mM acetate buffer (pH 4.0) with 3% methanolNot Applicable (Separation Method)[13]

Definitive Structural Confirmation: X-ray Crystallography

When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate technique.[15][16][17][18] It provides precise information on bond lengths, bond angles, and stereochemistry.[16]

XRay_Workflow cluster_cryst Crystal Growth cluster_diff X-ray Diffraction cluster_solve Structure Solution & Refinement purify Purify the substituted pyrimidine to >98%. grow Grow single crystals using techniques like slow evaporation or vapor diffusion. purify->grow mount Mount a suitable crystal on the diffractometer. diffract Expose the crystal to a monochromatic X-ray beam and collect the diffraction data. mount->diffract solve Solve the phase problem and generate an initial electron density map. build Build the molecular model into the electron density map. solve->build refine Refine the atomic coordinates and thermal parameters against the diffraction data. build->refine cluster_cryst cluster_cryst cluster_diff cluster_diff cluster_cryst->cluster_diff cluster_solve cluster_solve cluster_diff->cluster_solve

Caption: The workflow for determining the crystal structure of a substituted pyrimidine.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: The most crucial and often challenging step is to grow a single, well-ordered crystal of the substituted pyrimidine. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is selected and mounted on a goniometer in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[16]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model of the molecule is then built into this map. The model is refined to achieve the best possible fit with the experimental data, resulting in a final, highly accurate three-dimensional structure.[15]

Conclusion

The characterization of substituted pyrimidines is a critical undertaking in modern drug discovery and development. A comprehensive analytical strategy, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, chromatography, and X-ray crystallography, is paramount for ensuring the structural integrity and purity of these important molecules. By understanding the principles and applying the appropriate techniques, researchers can confidently advance their pyrimidine-based drug candidates through the development pipeline.

References

comparative analysis of palladium catalysts for Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrimidine cores, in particular, are prevalent in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds to build these complex molecules. However, the use of chloropyrimidines—while economically and logistically attractive compared to their bromo or iodo counterparts—presents a significant chemical challenge due to the inert nature of the C-Cl bond.[1][2][3]

The success of a Suzuki coupling with a chloropyrimidine substrate hinges almost entirely on the selection of an appropriate palladium catalyst system. Traditional catalysts often fail, necessitating the use of more advanced systems. This guide provides a comparative analysis of modern palladium catalysts, grounded in experimental data, to empower scientists to make informed decisions for their synthetic challenges. We will delve into the causality behind catalyst choice, present detailed protocols, and offer a logical framework for catalyst selection.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

Understanding the catalytic cycle is crucial for troubleshooting and optimizing any Suzuki coupling reaction. The cycle, catalyzed by a palladium(0) species, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium center dramatically influences the efficiency of each step, particularly the initial, often rate-limiting, oxidative addition of the palladium catalyst to the C-Cl bond.[4][5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)L₂(Cl) (Palladium Complex) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') (Di-organic Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product ArCl Chloropyrimidine (R-Cl) ArCl->OxAdd Substrate Boronic Boronic Acid/Ester (R'-B(OR)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The primary challenge in coupling chloropyrimidines is the strength of the C-Cl bond. Overcoming this requires a palladium center that is sufficiently electron-rich to facilitate the initial oxidative addition step. The ligand system is therefore the most critical variable.

Traditional Phosphine Ligands: The Baseline

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the classical choice for many cross-coupling reactions.[7] While effective for more reactive aryl bromides and iodides, they are generally inefficient for unactivated chloropyrimidines.[1][2] High temperatures, high catalyst loadings, and long reaction times are often required, leading to modest yields and potential side reactions. They find utility primarily when the chloropyrimidine is "activated" by electron-withdrawing groups.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky and electron-rich phosphine ligands by groups like Buchwald and Hartwig revolutionized the coupling of aryl chlorides.

  • Why they work: The bulkiness of these ligands (e.g., SPhos, XPhos, RuPhos) promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8] This combination of steric and electronic properties also accelerates the final reductive elimination step.[9]

  • Application: These ligands are highly effective for a broad range of chloropyrimidines, including those that are electron-rich or sterically hindered. They represent a robust and reliable choice for many applications.

N-Heterocyclic Carbene (NHC) Ligands

Palladium-NHC complexes have emerged as another class of exceptionally active catalysts for Suzuki couplings.

  • Why they work: NHC ligands are powerful σ-donors, even more so than electron-rich phosphines. This strong donation makes the palladium center highly nucleophilic and exceptionally reactive toward the oxidative addition of aryl chlorides.[9] Pre-formed catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, making them convenient to handle, and they are often effective at very low catalyst loadings.[9][10]

  • Application: NHC-based catalysts are excellent for challenging couplings, often providing high turnover numbers (TONs) and turnover frequencies (TOFs). They are particularly useful for heteroaryl couplings where catalyst deactivation can be an issue.[11]

Data-Driven Performance Comparison

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of chloro-heterocycles, providing a basis for comparison. The data is compiled from various literature sources to offer a representative overview.

Catalyst System (Pd Source / Ligand)Typical SubstrateBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine¹K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[7]
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported chloropyrimidinesKFTHF50OvernightModerate[12]
Pd(OAc)₂ / SPhos3-Bromopyridine²K₃PO₄1,4-Dioxane100495[9]
Pd(dppf)Cl₂2,4-DichloropyrimidineCs₂CO₃1,4-Dioxane/H₂O85Overnight~80[6]
PEPPSI-IPr3-Bromopyridine²Cs₂CO₃t-AmylOH100298[9]
Pd(OAc)₂ (Ligand-free)2,3,5-trichloropyridineNa₂CO₃H₂ORT - 1000.5-3High[13]

¹Note: In this case, the reaction occurs at the more reactive C-Br bond, but the catalyst is relevant for the pyrimidine core. ²Note: Bromopyridine data is used as a close and well-documented proxy for the performance trends expected with chloropyrimidines when using advanced catalysts.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is detailed, explains the rationale, and is based on established methods. Below is a generalized, yet detailed, protocol for the Suzuki coupling of a generic chloropyrimidine using a modern catalyst system.

Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is based on methodologies optimized for chloro-heterocycles, employing microwave irradiation for efficiency.[14]

Reagents & Equipment:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic Acid (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Microwave reactor vial with a stir bar

  • Septa and needles for inert gas handling

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • Vial Preparation: To a dry microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, and K₃PO₄.

    • Rationale: Adding the solids first prevents them from clumping when the solvent is added. K₃PO₄ is a common and effective base for activating the boronic acid.

  • Inerting the Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure reproducibility.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and SPhos ligand.

    • Rationale: The ligand and palladium source form the active catalyst in situ. Adding them under inert gas preserves their activity.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Rationale: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen. Water is often essential for the transmetalation step.

  • Reaction: Place the sealed vial in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.

    • Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[14]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow for Catalyst Selection

Choosing the right catalyst system depends on the substrate's electronic properties, steric hindrance, and the desired reaction conditions. The following workflow provides a logical decision-making process.

Catalyst_Selection_Workflow Start Start: Chloropyrimidine Substrate CheckActivation Is the C-Cl bond electronically activated? Start->CheckActivation CheckSterics Is the coupling site sterically hindered? CheckActivation->CheckSterics No Traditional Try Pd(PPh₃)₄ or Pd(dppf)Cl₂. Monitor for slow conversion. CheckActivation->Traditional Yes Buchwald Use Bulky Phosphine Ligand: Pd(OAc)₂ / SPhos or XPhos. (Robust & Versatile) CheckSterics->Buchwald No NHC Use NHC Ligand: PEPPSI-IPr. (High Activity, Low Loading) CheckSterics->NHC Yes CheckScale Is this a large-scale (process) synthesis? ProcessCat Consider Palladacycles or NHC catalysts for high TON and thermal stability. CheckScale->ProcessCat Yes Buchwald->CheckScale NHC->CheckScale

Caption: Decision workflow for selecting a palladium catalyst system.

Conclusion

The Suzuki coupling of chloropyrimidines has transitioned from a significant challenge to a routine transformation, thanks to decades of catalyst development. While traditional catalysts like Pd(PPh₃)₄ have their place for activated substrates, the modern synthetic chemist's toolkit should be dominated by systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs). These advanced catalysts overcome the inherent inertness of the C-Cl bond, offering high yields under milder conditions, with lower catalyst loadings, and across a broader substrate scope. By understanding the underlying mechanics of the catalytic cycle and following a logical selection process, researchers can confidently and efficiently synthesize the complex pyrimidine-containing molecules that drive discovery in medicine and materials science.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Pyrimidine Derivatives' Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2] Its inherent versatility has spurred the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide provides an in-depth, comparative analysis of the in vitro bioactivity of various pyrimidine derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of In Vitro Bioactivity

The therapeutic potential of pyrimidine derivatives is vast, with different substitutions on the core ring structure yielding compounds with distinct biological effects. Here, we compare the in vitro performance of representative classes of pyrimidine derivatives across key therapeutic areas.

Anticancer Activity

Pyrimidine derivatives have emerged as promising anticancer agents, primarily due to their ability to interfere with cellular processes critical for tumor growth and proliferation.[1][6] A common method for quantifying this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine Derivatives

Compound ClassCancer Cell LineRepresentative IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[2]
MCF-7 (Breast)0.15 - 25.8[2]
A549 (Lung)0.11 - 19.3[2]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[2]
C32 (Amelanotic Melanoma)0.03 - 2.1[2]
DU145 (Prostate)0.04 - 3.2[2]
Pyrido[2,3-d]pyrimidine DerivativesA549 (Lung)Strong cytotoxicity at 50 µM[8]
MCF-7 (Breast)0.57 - 3.15[9]
Indazol-Pyrimidine-Based DerivativesMCF-7 (Breast)1.629 - 4.798[10]

Note: IC50 values are presented as ranges to reflect the activity of different derivatives within the same class.

The data clearly indicates that the anticancer potency of pyrimidine derivatives is highly dependent on both the specific heterocyclic fusion and the cell line being tested. For instance, Thiazolo[4,5-d]pyrimidine derivatives demonstrate remarkable potency against melanoma cell lines.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[11] Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5][11]

Table 2: Comparative COX-2 Inhibition of Pyrimidine Derivatives

Compound ClassAssaySelectivityKey FindingsReference
Substituted Pyrimidines (L1, L2)TMPD Oxidation AssayHigh selectivity for COX-2Outperformed piroxicam and comparable to meloxicam[11][12][13]
Pyrimidine-5-carbonitrile DerivativesIn vitro COX inhibition assayPotent and selective COX-2 inhibitorsIC50 values ranging from 1.03–1.71 µM[14]

The results highlight the potential of specific pyrimidine derivatives as selective COX-2 inhibitors, a highly desirable characteristic for anti-inflammatory drug candidates.[11][14]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][15] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is the standard metric for in vitro antimicrobial efficacy.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrimidine Derivatives

Compound ClassTarget OrganismRepresentative MIC (µg/mL)Reference
Thiophenyl-pyrimidinesMethicillin-resistant Staphylococcus aureus (MRSA)2[15]
Vancomycin-resistant Enterococci (VREs)2[15]
Pyrrolo[2,3-d]pyrimidinesMethicillin-sensitive S. aureus (MSSA)0.0625 - 4[15]
MRSA0.0625 - 4[15]
Triazole substituted pyrimidinesE. coli, P. aeruginosaMIC of 1.0 µg/mL for one derivative[4]

The data showcases the potential of pyrimidine derivatives as effective antimicrobial agents, with some compounds exhibiting potent activity against drug-resistant bacteria.[15]

Key Signaling Pathways and Experimental Workflows

A thorough understanding of the mechanism of action is crucial for drug development. Many pyrimidine derivatives exert their effects by modulating specific signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascade.[16][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activation Ligand EGF Ligand Ligand->EGFR Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

General Workflow for In Vitro Bioactivity Screening

A systematic approach is essential for the efficient and reliable validation of the bioactivity of novel pyrimidine derivatives.

Workflow Start Synthesized Pyrimidine Derivatives Library Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Active Compounds Selectivity_Panel Selectivity & Specificity Assays (e.g., Kinase Panel, COX-1 vs COX-2) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Selectivity_Panel->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for in vitro bioactivity screening.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for key in vitro assays used to validate the bioactivity of pyrimidine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[2][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][19] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[18][19]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[20][21]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.[5][11]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, pre-incubate the test compounds with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Allow the reaction to proceed for a set time at a controlled temperature. Stop the reaction and measure the product formation using a colorimetric or fluorometric readout according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrimidine derivatives dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The in vitro validation of pyrimidine derivatives reveals a rich and diverse landscape of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-supported by a growing body of experimental evidence. The strategic application of robust and reproducible in vitro assays, as detailed in this guide, is fundamental to identifying and characterizing lead compounds for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds significant promise for the future of drug discovery.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel cytotoxic agents.[1] Its inherent ability to mimic endogenous nucleosides allows for potent interference with critical cellular processes, leading to the demise of rapidly proliferating cancer cells. This guide provides a comparative analysis of emerging pyrimidine analogues, contrasting their performance with established chemotherapeutics like 5-Fluorouracil (5-FU) and Gemcitabine. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key validation assays, and explore the mechanistic intricacies that dictate their cytotoxic efficacy.

The Rationale for Pursuing Novel Pyrimidine Analogues

Standard pyrimidine-based chemotherapies, such as 5-FU and Gemcitabine, have been mainstays in cancer treatment for decades. They primarily function as antimetabolites, disrupting DNA and RNA synthesis.[2] However, their clinical utility is often hampered by issues of drug resistance and off-target toxicity. The impetus behind developing novel analogues is to enhance specificity for cancer cells, overcome resistance mechanisms, and broaden the therapeutic window. Researchers are achieving this by modifying the core pyrimidine structure to alter target affinity, improve pharmacokinetic properties, and exploit unique vulnerabilities in cancer cells.

Comparative Cytotoxicity Data (IC50, µM)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of several novel pyrimidine analogues against a panel of human cancer cell lines, with 5-Fluorouracil, Gemcitabine, and Doxorubicin included as benchmarks. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity in Pancreatic and Glioblastoma Cell Lines

Compound/DrugTarget(s)MiaPaCa-2 (Pancreatic) IC50 (µM)PANC-1 (Pancreatic) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)U-251 MG (Glioblastoma) IC50 (µM)Reference(s)
Novel Analogue XYZ-I-73 Not Specified3.6 ± 0.44.12 ± 0.55.88 ± 0.7-[3]
Novel Analogue AGY2 Not Specified-4.2 ± 0.84--[4]
Novel Analogue R2 Not Specified141.38752.68--[5][6]
Novel Analogue 8c Tubulin---0.003-0.01 (nM range)[7]
5-Fluorouracil (5-FU) Thymidylate Synthase13.2 ± 1.118.2 ± 0.914.02 ± 1.1-[3][4]
Gemcitabine DNA Synthesis24.2 ± 1.3-10.95 ± 0.9-[3]

Table 2: Comparative Cytotoxicity in Breast, Lung, and Colon Cancer Cell Lines

Compound/DrugTarget(s)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference(s)
Novel Analogue 4g EGFR5.1 ± 1.14-6.6 ± 1.40[6]
Novel Analogue 5l Apoptosis Induction-3.22 ± 0.22.71 ± 0.16[8]
Novel Analogue 3b Not Specified>50-<50 (causes ~-27% growth)[9]
Pyrazolo[4,3-c]hexahydropyridine 31 Not Specified2.4--[10]
5-Fluorouracil (5-FU) Thymidylate Synthase4.8--[10]
Doxorubicin Topoisomerase II-2.93 ± 0.283.10 ± 0.22[8]

Mechanistic Insights: Targeting Key Cancer Pathways

The true innovation of novel pyrimidine analogues lies in their diverse mechanisms of action, which extend beyond simple DNA/RNA synthesis inhibition. Many are designed as highly specific inhibitors of protein kinases that are critical for cancer cell survival and proliferation.

Mechanism 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[11] Certain novel pyrimidine derivatives have been engineered to act as potent EGFR inhibitors. They typically compete with ATP for binding to the kinase domain, thereby blocking its activity and halting the downstream pro-growth signals.[7][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Novel_Pyrimidine Novel Pyrimidine Analogue (EGFRi) Novel_Pyrimidine->EGFR Inhibits ATP Binding

EGFR Signaling Inhibition by a Novel Pyrimidine Analogue.
Mechanism 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition.[13] Its activity is often dysregulated in cancer, leading to uncontrolled cell division. Novel pyrimidine analogues have been developed as potent CDK2 inhibitors. By blocking CDK2 activity, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein.[14] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby arresting the cell cycle.[15][16]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 Cyclin D CDK4/6 Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Initial Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F (free) pRb->E2F Releases CDK2 Cyclin E/A CDK2 E2F->CDK2 Activates DNA_Rep DNA Replication E2F->DNA_Rep Drives CDK2->pRb Hyper- phosphorylation (Feedback Loop) CellCycleArrest G1/S Arrest Novel_Pyrimidine Novel Pyrimidine Analogue (CDK2i) Novel_Pyrimidine->CDK2 Inhibits

CDK2-Mediated Cell Cycle Control and Its Inhibition.

Experimental Protocols for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for three common assays used to evaluate the efficacy of novel pyrimidine analogues.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., 6,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compounds (Serial dilutions of pyrimidine analogues) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Solution (e.g., 5 mg/mL in PBS) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate IC50 (Plot dose-response curve) H->I

Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine analogues and reference drugs (e.g., 5-FU, Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a further 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total cellular protein content, which is proportional to the cell number.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 565 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of pyrimidine analogues for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant collected earlier.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The development of novel pyrimidine analogues represents a highly promising avenue in anticancer drug discovery. As demonstrated by the comparative data, many of these emerging compounds exhibit superior potency to established drugs like 5-FU and Gemcitabine, particularly in resistant cell lines. Their diverse mechanisms of action, targeting specific oncogenic pathways such as EGFR and CDK2, offer the potential for more targeted and less toxic therapies.

The rigorous application of the described experimental protocols is paramount for validating the efficacy and understanding the mechanisms of these novel agents. Future research should continue to focus on structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these compounds. Moreover, in vivo studies are essential to translate the promising in vitro cytotoxicity into tangible clinical benefits, ultimately paving the way for the next generation of pyrimidine-based cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-methyl-6-phenylpyrimidine. As a chlorinated heterocyclic compound, it requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering not just procedural steps but the scientific rationale behind them to ensure a culture of safety and compliance.

Hazard Profile and Core Disposal Principle

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our disposal strategy.

Table 1: GHS Hazard Classification for Related Chlorinated Pyrimidines

Hazard Class Hazard Statement GHS Code Primary Implication for Disposal
Acute Toxicity, Oral Harmful if swallowed H302 Avoid ingestion and contamination of hands. Mandates thorough decontamination of surfaces and PPE.
Skin Corrosion/Irritation Causes skin irritation H315 Requires use of nitrile gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation H319 Mandates use of safety glasses or goggles.

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Handle only in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |

Source: Synthesized from PubChem and supplier Safety Data Sheets (SDS).[1][2]

The core principle for disposing of this compound stems from its chemical structure: it is a halogenated organic compound .[3] The presence of the carbon-chlorine bond means it cannot be treated as general chemical waste. Improper disposal, such as drain disposal or mixing with non-halogenated solvents, is strictly prohibited. The required disposal method is destructive incineration at a licensed chemical waste facility .[4] These facilities use high-temperature incinerators equipped with flue gas scrubbers to neutralize toxic byproducts like hydrogen chloride gas that form during combustion.[4][5]

Standard Operating Procedure for Waste Disposal

This protocol covers the disposal of the pure compound, contaminated consumables, and the decontamination of reusable glassware.

PART A: Required Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.

PART B: Waste Segregation and Container Management

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[6]

  • Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste." [3][7]

  • Container Type: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar) and have a secure, vapor-tight lid.[7]

  • Labeling: The label must be securely affixed before the first item of waste is added.[7] It must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . Do not use abbreviations.[7]

    • An accumulation start date.

    • The primary hazard pictograms (e.g., irritant, harmful).

PART C: Step-by-Step Disposal Protocol

For Small Quantities of Pure (Solid) Compound:

  • Work Area: Perform all waste handling inside a certified chemical fume hood.

  • Transfer: Carefully scrape or sweep any residual solid from its original container or weigh boat directly into the designated "Halogenated Organic Solid Waste" container.

  • Secure: Close the waste container lid tightly.[7]

  • Decontaminate: Wipe down the spatula, balance, and any surfaces with a solvent-dampened towel (e.g., isopropanol or ethanol). Dispose of the towel in the same solid waste container.

For Contaminated Consumables (e.g., gloves, weigh boats, pipette tips, paper towels):

  • Segregate: All consumables that have come into direct contact with this compound are considered hazardous waste.

  • Disposal: Place these items directly into the "Halogenated Organic Solid Waste" container.

  • Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to prevent spills.

For Decontamination of Reusable Glassware:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This first rinse is considered hazardous.

  • Collect Rinse Solvent: Drain the rinse solvent into a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[7] This keeps solids and liquids separate, which is often preferred by disposal facilities.

  • Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same liquid waste container.

  • Final Wash: The glassware can now be washed with soap and water as usual.[4] Do not discharge the initial organic solvent rinses down the sewer system.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating waste generated from work with this compound.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposition start Waste Containing This compound Generated q1 Solid or Liquid? start->q1 q2 Pure Compound or Contaminated Debris? q1->q2 Solid liquid_waste_container Collect in Container: 'Halogenated Organic LIQUID Waste' q1->liquid_waste_container Liquid (e.g., solvent rinse) solid_waste_container Place in Container: 'Halogenated Organic SOLID Waste' q2->solid_waste_container Pure Solid q2->solid_waste_container Contaminated Debris (gloves, wipes, etc.) end_point Arrange for Pickup by Licensed Chemical Waste Disposal Service solid_waste_container->end_point liquid_waste_container->end_point

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: The Safety Data Sheet for the specific product should be consulted for spill cleanup guidance.

  • Cleanup (for small spills):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[5][8]

    • Decontaminate the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same waste container.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methyl-6-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-methyl-6-phenylpyrimidine (CAS No. 2915-15-3), focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the material's hazards and the rationale for each protective measure.

Foundational Risk Assessment: Understanding the Hazard

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. Based on the Safety Data Sheet (SDS) for this compound and data from structurally similar chlorinated pyrimidines, a consistent hazard profile emerges.[1][2] The causality behind our stringent PPE recommendations is directly linked to these intrinsic properties.

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]
Acute Toxicity, Oral (presumed)Category 4H302: Harmful if swallowed.[2]

This table summarizes the GHS classifications for this compound and its close analogs.

The chloro- and phenyl- functional groups contribute to the molecule's reactivity and potential for biological interaction, necessitating a conservative approach to PPE. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of aerosolized dust.

Core PPE for Routine Laboratory Operations

For standard laboratory procedures involving small quantities (milligram to gram scale) of this compound under controlled conditions (e.g., within a certified chemical fume hood), the following PPE is mandatory.

  • Primary Body Protection: A flame-resistant laboratory coat is required. This not only provides a removable barrier against minor spills and dust but also offers protection from potential fire hazards, a general precaution in any chemical laboratory.

  • Hand Protection (Gloves): Due to the H315 classification (Causes skin irritation), direct skin contact must be avoided. Nitrile gloves are the preferred choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured, providing a clear indication of a breach.[3] Always double-glove when handling this solid compound.

  • Eye Protection: The H319 classification (Causes serious eye irritation) makes robust eye protection non-negotiable. Wear tightly fitting, splash-proof safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][5]

Advanced PPE for High-Risk Scenarios

Certain procedures elevate the risk of exposure and require an escalation in PPE. These scenarios include handling large quantities, working outside of a fume hood (not recommended), potential for significant aerosolization (e.g., during sonication or vigorous mixing), and all spill cleanup operations.

  • Face and Neck Protection: When there is a significant risk of splashes or sprays, safety goggles alone are insufficient. A full-face shield must be worn over the primary safety goggles to protect the entire face and neck.[5]

  • Respiratory Protection: All work with this compound should ideally be conducted within a chemical fume hood to control airborne dust and vapors.[5] If engineering controls are insufficient, or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with a combination organic vapor/acid gas/particulate canister is necessary.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]

  • Specialized Hand Protection: For tasks involving extended contact or immersion, more substantial gloves are required. Given that this is a chlorinated aromatic hydrocarbon, Viton™ or Butyl rubber gloves are recommended for their superior chemical resistance to this class of compounds.[3][7][8] A practical approach for maintaining dexterity is to wear a heavier-weight Viton™ or Butyl glove over a primary nitrile glove.[3]

Operational Plan: A Step-by-Step Procedural Guide

A logical workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

4.1. Preparation and PPE Donning

  • Designate Area: Clearly define the work area within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before beginning.

  • Don PPE: Put on PPE in the following order: inner nitrile gloves, lab coat, safety goggles, outer gloves (nitrile for routine use, or Viton™/Butyl for high-risk tasks), and face shield/respirator if required by your risk assessment.

4.2. Handling and Experimentation

  • Perform Operations: Conduct all manipulations of the solid compound deep within the fume hood to contain any dust.

  • Avoid Dust: Use techniques that minimize dust formation, such as carefully scooping instead of pouring the solid.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate materials.

4.3. Post-Experiment and PPE Doffing

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles in an area away from the immediate workspace.

  • Hygiene: Wash hands and arms thoroughly with soap and water after removing all PPE.[1]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase Start Start: Plan Experiment RiskAssessment Perform Risk Assessment: - Quantity? - Aerosolization potential? - Spill risk? Start->RiskAssessment RoutinePPE Routine Use: - Double Nitrile Gloves - Safety Goggles - Lab Coat (Work in Fume Hood) RiskAssessment->RoutinePPE Low Risk HighRiskPPE High-Risk Scenario: - Viton™/Butyl over Nitrile Gloves - Goggles + Face Shield - Lab Coat - Respirator (if needed) RiskAssessment->HighRiskPPE High Risk DonPPE Don Appropriate PPE RoutinePPE->DonPPE HighRiskPPE->DonPPE ConductWork Conduct Work in Chemical Fume Hood DonPPE->ConductWork DoffPPE Doff PPE Carefully ConductWork->DoffPPE End End: Wash Hands DoffPPE->End

Emergency Protocols

Preparedness is paramount. In the event of an exposure or spill, the following actions must be taken immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] An eyewash station must be accessible in the laboratory.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill Cleanup: Evacuate the area. Wearing the appropriate high-risk PPE (including respiratory protection), cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[9] Disposal should be conducted through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle the chlorinated byproducts.[10][11] Adhere strictly to your institution's and local environmental regulations.

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.